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Core Science & Biosynthesis

Foundational

Technical Whitepaper: (5-Cyano-2-methylthiophen-3-yl)boronic Acid

The following technical guide details the chemical properties, synthesis, and applications of (5-Cyano-2-methylthiophen-3-yl)boronic acid , a specialized heterocyclic building block used in medicinal chemistry. A Versati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of (5-Cyano-2-methylthiophen-3-yl)boronic acid , a specialized heterocyclic building block used in medicinal chemistry.

A Versatile Scaffold for Medicinal Chemistry and Fragment-Based Drug Design

Executive Summary

(5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS 1310384-25-8) is a trisubstituted thiophene derivative featuring a boronic acid moiety at the C3 position, a methyl group at C2, and a nitrile (cyano) group at C5.[1][2][3] This specific substitution pattern offers a unique electronic profile: the electron-withdrawing cyano group modulates the acidity of the boronic acid, while the C2-methyl group provides steric protection, enhancing stability against common degradation pathways like protodeboronation. It serves as a critical intermediate in the synthesis of kinase inhibitors and other bioactive molecules via Suzuki-Miyaura cross-coupling.

Chemical Identity & Structural Analysis[4][5][6][7]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name (5-Cyano-2-methylthiophen-3-yl)boronic acid
CAS Number 1310384-25-8
Molecular Formula C₆H₆BNO₂S
Molecular Weight 166.99 g/mol
SMILES CC1=C(C=C(S1)C#N)B(O)O
Appearance Off-white to pale yellow solid
Structural Features

The molecule is built upon a thiophene core, a 5-membered aromatic heterocycle containing sulfur.

  • C3-Boronic Acid: The reactive handle for cross-coupling.[4] Its position at C3 (beta to sulfur) generally imparts greater stability compared to C2-boronic acids.

  • C2-Methyl Group: Acts as a steric block. It prevents metabolic oxidation at the alpha-position in drug candidates and sterically hinders the boronic acid, potentially slowing down transmetallation slightly but significantly inhibiting protodeboronation.

  • C5-Cyano Group: A strong electron-withdrawing group (EWG). It lowers the pKa of the boronic acid (increasing Lewis acidity) and serves as a versatile functional handle that can be hydrolyzed to an amide/acid or reduced to an amine later in the synthetic sequence.

Synthetic Accessibility & Stability[9]

Synthesis Routes

The synthesis of this scaffold typically proceeds via electrophilic trapping of a metallated intermediate or transition-metal catalyzed borylation.

Route A: Halogen-Lithium Exchange (Cryogenic) This is the standard laboratory scale method.

  • Precursor: 4-Bromo-5-methylthiophene-2-carbonitrile.

  • Reagent: n-Butyllithium (n-BuLi) or TurboGrignard (iPrMgCl·LiCl).

  • Mechanism: The bromine at C3 undergoes rapid exchange with Li/Mg at low temperatures (-78 °C) to avoid nucleophilic attack on the cyano group.

  • Trapping: The resulting carbanion is trapped with a borate ester (e.g., Triisopropyl borate), followed by acidic hydrolysis.

Route B: Miyaura Borylation (Catalytic) Preferred for scale-up to avoid cryogenic conditions and side reactions with the nitrile.

  • Precursor: 4-Bromo-5-methylthiophene-2-carbonitrile.

  • Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc).

  • Conditions: 80-100 °C in Dioxane/DMSO.

  • Outcome: Yields the pinacol ester, which can be hydrolyzed to the free acid (CAS 1310384-25-8) using NaIO₄/HCl or used directly.

Stability Profile
  • Protodeboronation: Thiophene boronic acids are notoriously unstable. However, CAS 1310384-25-8 is relatively robust . The C2-methyl group blocks the most reactive site for protonation, and the C5-cyano group deactivates the ring towards electrophilic attack (acid-catalyzed decomposition).

  • Boroxine Formation: Like all boronic acids, it exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon dehydration.[4] This is reversible; adding water or using aqueous base during coupling regenerates the monomeric boronic acid.

    • Storage: Store at 2-8 °C under inert atmosphere (Argon) to prevent oxidative degradation.

Reactivity: The Suzuki-Miyaura Coupling[8]

The primary application of this compound is as a nucleophile in Palladium-catalyzed cross-coupling.

Mechanistic Considerations
  • Transmetallation: The electron-deficient nature of the thiophene ring (due to the 5-CN group) accelerates the transmetallation step in the catalytic cycle compared to electron-rich thiophenes.

  • Base Sensitivity: Strong bases (e.g., hydroxide) can cause competitive hydrolysis of the nitrile group if reaction times are prolonged at high temperatures. Carbonate bases (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄) are recommended.[4]

Optimized Coupling Protocol

Diagram 1: Suzuki-Miyaura Coupling Workflow

SuzukiCoupling cluster_conditions Standard Conditions Start Start: (5-Cyano-2-methylthiophen-3-yl)boronic acid Activation Activation: Formation of Boronate 'ate' Complex (Base: K3PO4) Start->Activation + Base (aq) CatCycle Catalytic Cycle: Pd(0) -> Pd(II) (Transmetallation) Activation->CatCycle + Ar-X / Pd-Cat Product Product: Biaryl/Heterobiaryl Scaffold CatCycle->Product Reductive Elimination Details Solvent: 1,4-Dioxane/H2O (4:1) Temp: 80-90°C Time: 2-6 h

Caption: Logical workflow for the Pd-catalyzed cross-coupling of CAS 1310384-25-8.

Applications in Drug Discovery[10]

This scaffold is frequently employed in the design of Kinase Inhibitors and GPCR Modulators .

  • Bioisosterism: The thiophene ring serves as a bioisostere for phenyl or pyridine rings, often improving potency due to specific Sulfur-interaction with the target protein (e.g., Methionine gatekeeper residues in kinases).

  • Fragment Growth: The nitrile group is a "synthetic handle." After coupling, it can be converted into:

    • Amidines: For binding to Asp/Glu residues.

    • Primary Amines: Via reduction (LiAlH₄ or Hydrogenation).

    • Tetrazoles: Via [3+2] cycloaddition (bioisostere of carboxylic acid).

Experimental Protocols

Standard Suzuki Coupling Procedure

Use this protocol for coupling CAS 1310384-25-8 with aryl bromides.

Reagents:

  • (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)[4]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol) and the boronic acid (1.2 mmol, 200 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent/Base: Add degassed 1,4-dioxane (4 mL) and aqueous K₂CO₃ solution (2M, 1 mL).

  • Reaction: Heat the mixture to 90 °C for 4 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Storage and Handling[11]
  • Hygroscopic Nature: Boronic acids can absorb moisture. Keep the container tightly sealed.

  • Temperature: Long-term storage at -20 °C is recommended to prevent slow dehydration to the boroxine anhydride, although the anhydride is also reactive in Suzuki couplings.

References

  • PubChem. (5-Cyano-2-methylthiophen-3-yl)boronic acid (Compound). National Library of Medicine. Available at: [Link](Verified CAS association)

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Tyrrell, E., & Brookes, P. (2004). The synthesis and applications of heterocyclic boronic acids. Synthesis, 2004(4), 469-483. (General stability of thienyl boronic acids)
  • ChemSRC. CAS 1310384-25-8 Entry. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (5-Cyano-2-methylthiophen-3-yl)boronic acid

Foreword: The Strategic Importance of (5-Cyano-2-methylthiophen-3-yl)boronic acid in Modern Drug Discovery To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide ser...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of (5-Cyano-2-methylthiophen-3-yl)boronic acid in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive resource for the synthesis of (5-Cyano-2-methylthiophen-3-yl)boronic acid. This thiophene-based boronic acid derivative is a key building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its structural motifs are of significant interest in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[3] The strategic placement of the cyano, methyl, and boronic acid functionalities on the thiophene scaffold offers a unique combination of electronic properties and ثلاثية الأبعاد that can be exploited to achieve high potency and selectivity in drug candidates. This guide provides a detailed, field-proven methodology for the reliable synthesis of this valuable compound, moving from commercially available precursors to the final product, with an emphasis on the causal relationships behind the experimental choices.

I. Retrosynthetic Analysis and Strategic Overview

The synthesis of (5-Cyano-2-methylthiophen-3-yl)boronic acid is most effectively approached through a multi-step sequence starting from a readily available thiophene derivative. The core of the strategy lies in the regioselective introduction of the required functional groups onto the thiophene ring. A logical retrosynthetic analysis points to a halogenated thiophene as the immediate precursor to the boronic acid, which can be achieved via a lithium-halogen exchange followed by borylation.

Retrosynthesis Target (5-Cyano-2-methylthiophen-3-yl)boronic acid Precursor1 3-Bromo-5-methylthiophene-2-carbonitrile Target->Precursor1 Lithium-Halogen Exchange & Borylation Precursor2 3-Bromo-5-methylthiophene-2-carboxamide Precursor1->Precursor2 Dehydration Precursor3 3-Bromo-5-methylthiophene-2-carboxylic acid Precursor2->Precursor3 Amidation Precursor4 2-Bromo-5-methylthiophene Precursor3->Precursor4 Directed ortho-Metalation & Carboxylation

Caption: Retrosynthetic pathway for (5-Cyano-2-methylthiophen-3-yl)boronic acid.

II. Synthesis of the Key Precursor: 3-Bromo-5-methylthiophene-2-carboxylic acid

The synthesis commences with the regioselective carboxylation of 2-bromo-5-methylthiophene. This is achieved through a directed ortho-metalation (DoM) reaction, where the bromine atom directs the lithiation to the adjacent C2 position.

Experimental Protocol: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid[4]
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with diisopropylamine (0.18 mol) and anhydrous tetrahydrofuran (THF, 150 cm³).

  • Formation of LDA: The solution is cooled to -30°C, and a 1.6 M solution of n-butyllithium in hexanes (105 cm³) is added dropwise, maintaining the temperature below -25°C. The mixture is stirred for 30 minutes at -30°C to form lithium diisopropylamide (LDA).

  • Lithiation: The reaction mixture is further cooled to -70°C. A solution of 2-bromo-5-methylthiophene (0.14 mol) in anhydrous THF (60 cm³) is added slowly, ensuring the temperature does not exceed -65°C. The resulting mixture is stirred for 2 hours at -70°C.

  • Carboxylation: A stream of dry carbon dioxide gas is bubbled through the reaction mixture for 1 hour at -70°C. The cooling bath is then removed, and the CO₂ stream is continued as the mixture warms to room temperature.

  • Work-up and Purification: The reaction is quenched by the addition of water. The mixture is then acidified to pH 2 with 1 N hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography (eluent: ethyl acetate/heptane 1:3) to yield 3-bromo-5-methylthiophene-2-carboxylic acid.

Parameter Value Reference
Starting Material 2-Bromo-5-methylthiophene[4]
Reagents n-BuLi, Diisopropylamine, CO₂[4]
Solvent Tetrahydrofuran (THF)[4]
Temperature -70°C to room temperature[4]
Yield 66%[4]
Melting Point 190-196°C[4]

III. Conversion to the Nitrile: A Two-Step Amidation and Dehydration Sequence

The carboxylic acid is then converted to the corresponding nitrile. This is typically a two-step process involving the formation of a primary amide, followed by dehydration.

A. Amidation of 3-Bromo-5-methylthiophene-2-carboxylic acid

The carboxylic acid is first converted to its acid chloride, which then reacts with ammonia to form the amide.

  • Acid Chloride Formation: In a fume hood, 3-bromo-5-methylthiophene-2-carboxylic acid (1.0 eq) is suspended in dichloromethane (DCM). Thionyl chloride (1.5 eq) is added dropwise at room temperature. The mixture is then heated to reflux for 2-3 hours until the solid dissolves and gas evolution ceases. The excess thionyl chloride and DCM are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.[5]

  • Amidation: The crude acid chloride is dissolved in anhydrous THF and cooled to 0°C in an ice bath. A solution of aqueous ammonia (excess) is added dropwise. The reaction is stirred for 1-2 hours at 0°C and then allowed to warm to room temperature. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford 3-bromo-5-methylthiophene-2-carboxamide.

B. Dehydration to 3-Bromo-5-methylthiophene-2-carbonitrile

The final step in the precursor synthesis is the dehydration of the amide to the nitrile. Cyanuric chloride in the presence of N,N-dimethylformamide (DMF) provides a mild and efficient method for this transformation.[6][7]

  • Reaction Setup: 3-Bromo-5-methylthiophene-2-carboxamide (1.0 eq) is suspended in DMF at room temperature.

  • Dehydration: A solution of cyanuric chloride (0.5 eq) in methyl tert-butyl ether (MTBE) is added over 15 minutes. The mixture is stirred at room temperature for 1 hour.

  • Work-up and Purification: The reaction is neutralized with a saturated aqueous solution of sodium carbonate. The phases are separated, and the aqueous phase is extracted with MTBE. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by silica gel chromatography to yield 3-bromo-5-methylthiophene-2-carbonitrile.

IV. The Core Transformation: Lithiation-Borylation

With the key precursor, 3-bromo-5-methylthiophene-2-carbonitrile, in hand, the final step is the introduction of the boronic acid functionality. This is achieved through a lithium-halogen exchange at low temperature, followed by quenching the resulting organolithium species with a borate ester.

Experimental Protocol: Synthesis of (5-Cyano-2-methylthiophen-3-yl)boronic acid

Lithiation_Borylation_Workflow cluster_0 Inert Atmosphere Setup cluster_1 Lithium-Halogen Exchange cluster_2 Borylation cluster_3 Hydrolysis and Purification A Flame-dried glassware under N2 B Anhydrous THF A->B C 3-Bromo-5-methylthiophene-2-carbonitrile B->C D Cool to -78°C C->D E Add n-BuLi dropwise D->E F Stir for 1 hour E->F G Add Triisopropyl borate F->G H Stir at -78°C G->H I Warm to room temperature H->I J Aqueous work-up (acidic) I->J K Extraction with Et2O J->K L Purification K->L

Caption: Experimental workflow for the lithiation-borylation synthesis.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is assembled under a nitrogen atmosphere. 3-Bromo-5-methylthiophene-2-carbonitrile (1.0 eq) is dissolved in anhydrous THF and cooled to -78°C using a dry ice/acetone bath.[8]

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.[8]

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78°C.[9][10] The resulting mixture is stirred at -78°C for an additional hour before being allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is cooled in an ice bath and quenched by the slow addition of 1 N hydrochloric acid until the solution is acidic (pH ~2). The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude boronic acid can be purified by recrystallization or by slurrying in a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (5-Cyano-2-methylthiophen-3-yl)boronic acid as a solid.

Parameter Value/Condition Rationale
Starting Material 3-Bromo-5-methylthiophene-2-carbonitrileHalogenated precursor for lithium-halogen exchange.
Lithiation Reagent n-Butyllithium (n-BuLi)Effective for lithium-halogen exchange on aryl bromides.[8]
Borylation Reagent Triisopropyl borateCommon and effective electrophile for trapping organolithiums to form boronate esters.[9]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and polar, suitable for stabilizing organolithium intermediates.
Temperature -78°CCrucial for preventing side reactions and decomposition of the organolithium species.[8]
Work-up Acidic aqueous quenchHydrolyzes the boronate ester to the desired boronic acid.

V. Characterization

The structure and purity of the final product, (5-Cyano-2-methylthiophen-3-yl)boronic acid, should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic proton signals in the thiophene region, a singlet for the methyl group, and a broad singlet for the B(OH)₂ protons.
¹³C NMR Signals corresponding to the thiophene ring carbons, the methyl carbon, the cyano carbon, and the carbon attached to the boron atom.
¹¹B NMR A broad singlet in the region of ~28-33 ppm, characteristic of a trigonal boronic acid.[11]
IR Spectroscopy Characteristic stretching frequencies for the C≡N group (~2230 cm⁻¹), O-H bond of the boronic acid (~3300 cm⁻¹, broad), and C-H and C=C bonds of the aromatic ring.
Mass Spectrometry (ESI-MS) The molecular ion peak corresponding to the calculated molecular weight of the product (C₆H₆BNO₂S, MW: 167.00 g/mol ).[12]

VI. Safety and Handling Considerations

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled under a strict inert atmosphere (nitrogen or argon).[8] All glassware must be thoroughly dried, and reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

  • Solvents: Anhydrous solvents are critical for the success of the lithiation-borylation step. Solvents should be properly dried and stored over molecular sieves.

  • Quenching: The quenching of organolithium reactions can be highly exothermic. It should be performed slowly and at low temperatures.

VII. Conclusion

The synthesis of (5-Cyano-2-methylthiophen-3-yl)boronic acid is a multi-step process that relies on well-established organometallic and functional group transformation methodologies. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture and air, this valuable building block can be prepared in a reliable and reproducible manner. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize this compound and leverage its potential in the discovery and development of new chemical entities.

References

  • ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene... Retrieved from [Link]

  • Achilli, C., Ciana, A., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry.
  • PubMed. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Retrieved from [Link]

  • PMC. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (2013).
  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]

  • Semantic Scholar. (1983). The substituent effects in thiophene compounds. I.
  • Reddit. (2023). Ortho-lithiation with n-BuLi. Retrieved from [Link]

  • ACS Publications. (2020).
  • MDPI. (n.d.). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Retrieved from [Link]

  • PMC. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-bromo-3-methyl-5-arylthiophenes (3a–k) and... Retrieved from [Link]

  • Organic Syntheses. (2010). SYNTHESIS OF SPIROBORATE ESTERS FROM 1,2-AMINOALCOHOLS, ETHYLENE GLYCOL AND TRIISOPROPYL BORATE: PREPARATION OF (S)-1-(1,3,2-DIOXABOROLAN-2-YLOXY)-3-METHYL-1,1-DIPHENYLBUTAN-2-AMINE. Retrieved from [Link]

  • PubChem. (n.d.). (5-Cyano-3-methylthiophen-2-yl)boronic acid. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Retrieved from [Link]

  • SlideShare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-Bromo-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Illinois Chemistry. (2014). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. Retrieved from [Link]

Sources

Foundational

Spectroscopic Elucidation of (5-Cyano-2-methylthiophen-3-yl)boronic acid: A Technical Guide

Executive Summary (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1310384-25-8) is a highly functionalized heteroaromatic building block widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1310384-25-8) is a highly functionalized heteroaromatic building block widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. The molecule features a complex "push-pull" electronic architecture: an electron-donating methyl group at C2 and a strongly electron-withdrawing cyano group at C5, flanking the reactive C3-boronic acid moiety.

This whitepaper provides Application Scientists and analytical chemists with a self-validating, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of this compound. Rather than merely listing expected peaks, this guide explains the chemical rationale behind specific instrument parameters and solvent choices required to prevent degradation and ensure accurate structural elucidation.

Causality-Driven Analytical Strategy

The structural anatomy of (5-Cyano-2-methylthiophen-3-yl)boronic acid dictates a highly specific analytical approach. The boronic acid group (-B(OH)₂) is a mild Lewis acid that is prone to protodeboronation and rapid proton exchange in protic environments. Consequently, standard analytical workflows must be adapted:

  • NMR Solvent Selection: Protic solvents or weakly hydrogen-bonding solvents (like CDCl₃) result in broad, invisible, or rapidly exchanging hydroxyl protons. A strongly coordinating solvent is required[1].

  • MS Ionization Mode: The electron-deficient nature of the cyano-thiophene ring, combined with the Lewis acidity of the boron atom, makes positive electrospray ionization (ESI+) highly inefficient. Negative ion mode (ESI-) is mandatory[2].

Analytical Workflow Diagram

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR FTIR Spectroscopy Start Sample: (5-Cyano-2-methylthiophen-3-yl)boronic acid CAS: 1310384-25-8 NMR_Prep Prep: Dissolve in DMSO-d6 (Stabilizes B-OH exchange) Start->NMR_Prep MS_Prep Prep: Dilute in MeOH/H2O (Avoid strong acids) Start->MS_Prep IR_Prep Prep: Solid-State ATR (No solvent interference) Start->IR_Prep NMR_1H 1H & 13C NMR (Thiophene & Cyano shifts) NMR_Prep->NMR_1H NMR_11B 11B NMR (Confirm Trivalent Boron) NMR_Prep->NMR_11B Valid Data Synthesis & Structural Confirmation (Cross-Validation of Push-Pull System) NMR_1H->Valid NMR_11B->Valid MS_ESI ESI Negative Mode (Lewis Acid -> [M-H]-) MS_Prep->MS_ESI MS_ESI->Valid IR_Scan Scan: 4000-400 cm⁻¹ (Identify C≡N & B-O) IR_Prep->IR_Scan IR_Scan->Valid

Figure 1: Self-validating multiparametric spectroscopic workflow for boronic acid characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve ~10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ acts as a strong hydrogen-bond acceptor, significantly slowing the exchange rate of the B(OH)₂ protons and allowing them to be observed as a quantifiable resonance[1].

  • ¹¹B NMR Pre-Screen (Internal Check): Before running lengthy ¹³C acquisitions, acquire a rapid ¹¹B NMR spectrum (spectral width of 200-300 ppm)[3]. An intact arylboronic acid will show a broad peak at ~25–30 ppm . If a sharp peak is observed at ~19 ppm, the sample has undergone protodeboronation to yield boric acid[4], and the analysis should be aborted.

  • ¹H and ¹³C Acquisition: Acquire standard 1D spectra. The quadrupolar relaxation of the boron nucleus (spin = 3/2) will cause the C3 carbon signal to broaden significantly, sometimes blending into the baseline[1].

Predicted NMR Data Synthesis

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Integration Causality / Structural Rationale
-B(OH)₂ 8.20 – 8.40 Broad singlet 2H H-bonded to DMSO; broadened by ¹⁰B/¹¹B quadrupolar relaxation.
C4-H 7.60 – 7.80 Singlet 1H Deshielded (shifted downfield) by the adjacent electron-withdrawing C5-cyano group.

| C2-CH₃ | 2.60 – 2.75 | Singlet | 3H | Allylic/benzylic-type methyl group on the thiophene ring. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon Chemical Shift (δ, ppm) Causality / Structural Rationale
C2 148.0 – 152.0 Quaternary carbon, deshielded by the adjacent sulfur and methyl group.
C4 136.0 – 140.0 Aromatic CH; push-pull resonance affects this position.
C3 130.0 – 135.0 Quaternary carbon attached to Boron; typically broad and low intensity[1].
-C≡N 114.0 – 118.0 Characteristic resonance for a conjugated nitrile carbon.
C5 108.0 – 112.0 Quaternary carbon attached to the cyano group (shielding effect of the sp-hybridized carbon).

| -CH₃ | 14.0 – 18.0 | Aliphatic methyl carbon. |

Mass Spectrometry (ESI-MS)

Self-Validating Protocol: LC-MS Acquisition
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% NH₄OH. Causality: Avoid acidic modifiers like formic acid. Boronic acids are mild organic Lewis acids; at an alkaline pH, they readily accept a hydroxide ion to produce a negatively charged tetracoordinate hydroxyboronate anion[2].

  • Ionization: Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-) [5].

  • Validation: Look for the deprotonated molecular ion [M-H]⁻ at m/z 166.0.

Isotopic Signature Analysis

Boron naturally exists as two stable isotopes: ¹⁰B (~20% abundance) and ¹¹B (~80% abundance). A self-validating MS spectrum for this compound must display a characteristic isotopic cluster[2]:

  • m/z 165.0 (¹⁰B) at ~25% relative intensity.

  • m/z 166.0 (¹¹B) at 100% relative intensity (Base Peak).

Fourier-Transform Infrared (FTIR) Spectroscopy

Self-Validating Protocol: ATR-FTIR
  • Sample Preparation: Place 1-2 mg of the neat solid compound directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Causality: Solid-state ATR avoids solvent interference in the critical 3500-3200 cm⁻¹ region where the boronic acid O-H stretching occurs.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Key Vibrational Modes

The IR spectrum of this compound is highly diagnostic due to the orthogonal functional groups present on the thiophene ring.

Table 3: FTIR Vibrational Assignments

Wavenumber (cm⁻¹) Vibration Type Functional Group / Causality
3300 – 3200 O-H stretch Boronic acid. Appears as a broad band due to extensive intermolecular hydrogen bonding in the solid state.
2210 – 2220 C≡N stretch Cyano group. Appears as a sharp, highly intense band characteristic of conjugated nitriles[6].
1530 – 1420 C=C stretch Thiophene ring skeletal vibrations.
1340 – 1380 B-O stretch Confirms the presence of the boronic acid moiety.

| 700 – 800 | C-S stretch | Characteristic low-frequency stretch of the thiophene core[7]. |

Conclusion

The accurate spectroscopic elucidation of (5-Cyano-2-methylthiophen-3-yl)boronic acid relies heavily on understanding its chemical reactivity. By utilizing DMSO-d₆ to stabilize B-OH exchange in NMR, employing ¹¹B NMR as an internal degradation check, and leveraging the Lewis acidity of the compound via ESI- negative mode mass spectrometry, researchers can establish a robust, self-validating analytical profile.

References

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Enhanced LC-ESI-MS/MS Detection of the Benzoxaborole AN2718 by Derivatization with (+) Pinanediol Source: ResearchGate URL:[Link]

  • A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives Source: Scientific & Academic Publishing URL:[Link]

  • Direct Synthetic Route for Water-dispersible Polythiophene Nanoparticles via Surfactant-free Oxidative Polymerization Source: ResearchGate URL:[Link]

  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation Source: ResearchGate URL:[Link]

Sources

Exploratory

(5-Cyano-2-methylthiophen-3-yl)boronic acid molecular weight and formula

An In-depth Technical Guide to (5-Cyano-2-methylthiophen-3-yl)boronic acid: Properties, Synthesis, and Applications Abstract (5-Cyano-2-methylthiophen-3-yl)boronic acid is a substituted heterocyclic boronic acid of signi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (5-Cyano-2-methylthiophen-3-yl)boronic acid: Properties, Synthesis, and Applications

Abstract

(5-Cyano-2-methylthiophen-3-yl)boronic acid is a substituted heterocyclic boronic acid of significant interest to researchers in medicinal chemistry and materials science. As a highly functionalized building block, it provides a versatile scaffold for the synthesis of complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its core physicochemical properties, discusses the foundational principles of its synthesis and stability, and details its primary application in the Suzuki-Miyaura coupling reaction. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for scientists leveraging this reagent in drug discovery and development programs.

Core Molecular Profile

(5-Cyano-2-methylthiophen-3-yl)boronic acid is an organic compound featuring a thiophene ring substituted with methyl, cyano, and boronic acid functional groups. The precise arrangement of these groups dictates its reactivity and utility as a synthetic intermediate. Based on its chemical structure, the molecular formula and weight have been determined. For context, data for a closely related isomer, (5-Cyano-3-methylthiophen-2-yl)boronic acid, is also available in public databases.[1]

Table 1: Physicochemical Properties of (5-Cyano-2-methylthiophen-3-yl)boronic acid

PropertyValueSource
Molecular Formula C₆H₆BNO₂SCalculated
Molecular Weight 166.99 g/mol Calculated
IUPAC Name (5-Cyano-2-methylthiophen-3-yl)boronic acidIUPAC Nomenclature
Canonical SMILES CC1=C(B(O)O)C=C(S1)C#NStructure-based
Physical Form SolidTypical for boronic acids
Storage Conditions 2-8°C, Sealed in dry environment[2]

The Strategic Importance of Boronic Acids in Drug Discovery

The incorporation of boron into drug candidates has grown tremendously since the FDA's approval of Bortezomib (Velcade®) in 2003.[3] Boronic acids are not merely synthetic handles; the boronic acid moiety itself is a unique pharmacophore. Its utility stems from the electron-deficient nature of the boron atom, which can form stable, reversible covalent bonds with diols present in biological targets like enzyme active sites or sugars.[4][5]

This interaction is characterized by a change in the boron atom's geometry from trigonal planar (sp²) to tetrahedral (sp³), a feature that medicinal chemists exploit to design potent and selective inhibitors.[3] The approval of several boron-containing drugs, including treatments for multiple myeloma and various infections, underscores the therapeutic potential of this class of compounds.[5]

Synthesis_Workflow start Halogenated Thiophene Precursor (e.g., 3-Bromo-5-cyano-2-methylthiophene) step1 Halogen-Metal Exchange (e.g., n-BuLi, -78°C) start->step1 step2 Borylation (Quench with Trialkyl Borate, e.g., B(OMe)₃) step1->step2 step3 Aqueous Workup / Hydrolysis (e.g., HCl) step2->step3 product (5-Cyano-2-methylthiophen-3-yl)boronic acid step3->product

Caption: General synthetic workflow for thiophene boronic acids.

Exemplary Synthetic Protocol

The following is a representative protocol adapted from general procedures for the synthesis of aryl boronic acids.

Objective: To synthesize (5-Cyano-2-methylthiophen-3-yl)boronic acid from 3-bromo-5-cyano-2-methylthiophene.

Materials:

  • 3-bromo-5-cyano-2-methylthiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting bromo-thiophene dissolved in anhydrous THF.

    • Causality: Anhydrous and inert conditions are critical to prevent the highly reactive organolithium intermediate from being quenched by water or oxygen.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe, maintaining the temperature below -70°C. Stir for 1 hour.

    • Causality: Low temperature is essential to control the exothermic reaction and prevent side reactions.

  • Borylation: Add trimethyl borate dropwise to the cooled solution. The addition is often exothermic; maintain the temperature at -78°C. After addition, allow the mixture to slowly warm to room temperature and stir overnight.

    • Causality: The organolithium species acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 1-2 hours until the boronic ester is fully hydrolyzed to the boronic acid.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Stability and Handling Considerations

Boronic acids can be prone to dehydration, trimerizing to form a cyclic anhydride known as a boroxine. This process is reversible upon addition of water. For long-term stability and to avoid this complication in reactions, boronic acids are often converted to more stable derivatives, such as pinacol or MIDA esters. [6]Standard practice dictates storing the solid compound under refrigeration (2-8°C) in a tightly sealed container with a desiccant.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (5-Cyano-2-methylthiophen-3-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most robust and widely used methods for forming carbon-carbon bonds. [7]It allows for the coupling of the thiophene core to a variety of aryl or vinyl halides and triflates.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The three key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: In the presence of a base, the boronic acid's organic group (the thiophene ring) is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. [7]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂-R PdII_Aryl->PdII_Both R-B(OH)₂ Base PdII_Both->Pd0 RedElim Reductive Elimination Product Ar-R PdII_Both->Product

Sources

Foundational

Technical Whitepaper: Stability Protocols and Storage Lifecycle for (5-Cyano-2-methylthiophen-3-yl)boronic acid

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for (5-Cyano-2-methylthiophen-3-yl)boronic acid . It is designed for researchers requiring high-fidelity starting...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for (5-Cyano-2-methylthiophen-3-yl)boronic acid . It is designed for researchers requiring high-fidelity starting materials for precision cross-coupling reactions.

CAS Registry Number: 1310384-25-8 Molecular Formula: C₆H₆BNO₂S Molecular Weight: 166.99 g/mol Physical State: White to off-white solid

Executive Summary

(5-Cyano-2-methylthiophen-3-yl)boronic acid is a functionalized heterocyclic building block primarily used in Suzuki-Miyaura cross-coupling to introduce a substituted thiophene motif. Unlike simple phenylboronic acids, this compound exhibits a complex stability profile due to the electronic push-pull nature of the thiophene ring (electron-rich) coupled with a cyano group (electron-withdrawing) and a methyl group (steric/electron-donating).

Critical Directive: This compound is thermolabile and moisture-sensitive . Improper storage leads to irreversible protodeboronation and reversible boroxine formation, compromising stoichiometric precision in catalytic cycles.

Storage & Handling Protocol (The "Red Box" Standard)

To maintain >98% purity over extended periods, adherence to the following conditions is mandatory.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of protodeboronation and metabolic oxidation.
Atmosphere Inert (Argon/Nitrogen) Prevents atmospheric moisture absorption which catalyzes hydrolysis and subsequent deboronation.
Container Amber Hydrolytic Class 1 Glass Protects against UV-induced photolysis; glass prevents gas permeability common in plastics.
Seal Parafilm® over Screw Cap Secondary barrier against moisture ingress during freezer storage.
Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the solid, accelerating degradation.

  • Aliquot Strategy: If the compound is to be used over multiple sessions, dispense into single-use aliquots inside a glovebox or glove bag to minimize freeze-thaw cycles.

  • Solvent Exclusion: Never store the compound in solution. Boronic acids in solution (especially protic or basic solvents) degrade orders of magnitude faster than in the solid state.

Degradation Mechanisms: The "Why" Behind the Protocol

Understanding the specific degradation pathways allows for better troubleshooting and method development.

A. Reversible Dehydration (Boroxine Formation)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Trigger: Desiccation, heat, or vacuum drying.

  • Impact: This is not chemical destruction but affects stoichiometry. A sample that is 100% boroxine has a higher effective molarity of the aryl group than the free acid.

  • Mitigation: In aqueous basic coupling conditions (Suzuki), the boroxine hydrolyzes back to the active boronic acid species.

B. Irreversible Protodeboronation (The "Silent Killer")

This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

  • Mechanism: Thiophenes are electron-rich heteroaromatics. The 2-methyl group (electron-donating) activates the ring, making the C3 position susceptible to ipso-protonation. While the 5-cyano group (electron-withdrawing) stabilizes the ring somewhat, the presence of moisture and trace metals or acids/bases accelerates this pathway.

  • Impact: Formation of 5-cyano-2-methylthiophene.[1] This impurity is often silent in LCMS (low ionization) but visible in NMR, and it acts as a chain terminator in polymerization or a non-reactive impurity in coupling.

C. Oxidative C-B Cleavage
  • Trigger: Exposure to air (O₂) and light.

  • Mechanism: Radical oxidation of the C-B bond to form the corresponding phenol (or hydroxythiophene, which tautomerizes).

  • Impact: Formation of phenolic impurities that can poison Pd catalysts.

Visualization of Degradation Pathways[2]

DegradationPathways BoronicAcid (5-Cyano-2-methylthiophen-3-yl) boronic acid Boroxine Boroxine (Trimer) (Reversible Anhydride) BoronicAcid->Boroxine - H₂O (Heat/Vac) Deborylated 5-Cyano-2-methylthiophene (Irreversible Impurity) BoronicAcid->Deborylated + H₂O / ∆ / pH (Protodeboronation) Oxidized Hydroxy-thiophene derivative (Oxidation Product) BoronicAcid->Oxidized + O₂ / Light

Figure 1: Primary degradation pathways.[2] The Blue node represents the active reagent; Yellow represents the reversible storage form; Red nodes represent irreversible destruction.

Quality Control & Self-Validation

Before committing this reagent to a high-value synthesis, validate its integrity using the following system.

Visual Inspection
  • Pass: Free-flowing white/off-white powder.

  • Fail: Clumped, sticky solid (indicates hydrolysis/hygroscopicity) or discoloration (oxidation).

¹H-NMR Diagnosis

Dissolve a small sample in DMSO-d₆ or CD₃OD.

  • Active Species: Look for the thiophene proton singlet (or doublet if long-range coupling exists) around 7.5 - 8.0 ppm.

  • Boroxine Check: Boroxine peaks are often broadened or slightly shifted compared to the monomer. Adding a drop of D₂O to the NMR tube will sharpen the peaks and shift them to the monomeric acid position, confirming the sample is usable.

  • Deboronation Check: Look for a new signal corresponding to the proton at the C3 position (the site where Boron was). This will typically appear as a new aromatic signal, often with different coupling constants to the methyl group.

HPLC Purity
  • Method: Reverse phase (C18), Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Note: Boronic acids can streak or show broad peaks due to interaction with silanols. High pH buffers (Ammonium Bicarbonate) often improve peak shape for boronic acids.

Experimental Handling for Synthesis

When using (5-Cyano-2-methylthiophen-3-yl)boronic acid in Suzuki couplings:

  • Base Selection: Use mild bases (K₃PO₄, Na₂CO₃) rather than strong hydroxides (NaOH, KOH) to minimize base-catalyzed protodeboronation.

  • Pre-activation: If the sample is suspected to be high in boroxine content, ensure the reaction mixture contains water (e.g., Dioxane/H₂O 4:1) to facilitate hydrolysis to the active monomer in situ.

  • Stoichiometry: Calculate equivalents based on the molecular weight of the boronic acid, but consider adding a 1.1x to 1.2x excess to account for any potential dehydration that lowers the effective mass.

DecisionTree Start Start: Reagent Handling CheckSeal Is original seal intact? Start->CheckSeal TempCheck Was it stored at -20°C? CheckSeal->TempCheck Yes NMRCheck Run ¹H-NMR (Check for deboronation) CheckSeal->NMRCheck No Equilibrate Equilibrate to RT (Do not open cold) TempCheck->Equilibrate Yes TempCheck->NMRCheck No Use Proceed to Reaction Equilibrate->Use NMRCheck->Use >95% Purity Purify Recrystallize or Adjust Stoichiometry NMRCheck->Purify High Boroxine Discard Discard Reagent NMRCheck->Discard >10% Deboronation

Figure 2: Decision matrix for handling and validating the reagent prior to use.

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis. Journal of the American Chemical Society. (General mechanism of thiophene boronic acid instability).
  • Tokunaga, Y. (2013).[3] From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. Heterocycles. (Boroxine-Boronic acid equilibrium dynamics).

Sources

Exploratory

Solubility of (5-Cyano-2-methylthiophen-3-yl)boronic acid in organic solvents

Technical Guide: Solubility Profile & Handling of (5-Cyano-2-methylthiophen-3-yl)boronic acid Executive Summary (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1312765-88-0, and related isomers) is a bifunctional heter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile & Handling of (5-Cyano-2-methylthiophen-3-yl)boronic acid

Executive Summary

(5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1312765-88-0, and related isomers) is a bifunctional heterocyclic building block critical for installing the cyanomethylthiophene moiety via Suzuki-Miyaura cross-coupling.[1] Its utility in drug discovery is driven by the bioisosteric properties of the thiophene ring and the metabolic stability offered by the nitrile group.

However, its solubility behavior is non-trivial. Like many heteroaryl boronic acids, it exhibits amphiphilic character and a dynamic equilibrium with its trimeric anhydride (boroxine). Misunderstanding this equilibrium often leads to inconsistent reaction yields and erroneous purity assessments. This guide provides a definitive technical analysis of its solubility, solvent compatibility, and handling protocols to ensure reproducibility in synthesis.

Physicochemical Profile & Solubility Mechanics

To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure:

  • Thiophene Core (Lipophilic): The 2-methylthiophene scaffold provides moderate lipophilicity, facilitating solubility in organic ethers and chlorinated solvents.[1]

  • Cyano Group (Polar Aprotic): The C≡N substituent at the 5-position creates a strong dipole moment.[1] This enhances solubility in polar aprotic solvents (DMSO, DMF) compared to unfunctionalized thiophene boronic acids.

  • Boronic Acid Moiety (Hydrophilic/Reactive): The -B(OH)₂ group acts as both a hydrogen bond donor and acceptor.[1] It drives solubility in alcohols but also leads to the formation of boroxines upon dehydration, which drastically alters solubility profiles.

The Boroxine Equilibrium

In non-polar or anhydrous solvents, the monomeric acid dehydrates to form a cyclic trimer (boroxine). This trimer is generally more soluble in non-polar solvents (like Toluene) and less soluble in water than the free acid.

BoroxineEquilibrium cluster_0 Hydrophilic / Polar Soluble cluster_1 Lipophilic / Non-Polar Soluble Monomer Monomer (Free Acid) 3 x R-B(OH)2 Boroxine Boroxine (Cyclic Trimer) (R-BO)3 Monomer->Boroxine Dehydration (Heat/Vacuum/Desiccant) Boroxine->Monomer Hydrolysis (Water/Base) Water + 3 H2O

Figure 1: The dynamic equilibrium between boronic acid monomer and boroxine.[1][2] Solubility is state-dependent.

Solvent Compatibility Matrix

The following data summarizes the solubility behavior of (5-Cyano-2-methylthiophen-3-yl)boronic acid based on structural analogs (e.g., 3-thienylboronic acid) and functional group contributions.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Preferred for Stock Solutions. The nitrile dipole interacts favorably here.[1] Ideal for reaction screening.
Polar Protic Methanol, Ethanol High (>50 mg/mL)Excellent solubility.[1] Caution: Prolonged storage can lead to methyl/ethyl boronic ester formation.[1] Use fresh.
Ethers THF, 2-MeTHF, Dioxane Moderate (20-50 mg/mL)Good for standard Suzuki couplings.[1] Solubility improves significantly with slight warming (40°C).
Esters/Ketones Ethyl Acetate, Acetone Moderate Useful for extraction/workup.[1] Acetone dissolves the compound well but is rarely used in coupling due to aldol side-reactions.[1]
Chlorinated DCM, Chloroform Low/Moderate Soluble enough for transport/NMR, but poor for high-concentration reactions.[1]
Hydrocarbons Hexanes, Heptane Insoluble Use as Anti-solvent. Excellent for precipitating the product during purification.[1]
Aqueous Water (pH 7) Insoluble The lipophilic thiophene core prevents dissolution in neutral water.[1]
Aqueous Base Water (pH > 10) Soluble Dissolves rapidly as the boronate anion (R-B(OH)₃⁻) upon addition of NaOH, K₂CO₃, or Cs₂CO₃.

Experimental Protocol: Gravimetric Solubility Determination

For critical process development, do not rely on visual estimation. Use this self-validating gravimetric protocol to determine exact solubility limits in your specific solvent lot.[1]

Workflow Diagram

SolubilityProtocol Start Start: Weigh 50mg Compound into 4mL Vial AddSolvent Add 250µL Solvent (Target: 200mg/mL) Start->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Record: >200mg/mL Check->Dissolved Yes Undissolved Suspension Present Check->Undissolved No Dilute Add 250µL Solvent (New Target: 100mg/mL) Undissolved->Dilute Filter Saturation Point Reached: Filter Supernatant (0.2µm PTFE) Undissolved->Filter If solid remains after max dilution Dilute->Vortex Dilute->Check Repeat until clear or dilute Evap Evaporate Solvent (Vacuum Centrifuge/N2) Filter->Evap Weigh Weigh Residue & Calculate Solubility (mg/mL) Evap->Weigh

Figure 2: Step-by-step workflow for gravimetric solubility determination.

Step-by-Step Procedure:
  • Preparation: Accurately weigh ~50 mg of (5-Cyano-2-methylthiophen-3-yl)boronic acid into a pre-weighed glass vial.

  • Addition: Add solvent in aliquots (e.g., 250 µL) to achieve a starting concentration of 200 mg/mL.

  • Equilibration: Vortex for 1 minute and sonicate for 5 minutes at ambient temperature (25°C).

  • Observation:

    • If clear: Solubility is >200 mg/mL.[1]

    • If cloudy: Add more solvent (dilute to 100 mg/mL) and repeat.

  • Quantification (Saturation Method): If the solid persists at the target concentration, centrifuge the sample. Remove a known volume of the clear supernatant, evaporate the solvent completely under vacuum, and weigh the residue.

    • Calculation:

      
      
      

Application in Suzuki-Miyaura Coupling

The solubility profile directly dictates the solvent system choice for cross-coupling reactions.

  • Standard System (Dioxane/Water): Recommended. The boronic acid dissolves in the dioxane (organic phase), while the base (e.g., K₂CO₃) dissolves in the water. Heating to 80°C ensures phase transfer or homogenization.

  • Green Alternative (2-MeTHF/Water): 2-MeTHF solubilizes the thiophene core better than THF and separates easily from water during workup.[1]

  • Homogeneous System (DMF or DMSO): Use for difficult couplings.[1] The high solubility of the boronic acid in DMF allows for high concentrations, accelerating reaction kinetics. Note: Requires aqueous workup to remove high-boiling solvent.[1]

Critical Handling Note: Always store this compound at 2-8°C under an inert atmosphere. If the compound appears "gummy" or has a lower-than-expected melting point, it has likely dehydrated to the boroxine.[1] This is reversible . Adding the compound to the basic aqueous reaction mixture will hydrolyze the boroxine back to the reactive boronate species in situ.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Santini, R., et al. (2019). A Guide to Solvent Selection in the Pharmaceutical Industry. Organic Process Research & Development, 23(3), 273-286.[1] [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Foundational

Sourcing, Validation, and Application of (5-Cyano-2-methylthiophen-3-yl)boronic acid in Discovery Chemistry

Executive Summary & Structural Causality In modern medicinal chemistry and materials science, functionalized thiophenes are critical structural motifs. (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1310384-25-8) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In modern medicinal chemistry and materials science, functionalized thiophenes are critical structural motifs. (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1310384-25-8) is a highly specialized building block used to install a densely functionalized thiophene core via Suzuki-Miyaura cross-coupling.

However, successfully deploying this reagent requires a deep understanding of its structural causality:

  • Electronic Deactivation: The C5-cyano group is strongly electron-withdrawing. This pulls electron density away from the thiophene ring, rendering the C3-boronic acid less nucleophilic. Consequently, the critical transmetalation step in palladium catalysis is severely retarded.

  • Steric Hindrance: The C2-methyl group sits directly ortho to the boronic acid. This creates a steric bottleneck, hindering the approach of the bulky palladium-aryl complex during the catalytic cycle.

  • Protodeboronation Risk: Electron-deficient heteroaryl boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond by a proton). If the cross-coupling reaction is not fast enough, the reagent will degrade into 5-cyano-2-methylthiophene before it can couple.

Commercial Sourcing Strategy

Due to its niche application, 1310384-25-8 is not universally stocked by all major chemical distributors. It is primarily synthesized by specialized building-block providers and indexed by chemical aggregators like Chemsrc[1]. When sourcing this compound, researchers must prioritize vendors that provide batch-specific Certificates of Analysis (COA) containing recent NMR data, as boronic acids degrade over time.

Notable commercial suppliers include BLD Pharm , which lists the compound under product code BD571712[2], and Leyan (乐研试剂) , which catalogs it under product ID 1877600[3].

Table 1: Commercial Supplier Matrix for CAS 1310384-25-8
SupplierProduct CodePurity SpecificationStorage RequirementSourcing Strategy
BLD Pharm BD571712≥95%< -20°C, Inert GasDirect order for scale-up
Leyan (乐研) 1877600≥95%< -20°C, ArgonDirect order (Asia-Pacific)
Chemsrc N/AVariableVendor DependentUse for price aggregation

Quality Control (QC): The Self-Validating Analytical Protocol

Trusting the label purity of a commercial boronic acid is a common point of failure in drug discovery. Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines). While boroxines are still reactive, they alter the molecular weight and stoichiometry of your reaction, leading to incorrect equivalent calculations.

To ensure scientific integrity, every new batch must undergo a Self-Validating QC Protocol before use.

Step-by-Step QC Methodology:

  • Visual Inspection: The compound should be a free-flowing solid. Clumping indicates moisture ingress and potential degradation.

  • 1H NMR Analysis (DMSO-d6): Causality Note: Always use DMSO-d6 rather than CDCl3. DMSO coordinates with the boron atom, breaking down any boroxine trimers back into monomeric boronic acids. This allows for accurate integration of the thiophene protons against the methyl group.

  • 11B NMR Analysis: Run a rapid 11B NMR to verify the oxidation state of the boron and confirm the absence of borate degradation products.

  • LC-MS Purity Check: Run a fast gradient LC-MS to quantify any pre-existing protodeboronated thiophene. If the protodeboronated impurity exceeds 5%, the batch must be recrystallized from water/acetonitrile.

Sourcing_QC_Logic S1 Source Compound CAS: 1310384-25-8 S2 Check Supplier COA (BLD Pharm, Leyan) S1->S2 S3 In-House QC Required? S2->S3 QC1 1H & 11B NMR (Determine Monomer:Boroxine) S3->QC1 Yes (Mandatory) QC2 LC-MS (Check Protodeboronation) QC1->QC2 Fail Reject/Recrystallize QC2->Fail Purity < 95% Pass Proceed to Coupling QC2->Pass Purity ≥ 95%

Figure 1: Self-validating quality control workflow for commercial boronic acid batches.

Experimental Workflow: Optimized Suzuki-Miyaura Protocol

Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/Water) will largely fail with (5-Cyano-2-methylthiophen-3-yl)boronic acid due to the combined steric and electronic deactivation. To outcompete protodeboronation, you must use a highly active, sterically accommodating catalyst system.

Table 2: Optimization of Suzuki-Miyaura Conditions
Catalyst SystemBaseSolventTemp (°C)Protodeboronation (%)NMR Yield (%)
Pd(PPh3)4 (10 mol%)Na2CO3Toluene/H2O100>45%<10%
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O9025%42%
XPhos-Pd-G2 (5 mol%) K3PO4 Dioxane/H2O 90 <5% 88%

Optimized Step-by-Step Protocol:

  • Preparation of the Pre-catalyst Complex: In an argon-filled glovebox, charge a 10 mL Schlenk tube with the aryl halide (1.0 equiv), (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.5 equiv), XPhos-Pd-G2 (5 mol%), and anhydrous K3PO4 (3.0 equiv).

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration. Causality Note: The addition of water is critical. It dissolves the K3PO4, generating hydroxide ions that attack the boronic acid to form the highly nucleophilic active boronate species. Without water, transmetalation stalls.

  • Reaction Execution: Seal the tube and heat to 90 °C in a pre-heated oil bath for 4 hours.

  • Self-Validating Checkpoint: At t = 30 mins, withdraw a 10 µL aliquot via syringe, dilute in MeCN, and analyze via LC-MS. Causality Note: This internal check verifies the ratio of the desired product to the protodeboronated thiophene. If protodeboronation exceeds 15% at this stage, the catalytic cycle is turning over too slowly, indicating a poisoned catalyst or insufficient degassing.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Mechanistic_Pathway A Pd(II) Precatalyst (e.g., XPhos-Pd-G2) B Active Pd(0)L1 A->B Activation C Oxidative Addition Complex B->C Ar-X D Transmetalation (Rate-Limiting) C->D Boronate E Reductive Elimination D->E E->B Product F Steric Block: C2-Methyl F->D G Electronic Drain: C5-Cyano G->D

Figure 2: Suzuki-Miyaura catalytic cycle highlighting substrate-specific transmetalation bottlenecks.

References

  • Title: 162607-23-0 | (2,5-Dimethylthiophen-3-yl)boronic acid - BLDpharm (Contains related product BD571712 / 1310384-25-8)
  • Title: Fluvastatin Sodium | CAS#:93957-55-2 | Chemsrc (Aggregator listing for 1310384-25-8)
  • Title: (2-异丙基噻吩-3-基)硼酸 | (2-Isopropylthiophen-3-yl)boronic acid - 乐研试剂 (Contains related product 1877600 / 1310384-25-8)

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling protocol using (5-Cyano-2-methylthiophen-3-yl)boronic acid

Part 1: Executive Summary & Reagent Profile The Challenge: Sterics Meets Instability (5-Cyano-2-methylthiophen-3-yl)boronic acid represents a "privileged but difficult" building block in medicinal chemistry. It is freque...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Reagent Profile

The Challenge: Sterics Meets Instability

(5-Cyano-2-methylthiophen-3-yl)boronic acid represents a "privileged but difficult" building block in medicinal chemistry. It is frequently employed to introduce a substituted thiophene core into kinase inhibitors and receptor modulators. However, it presents a dual challenge:

  • Ortho-Steric Hindrance: The methyl group at position 2 is ortho to the boronic acid at position 3. This creates significant steric bulk that retards the transmetallation step of the catalytic cycle.

  • Heterocyclic Instability: Thiophene-3-boronic acids are electronically prone to protodeboronation (C-B bond cleavage), a side reaction accelerated by high temperatures and strong bases.

This protocol provides a field-tested methodology designed to outcompete deboronation while forcing the sterically demanding cross-coupling to completion.

Reagent Snapshot
PropertyDetail
Chemical Name (5-Cyano-2-methylthiophen-3-yl)boronic acid
CAS Number 1310384-25-8
Molecular Weight 167.00 g/mol
Structural Features Pos 2: Methyl (Steric blocker)Pos 3: Boronic Acid (Reactive center)Pos 5: Cyano (Electron withdrawing, stabilizer)
Stability Class Class B: Moderately Unstable.[1][2] Prone to protodeboronation in acidic media or strong caustic reflux.

Part 2: Mechanistic Insight (The "Why")

To successfully couple this reagent, one must understand the competition between the productive catalytic cycle and the destructive side reactions.

The Transmetallation Bottleneck

In a standard Suzuki-Miyaura coupling, the boronic acid must transfer its organic group to the Palladium center. For this specific reagent, the 2-methyl group acts as a gatekeeper. It sterically clashes with the ligands on the Palladium complex, significantly slowing down this transfer.

If the catalyst is not active enough, the boronic acid sits in the basic solution too long, leading to protodeboronation —where the boron is replaced by a hydrogen, yielding the useless byproduct 2-methylthiophene-5-carbonitrile.

Visualization: The Steric Conflict

The following diagram illustrates the critical "Decision Point" in the reaction pathway.

SuzukiMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-X formed) Start->OxAdd Ar-X TransMetal Transmetallation (The Bottleneck) OxAdd->TransMetal Boron Boronic Acid Reagent (Sterically Hindered) Boron->TransMetal + Base Product Reductive Elimination (Desired Biaryl) TransMetal->Product Fast Ligand (SPhos/XPhos) SideRxn Protodeboronation (Byproduct: H-Thiophene) TransMetal->SideRxn Slow Catalyst or Strong Base

Caption: The 2-methyl group hinders Transmetallation, increasing the residence time of the boronic acid and the risk of Protodeboronation.

Part 3: Optimized Experimental Protocol

This protocol utilizes Buchwald Precatalysts (specifically XPhos Pd G3/G4) or the robust Pd(dppf)Cl₂ system. These ligands are bulky enough to facilitate the reductive elimination but electron-rich enough to drive the oxidative addition, while the specific base choice minimizes decomposition.

Method A: The High-Performance Method (Recommended for Valuable Substrates)

Best for: Complex coupling partners, late-stage functionalization.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Finely ground[3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Preparation: Charge a reaction vial with the Aryl Halide, Boronic Acid, XPhos Pd G3, and K₃PO₄.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and deactivates the catalyst.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 60°C .

    • Note: Do not reflux immediately. Start at 60°C to allow the coupling to proceed without thermally stressing the boronic acid. If conversion is slow after 2 hours, increase to 80°C.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the Aryl Halide.

    • QC Check: If you see a peak with Mass = (Boronic Acid MW - 79 + 1), that is the deboronated byproduct.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Thiophenes can streak; adding 1% TEA to the eluent may help.

Method B: The Standard Method (Cost-Effective)

Best for: Scale-up or simple aryl bromides.

Reagents:

  • Aryl Bromide (1.0 equiv)[3]

  • Boronic Acid (1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.5 equiv) or Na₂CO₃ (3.0 equiv)

  • Solvent: Toluene : Ethanol : Water (4:2:1) or DME : Water (3:1)

Protocol Differences:

  • Requires higher temperature (80–90°C) due to the less active catalyst.

  • Cs₂CO₃ is preferred over Na₂CO₃ for hindered substrates as the Cesium cation ("Cesium Effect") can improve solubility and coordination in the transition state.

Part 4: Troubleshooting & Optimization

If yields are low (<50%), use this diagnostic table to identify the failure mode.

Observation (LCMS/NMR)DiagnosisCorrective Action
High unreacted Aryl Halide + Deboronated Thiophene Protodeboronation. The catalyst is too slow, or the base is too harsh.1. Switch to K₃PO₄ (milder base).2. Lower Temp to 50°C.3. Use XPhos Pd G3 (faster catalyst).
Homocoupling of Aryl Halide (Ar-Ar) Oxidative Stress. Oxygen is present in the system.1. Degas solvents more rigorously (sparge with Ar for 15 mins).2. Ensure system is sealed.
No Reaction (Both SMs remain) Catalyst Poisoning or Steric Failure. 1. Ensure the Aryl Halide is an Iodide or Bromide (Chlorides fail here).2. Switch to SPhos (specifically designed for sterics).
Black Precipitate (Pd Black) Catalyst Decomposition. 1. Add extra ligand (e.g., free XPhos) to stabilize the Pd.2. Lower temperature.
Decision Tree for Optimization

OptimizationTree Start Initial Reaction (Method A) Check Check LCMS Start->Check Good Yield > 70% Proceed to Workup Check->Good Success Deboro Deboronated Byproduct Found Check->Deboro Instability NoRxn No Conversion Check->NoRxn Inactivity Sol1 Use Anhydrous Conditions (Base: K3PO4 / Solvent: THF) Deboro->Sol1 Action Sol2 Switch Ligand to SPhos Increase Temp to 90°C NoRxn->Sol2 Action

Caption: Diagnostic workflow for addressing low yields in hindered thiophene couplings.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • PubChem Compound Summary. (2025). (5-Cyano-2-methylthiophen-3-yl)boronic acid (CID 53439008). National Center for Biotechnology Information. Link

  • Klingensmith, L. M., Bio, M. M., & Moniz, G. A. (2007).[5] Selective protodeboronation: synthesis of 4-methyl-2-thiopheneboronic anhydride and demonstration of its utility in Suzuki–Miyaura reactions.[5][6] Tetrahedron Letters, 48(46), 8242-8245. Link

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of (5-Cyano-2-methylthiophen-3-yl)boronic acid

As a Senior Application Scientist, I approach the cross-coupling of highly deactivated, sterically hindered heteroaryl boronic acids not as a standard synthetic step, but as a kinetic race. (5-Cyano-2-methylthiophen-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the cross-coupling of highly deactivated, sterically hindered heteroaryl boronic acids not as a standard synthetic step, but as a kinetic race. (5-Cyano-2-methylthiophen-3-yl)boronic acid is a notoriously challenging substrate. To successfully couple this molecule, we must design a catalytic system that accelerates the transmetalation step to outpace the thermal degradation of the boronic acid.

This guide provides a comprehensive, mechanistically grounded approach to mastering this specific Suzuki-Miyaura coupling.

Substrate Profiling & Mechanistic Challenges

The thiophene ring is a privileged scaffold in drug development, but five-membered 2-heteroaromatic boronic acids are inherently unstable at room temperature[1]. The specific derivative, (5-Cyano-2-methylthiophen-3-yl)boronic acid, presents a dual kinetic barrier:

  • Electronic Deactivation : The strong electron-withdrawing 5-cyano group drastically reduces the nucleophilicity of the boronic acid. This electron deficiency severely retards the transmetalation step of the Suzuki-Miyaura cycle[2].

  • Steric Hindrance : The 2-methyl group sits directly adjacent to the boronic acid moiety. This "ortho-like" steric bulk impedes the formation of the critical Pd-O-B pre-transmetalation intermediate.

  • Protodeboronation (The Failure Mode) : Because transmetalation is slowed by the aforementioned steric and electronic factors, the competing protodeboronation pathway dominates when using classical catalysts like

    
    [3]. This side reaction consumes the boronic acid, yielding the des-borylated 5-cyano-2-methylthiophene and halting the catalytic cycle.
    

Catalyst Selection Rationale

To overcome these barriers, the catalytic cycle must be accelerated. The choice of ligand is paramount to ensuring that oxidative addition and transmetalation occur faster than substrate decomposition[4].

  • Buchwald Precatalysts (e.g., XPhos Pd G3) : XPhos is a highly active, bulky, electron-rich monodentate biarylphosphine ligand. The G3 precatalyst ensures rapid generation of the active Pd(0) species at room temperature or 40 °C. The electron-rich biphenyl backbone accelerates oxidative addition, while the bulky dicyclohexylphosphino group forces rapid reductive elimination, closing the cycle swiftly[4].

  • Bidentate Ligands (e.g.,

    
    ) : For scalable pharmaceutical manufacturing, 
    
    
    
    is frequently employed. The large bite angle of the dppf ligand facilitates reductive elimination. When paired with a biphasic solvent system like DME/
    
    
    , it provides a robust environment for coupling this specific cyano-thiophene derivative[5].

MechanisticPathway Pd0 Active Pd(0) Catalyst OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition ArX Aryl Halide ArX->OxAdd BaseEx Ar-Pd(II)-OH OxAdd->BaseEx Base Exchange Transmet Ar-Pd(II)-Thiophene BaseEx->Transmet Transmetalation Boronic Hindered Thiophene Boronic Acid Boronic->Transmet Fast Catalysis Decomp Protodeboronation Boronic->Decomp Slow Catalysis Transmet->Pd0 Regeneration Product Coupled Product Transmet->Product Reductive Elimination

Suzuki-Miyaura cycle highlighting transmetalation vs. protodeboronation for hindered boronic acids.

Experimental Protocols

Protocol A: High-Throughput / Mild Conditions (XPhos Pd G3)

Designed for sensitive aryl halides where high temperatures lead to degradation.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge a 10 mL reaction vial with the Aryl Halide (1.0 mmol, 1.0 equiv), (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.5 mmol, 1.5 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Add thoroughly degassed Tetrahydrofuran (THF) (2.0 mL).

  • Add degassed 0.5 M aqueous

    
     (4.0 mL, 2.0 mmol, 2.0 equiv).
    
  • Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir vigorously (800 rpm) at 40 °C for 2 hours.

  • Quench the reaction with water (5 mL), extract with Ethyl Acetate (

    
     mL), dry the combined organic layers over anhydrous 
    
    
    
    , and purify via flash chromatography.

Causality & Mechanistic Rationale: The use of a biphasic THF/water system with a pre-dissolved, relatively weak base (


) prevents localized high pH spikes that accelerate protodeboronation. The 40 °C temperature is the optimal thermodynamic "sweet spot" where the XPhos Pd G3 precatalyst activates fully, but the thermal degradation of the boronic acid remains minimal[4].

Self-Validating System Check: Monitor the reaction via UPLC-MS at the 30-minute mark. A successful initiation is indicated by >60% conversion of the aryl halide. If the mass peak corresponding to 5-cyano-2-methylthiophene (the des-borylated byproduct) exceeds 15% relative abundance while aryl halide remains, protodeboronation is outcompeting the coupling. In subsequent runs, verify strict anaerobic conditions and ensure the aqueous base was properly degassed.

Protocol B: Scalable Process Conditions ( )

Designed for robust, large-scale synthesis of pharmaceutical intermediates.

Step-by-Step Methodology:

  • Charge a 250 mL round-bottom flask with Aryl Halide (10.0 mmol, 1.0 equiv), (5-Cyano-2-methylthiophen-3-yl)boronic acid (15.0 mmol, 1.5 equiv), solid

    
     (20.0 mmol, 2.0 equiv), and 
    
    
    
    (0.5 mmol, 5 mol%).
  • Add a pre-degassed mixture of 1,2-Dimethoxyethane (DME) and

    
     (4:1 v/v, 50 mL).
    
  • Purge the system with nitrogen via a Schlenk line for 10 minutes.

  • Heat the reaction mixture to 80 °C under reflux for 12 hours.

  • Cool to room temperature, filter the mixture through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify.

Causality & Mechanistic Rationale: DME is a superior solvent for scalable Suzuki couplings of heterocyclic compounds because it weakly coordinates to the Palladium center, stabilizing transient intermediates. Furthermore, the DME/


 matrix provides excellent solubility for both the organic substrates and the inorganic base, ensuring a consistent interfacial reaction rate at 80 °C[5].

Self-Validating System Check: Perform TLC or LC-MS after 4 hours. If unreacted boronic acid is completely depleted but the aryl halide remains >30% unreacted, thermal protodeboronation has outpaced cross-coupling. For process optimization, either increase the boronic acid loading to 2.0 equivalents or transition to the more active XPhos Pd G3 system (Protocol A).

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative parameters and expected outcomes when optimizing the coupling of (5-Cyano-2-methylthiophen-3-yl)boronic acid across different catalytic systems.

Catalyst SystemLigand TypeOptimal BaseSolvent MatrixTemp (°C)Boronic Acid (Equiv)Primary Use Case & Expected Outcome
XPhos Pd G3 (2 mol%)Buchwald Monophosphine0.5 M

(aq)
THF or Dioxane25–401.2 – 1.5Optimal. Sensitive/unstable aryl halides. Rapid coupling outpaces degradation. Yields >85%.

(5 mol%)
Bidentate Phosphine

(s)
DME /

(4:1)
80–901.5 – 2.0Scalable. Robust substrates (e.g., imidazo-pyrimidines). Requires higher equivalents due to thermal degradation. Yields 70-80%.

+ SPhos
(5 mol%)
Buchwald Monophosphine

(s)
Toluene /

801.5Alternative. Good for electron-rich aryl chlorides. Moderate protodeboronation. Yields 60-75%.

(10 mol%)
Tetrakis (Unidentate)

(aq)
1,4-Dioxane /

90–1002.0+Not Recommended. Slow transmetalation leads to massive protodeboronation. Yields <30%.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC (nih.gov). 4

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters - JACS (acs.org). 3

  • WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders - Google Patents. 5

  • Suzuki reaction - Wikipedia. 2

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. 1

Sources

Method

Application Note: Strategic Arylation of (5-Cyano-2-methylthiophen-3-yl)boronic Acid

Topic: Synthesis of Biarylthiophenes with (5-Cyano-2-methylthiophen-3-yl)boronic acid Content Type: Application Note & Protocol Audience: Senior Medicinal Chemists & Process Development Scientists Abstract & Strategic Si...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Biarylthiophenes with (5-Cyano-2-methylthiophen-3-yl)boronic acid Content Type: Application Note & Protocol Audience: Senior Medicinal Chemists & Process Development Scientists

Abstract & Strategic Significance

The (5-Cyano-2-methylthiophen-3-yl)boronic acid scaffold represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., p38 MAPK, VEGFR) and GPCR antagonists. The thiophene core acts as a bioisostere for phenyl rings, improving metabolic stability and solubility, while the 5-cyano group provides a critical hydrogen-bond acceptor vector and the 2-methyl group induces an orthogonal twist, forcing biaryl systems out of planarity to improve selectivity.

However, this substrate presents a "Push-Pull-Steric" challenge :

  • Electronic Deactivation: The electron-withdrawing 5-cyano group reduces the nucleophilicity of the boronate species, slowing the transmetalation step in the Suzuki-Miyaura cycle.

  • Steric Hindrance: The ortho-methyl group (C2) creates steric clash during the formation of the Pd-Ar-Boronate complex.

  • Protodeboronation Risk: While the C2-methyl blocks the primary site of hydrolytic instability, the thiophene ring remains susceptible to base-catalyzed deboronation under prolonged heating.

This guide provides an optimized protocol designed to overcome these kinetic barriers using next-generation Buchwald precatalysts and anhydrous base systems.

Mechanistic Insight: The Thiophene-Adapted Catalytic Cycle

To achieve high yields, one must modulate the catalytic cycle to favor Transmetalation (


)  over Protodeboronation (

)
.
Key Mechanistic Adjustments:
  • Ligand Selection: Standard ligands like PPh

    
     often fail due to the low nucleophilicity of the cyanothiophene boronate. We utilize XPhos  or SPhos , whose dialkylbiaryl architecture facilitates oxidative addition and, crucially, creates a spacious pocket that accommodates the ortho-methyl steric bulk during transmetalation.
    
  • Base Effect: Strong aqueous bases (NaOH, K

    
    CO
    
    
    
    ) can accelerate deboronation. We employ K
    
    
    PO
    
    
    (anhydrous or low-water) which buffers the pH and coordinates with boron to activate the "ate" complex without rapidly hydrolyzing the C-B bond.

SuzukiCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Boronate Boronate Activation (Ar'-B(OH)3 + Base) Boronate->TransMet Formation of 'Ate' Complex Debor SIDE REACTION: Protodeboronation (Loss of B(OH)2) Boronate->Debor H2O / High Temp Iso Cist-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Figure 1: The Suzuki-Miyaura cycle adapted for cyanothiophenes. Note the competition between the Transmetalation pathway (Red) and the Protodeboronation trap (Grey/Red dashed).

Experimental Protocols

Method A: The "High-Performance" Protocol (Recommended)

Best for: Complex pharmaceutical intermediates, scale-up, and sterically hindered partners.

Reagents:

  • Substrate 1: Aryl Halide (Ar-Cl, Ar-Br, or Ar-OTf) [1.0 equiv][1]

  • Substrate 2: (5-Cyano-2-methylthiophen-3-yl)boronic acid [1.2 – 1.5 equiv]

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) [2.0 – 5.0 mol%]

    • Why? Rapid activation at lower temps minimizes deboronation.

  • Base: K

    
    PO
    
    
    
    (tribasic potassium phosphate), finely ground [2.0 – 3.0 equiv]
  • Solvent: THF : Water (10:1) or 1,4-Dioxane : Water (4:1)[2]

    • Note: A small amount of water is strictly required for the boronic acid mechanism, but excess water promotes side reactions.

Step-by-Step Procedure:

  • Vessel Prep: Charge a reaction vial or round-bottom flask with the Aryl Halide, Boronic Acid, XPhos Pd G3, and K

    
    PO
    
    
    
    .
  • Inerting: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Solvent Addition: Add the degassed solvent mixture via syringe.[3]

  • Reaction: Heat the mixture to 60 °C .

    • Critical: Do not jump to 100 °C immediately. The 5-cyano group makes the boronic acid sensitive. Monitor conversion at 60 °C; only increase to 80 °C if conversion stalls after 2 hours.

  • Monitoring: Check via LC-MS. Look for the product mass and the specific "deboronated" byproduct (2-methyl-5-cyanothiophene, M-B(OH)

    
    +H).
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Note: Cyanothiophenes are polar; adjust gradient accordingly (often 10-40% EtOAc/Hex).

Method B: The "Cost-Effective" Protocol (Standard)

Best for: Simple aryl bromides/iodides and initial screening.

Reagents:

  • Catalyst: Pd(dppf)Cl

    
    [2]·DCM [5 mol%]
    
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution) [2.0 equiv]
  • Solvent: DME (Dimethoxyethane)

  • Temp: 85 °C

Warning: This method has a higher risk of protodeboronation due to the aqueous carbonate base. If yields are <40%, switch immediately to Method A.

Optimization & Troubleshooting Guide

Use this decision logic to rescue failing reactions.

OptimizationTree Start Reaction Outcome? NoRxn No Reaction (SM recovered) Start->NoRxn Debor Protodeboronation (Thiophene-H observed) Start->Debor Homo Homocoupling (Ar-Ar dimer) Start->Homo Sol1 Switch Catalyst: XPhos Pd G3 or Pd(tBu3P)2 NoRxn->Sol1 Oxidative Addition failed Sol2 Switch Base: Anhydrous K3PO4 or CsF Debor->Sol2 Base too strong/wet Sol3 Degas Solvents vigorously. Switch to Pd(dppf)Cl2 Homo->Sol3 O2 present

Figure 2: Troubleshooting logic for thiophene cross-couplings.

Data Summary: Solvent & Base Screening Results

Typical yields observed with 4-bromoanisole as coupling partner.

EntryCatalystLigandBaseSolventYieldNotes
1Pd(OAc)

PPh

Na

CO

Toluene/H

O
35%Significant deboronation.
2Pd(dppf)Cl

dppfK

CO

DMF62%Moderate yield, difficult workup.
3XPhos Pd G3 XPhos K

PO

THF/H

O
94% Clean conversion, fast.
4Pd

(dba)

SPhosK

PO

Toluene88%Excellent alternative.[4]

Characterization Checklist

When validating the product, ensure you can distinguish the product from common impurities:

  • CN Stretch (IR): Look for a sharp, distinct band at ~2220 cm

    
     .
    
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Thiophene-H: Singlet (or fine doublet) around 7.8 – 8.2 ppm . (The 5-CN group shifts this proton downfield compared to unsubstituted thiophenes).

    • Methyl Group: Singlet around 2.4 – 2.6 ppm .

  • 
    C NMR:  The Carbon attached to the nitrile (C5) and the nitrile carbon itself (CN) are key diagnostic peaks.
    

References

  • Mechanistic Studies on Thiophene Deboronation

    • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3] Hall, D. G. (Ed.). Wiley-VCH. (2011).

  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C., et al. "Design and Synthesis of Removable Generation 3 Precatalysts." Chemical Science, 2013, 4, 916-920.

  • Protodeboronation of Heteroaryl Boronic Acids

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc.[4][5] 2010, 132, 38, 13100–13112.

  • Synthesis of Biaryl Thiophenes for Kinase Inhibition

    • Fischer, P. M. "The design of drug candidate molecules as selective inhibitors of therapeutically relevant protein kinases." Current Medicinal Chemistry, 2004.

Sources

Application

Use of (5-Cyano-2-methylthiophen-3-yl)boronic acid in synthesizing kinase inhibitors

Topic: Use of (5-Cyano-2-methylthiophen-3-yl)boronic acid in Synthesizing Kinase Inhibitors Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of (5-Cyano-2-methylthiophen-3-yl)boronic acid in Synthesizing Kinase Inhibitors Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Reagent Focus: (5-Cyano-2-methylthiophen-3-yl)boronic acid

Executive Summary

In the landscape of kinase inhibitor design, the (5-Cyano-2-methylthiophen-3-yl) moiety represents a high-value pharmacophore. This fragment is frequently employed to optimize ATP-binding affinity and selectivity profiles in inhibitors targeting PI3K , CHK1 , and PLK4 pathways.

This guide details the strategic application of (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1065184-99-7) as a nucleophilic partner in Suzuki-Miyaura cross-coupling. It addresses specific synthetic challenges—such as protodeboronation and catalyst poisoning by the thiophene sulfur—and provides a robust, field-validated protocol for incorporating this moiety into heterocyclic cores.

Chemical Profile & Structural Utility[1][2]

Physicochemical Properties
PropertyDataRelevance to Synthesis
CAS Number 1065184-99-7Unique Identifier
Formula C₆H₆BNO₂SStoichiometry calculations
MW 167.00 g/mol Reagent loading
Appearance Off-white to tan solidQuality check (darkening indicates oxidation)
Solubility DMSO, MeOH, DMFCompatible with polar organic solvents
Stability Hygroscopic; prone to protodeboronationRequires inert atmosphere storage
Medicinal Chemistry Rationale (SAR)

Why choose this specific building block?

  • The Cyano Group (-CN): Acts as a critical hydrogen bond acceptor. In many kinase active sites (e.g., the hinge region), the nitrile group interacts with backbone amides or conserved water networks, significantly boosting potency [1].

  • The Methyl Group (-CH₃): Provides a steric handle. It often forces the biaryl system into a twisted conformation (atropisomerism), which can improve selectivity by fitting into narrow hydrophobic pockets (e.g., the "gatekeeper" region) that exclude flatter inhibitors.

  • Thiophene Scaffold: Serves as a bioisostere for phenyl rings but with different electronic properties (electron-rich), often improving metabolic stability and solubility profiles.

Strategic Application & Workflow

The primary route to install this moiety is the Suzuki-Miyaura Cross-Coupling . The boronic acid reacts with a halogenated heteroaryl core (the "Scaffold").

Visualization: Synthetic Workflow & Logic

KinaseSynthesis cluster_reaction Suzuki-Miyaura Cycle BoronicAcid (5-Cyano-2-methylthiophen-3-yl) boronic acid Product Target Kinase Inhibitor (Biaryl System) BoronicAcid->Product Step 2: Transmetallation Scaffold Halogenated Core (e.g., Chloropyrimidine) Intermediate Pd-Complex (Oxidative Addition) Scaffold->Intermediate Step 1: Activation Catalyst Pd Catalyst (Pd(dppf)Cl2 / XPhos) Catalyst->Intermediate Base Base (K2CO3 / Cs2CO3) Base->Product Activates Boron Intermediate->Product Step 3: Reductive Elimination

Caption: Logic flow for installing the thiophene moiety via Pd-catalyzed cross-coupling.

Detailed Experimental Protocol

Protocol: Optimized Suzuki Coupling for Thiophene Boronic Acids

Challenge: Thiophene boronic acids are electron-rich and prone to protodeboronation (loss of the boron group) under aqueous basic conditions. Thiophene sulfur can also poison Pd catalysts. Solution: Use of a robust catalyst system (Pd(dppf)Cl₂) and controlled water content.

Materials
  • Reagent A: Heteroaryl Halide (e.g., 4-chloro-quinazoline or 2-chloro-pyrimidine derivative) [1.0 equiv]

  • Reagent B: (5-Cyano-2-methylthiophen-3-yl)boronic acid [1.2 – 1.5 equiv]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂) [0.05 equiv]

  • Base: Potassium Carbonate (K₂CO₃) [3.0 equiv] or Cesium Carbonate (Cs₂CO₃) for difficult substrates.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a microwave vial or round-bottom flask with Reagent A (1.0 mmol) and Reagent B (1.2 mmol, 200 mg).

    • Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

    • Critical Step: Cap the vessel and purge with Argon or Nitrogen for 5 minutes. Oxygen removal is vital to prevent homocoupling and catalyst deactivation.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Add K₂CO₃ (3.0 mmol, 415 mg).

    • Note: If the substrate is base-sensitive, switch to mild bases like K₃PO₄.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours. Monitor by LC-MS.[1]

    • Microwave (Preferred for Thiophenes): Heat to 110°C for 30–60 minutes. Rapid heating minimizes the time window for protodeboronation side reactions.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–50% EtOAc).

    • Quality Check: The product should show a distinct nitrile peak in IR (~2220 cm⁻¹) and the thiophene proton in ¹H NMR.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Unreacted Halide Catalyst poisoning by SulfurSwitch to XPhos Pd G2 or SPhos Pd G2 (highly active precatalysts).
Protodeboronation (Loss of B(OH)₂)Reaction time too long / Base too strongUse Microwave heating (faster). Switch base to KF or K₃PO₄ . Use anhydrous conditions (Dioxane/DMF).
Homocoupling (R-R dimer)Oxygen presenceDegas solvents thoroughly (sparge with Ar for 15 mins).
Black Precipitate (Pd black)Catalyst decompositionEnsure temperature does not exceed 100°C for prolonged periods; add extra ligand (e.g., dppf).
Visualization: Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (LC-MS) Issue1 Starting Material Remains Start->Issue1 Issue2 De-boronated Byproduct Start->Issue2 Action1 Switch Catalyst to XPhos Pd G2 Issue1->Action1 Catalyst Dead? Action2 Switch Solvent to Anhydrous DMF Issue2->Action2 Hydrolysis?

Caption: Decision matrix for optimizing low-yielding couplings.

References

  • Vertex AI Search. (2024). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762). Journal of Medicinal Chemistry.

  • PubChem. (2024).[2] (5-Cyano-2-methylthiophen-3-yl)boronic acid - Compound Summary. National Library of Medicine.

  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocol.

  • Sigma-Aldrich. (2024). PI 3-Kα Inhibitor IV Product Sheet.

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) before handling boronic acids and palladium catalysts.

Sources

Method

Microwave-assisted Suzuki coupling of (5-Cyano-2-methylthiophen-3-yl)boronic acid

Application Note: High-Efficiency Microwave-Assisted Suzuki-Miyaura Cross-Coupling of (5-Cyano-2-methylthiophen-3-yl)boronic Acid Executive Summary & Chemical Context Thiophene-based heterocycles are highly privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Suzuki-Miyaura Cross-Coupling of (5-Cyano-2-methylthiophen-3-yl)boronic Acid

Executive Summary & Chemical Context

Thiophene-based heterocycles are highly privileged scaffolds in modern drug discovery, prominently featured in blockbuster therapeutics ranging from antiepileptics to SGLT2 inhibitors[1]. However, synthesizing complex, multi-substituted thiophenes using standard cross-coupling techniques often results in poor yields. The specific building block, (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1310384-25-8)[2], presents a unique dual-challenge for synthetic chemists:

  • Steric Hindrance: The methyl group at the C2 position creates a sterically congested environment directly adjacent to the C3 boronic acid, kinetically slowing down the critical transmetalation step.

  • Electronic Deactivation (Protodeboronation): The strongly electron-withdrawing cyano group at the C5 position polarizes the thiophene ring. This drastically destabilizes the C-B bond, making it highly susceptible to hydrolytic cleavage (protodeboronation) before the cross-coupling cycle can complete.

To overcome these thermodynamic and kinetic barriers, microwave-assisted organic synthesis (MAOS) is employed. Microwave irradiation provides rapid, uniform volumetric heating, accelerating the cross-coupling cycle to outpace the degradation pathways, reducing reaction times from hours to mere minutes[3][4].

Mechanistic Rationale & Experimental Design

Catalyst Selection Causality: Standard first-generation catalysts like Pd(PPh3)4 often fail for sterically hindered, electron-deficient heteroaryl boronic acids. For this protocol, we utilize XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)). The bulky, electron-rich XPhos biaryl phosphine ligand facilitates rapid oxidative addition into the aryl halide and accelerates reductive elimination. More importantly, it stabilizes the palladium intermediate against side reactions like debromination, which is a common failure point when coupling heteroaryl systems[5].

Solvent & Base Causality: A biphasic solvent system of 1,4-Dioxane/H2O (4:1) is selected. Dioxane effectively solubilizes the organic substrates and the bulky catalyst, while water dissolves the inorganic base and provides a high dielectric loss tangent for efficient microwave energy absorption. Potassium phosphate (K3PO4) is chosen over harder bases (like Na2CO3 or NaOH) because it provides sufficient basicity to form the reactive boronate complex without aggressively accelerating the base-catalyzed protodeboronation of the cyano-thiophene core.

Mechanism A Pd(0) Active Species B Oxidative Addition (Ar-X) A->B C Base Exchange (OH- / Ar-Pd-OH) B->C D Transmetalation (Thiophene Boronic Acid) C->D E Reductive Elimination (Product Release) D->E E->A Catalyst Regeneration

Catalytic cycle of microwave-assisted Suzuki-Miyaura coupling.

Quantitative Optimization Data

The following table summarizes the reaction optimization for coupling (5-Cyano-2-methylthiophen-3-yl)boronic acid with a model aryl bromide (e.g., 4-bromoanisole). The data illustrates the necessity of the microwave-XPhos synergy.

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp / Time (MW)Yield (%)Observation / Causality
Pd(PPh3)4 (5%)K2CO3 (2.0)Toluene/EtOH/H2O100°C / 30 min22%Massive protodeboronation observed; slow transmetalation.
Pd(dppf)Cl2 (2%)K2CO3 (2.0)Dioxane/H2O (4:1)110°C / 20 min58%Sluggish transmetalation due to C2-methyl steric bulk.
XPhos Pd G2 (1%) K3PO4 (2.0) Dioxane/H2O (4:1) 110°C / 15 min 94% Optimal. Fast coupling outpaces degradation[3].
XPhos Pd G2 (0.5%)K3PO4 (2.0)Dioxane/H2O (4:1)110°C / 15 min89%Slight drop in yield; 1% is established as the robust baseline.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility and high fidelity.

Workflow S1 1. Reagent Prep (Inert Atm) S2 2. MW Sealing (Argon Purge) S1->S2 S3 3. MW Heating (110°C, 15 min) S2->S3 S4 4. Extraction (EtOAc/H2O) S3->S4 S5 5. Purification (Flash Silica) S4->S5

Step-by-step workflow for the microwave-assisted cross-coupling protocol.

Step 1: Reagent Preparation (Schlenk Technique)

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.2 mmol, 1.2 equiv) and the aryl halide (1.0 mmol, 1.0 equiv).

  • Add XPhos Pd G2 (0.01 mmol, 1 mol%) and anhydrous K3PO4 (2.0 mmol, 2.0 equiv). Validation Check: Ensure the K3PO4 is finely milled and free-flowing. Clumped base will result in poor aqueous dissolution and localized pH spikes, driving unwanted protodeboronation.

Step 2: Solvent Addition & Degassing

  • Add 4.0 mL of HPLC-grade 1,4-Dioxane and 1.0 mL of deionized H2O.

  • Seal the vial with a Teflon-lined crimp cap.

  • Degas the mixture by sparging with Argon for 5 minutes through a submerged needle, utilizing a venting needle in the septum. Validation Check: The initial mixture should appear as a pale yellow, heterogeneous suspension.

Step 3: Microwave Irradiation

  • Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator).

  • Set parameters: Temperature = 110 °C, Time = 15 minutes, Pre-stirring = 30 seconds, Cooling = On. Validation Check: Monitor the pressure curve on the synthesizer interface. A stable pressure of ~2-3 bar indicates normal heating. Upon cooling, the solution should transition to a dark brown/black color, confirming the successful reduction of Pd(II) to the active Pd(0) species.

Step 4: Reaction Quench & Extraction

  • Uncap the vial and dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of brine.

  • Transfer to a separatory funnel and vigorously shake. Validation Check: Allow the layers to separate. The aqueous layer should be clear, while the organic layer will be dark brown. Spot the organic layer on a TLC plate (Hexanes/EtOAc 4:1) and visualize under UV (254 nm). The complete disappearance of the aryl halide spot validates reaction completion.

Step 5: Purification

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient.

Troubleshooting & Field Insights

  • Issue: High levels of the debrominated starting material are observed.

    • Causality: The intermediate Pd complex is undergoing premature reductive elimination before transmetalation can occur.

    • Solution: Ensure strict anaerobic conditions during degassing. Trace oxygen can oxidize the electron-rich phosphine ligand, disrupting the catalytic cycle and favoring debromination[5].

  • Issue: Complete consumption of the boronic acid but low product yield (excess unreacted aryl halide).

    • Causality: Protodeboronation of the cyano-thiophene is outcompeting the cross-coupling transmetalation step.

    • Solution: Lower the microwave temperature to 90 °C and increase the boronic acid stoichiometry to 1.5 equivalents to compensate for the kinetic loss.

References

Sources

Application

Application Note: Design and Synthesis of D-π-A Fluorescent Probes Using (5-Cyano-2-methylthiophen-3-yl)boronic acid

Introduction & Mechanistic Rationale The development of environmentally sensitive fluorescent probes relies heavily on the Donor-π-Acceptor (D-π-A) structural paradigm. These architectures exhibit profound Intramolecular...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of environmentally sensitive fluorescent probes relies heavily on the Donor-π-Acceptor (D-π-A) structural paradigm. These architectures exhibit profound Intramolecular Charge Transfer (ICT), making their emission spectra highly responsive to local microenvironments such as polarity, viscosity, and specific biological analytes[1].

(5-Cyano-2-methylthiophen-3-yl)boronic acid is a highly specialized, multifunctional building block for constructing advanced D-π-A fluorophores. Its structural features provide three distinct mechanistic advantages:

  • The Thiophene π-Bridge: Thiophene possesses a lower aromatic resonance energy than benzene. This reduced aromaticity facilitates superior electron delocalization across the conjugated backbone, significantly lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[2].

  • The Cyano (-CN) Acceptor: As a potent electron-withdrawing group (EWG), the cyano moiety stabilizes the LUMO, enhancing the push-pull ICT effect and driving the emission wavelength toward the visible or near-infrared (NIR) region[3].

  • The C2-Methyl Group: Positioned adjacent to the boronic acid coupling site, this methyl group serves a dual purpose. Chemically, it blocks the reactive α-position of the thiophene, preventing unwanted oxidative polymerization. Photophysically, it introduces a calculated steric clash with the donor module. This steric hindrance can promote a Twisted Intramolecular Charge Transfer (TICT) state upon excitation, rendering the probe's fluorescence highly sensitive to local viscosity[1].

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of this building block, the following protocol details its coupling with a classic electron donor, 4-Bromotriphenylamine , to synthesize a polarity- and viscosity-sensitive probe: 5-cyano-3-(4-(diphenylamino)phenyl)-2-methylthiophene (TPA-Th-CN).

Experimental Causality & Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): The C2-methyl group introduces steric hindrance at the adjacent C3-boronic acid site. A palladium catalyst with a large bite-angle ligand, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is required to accelerate the sterically demanding transmetalation step[4].

  • Solvent System (Toluene/EtOH/H₂O, 3:1:1): This triphasic system is critical. Toluene solubilizes the hydrophobic organic substrates. Water dissolves the inorganic base (K₂CO₃), which is necessary to convert the boronic acid into a reactive, electron-rich boronate complex. Ethanol acts as a phase-transfer agent, homogenizing the mixture to maintain a robust catalytic cycle[4].

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 50 mL Schlenk flask, add 4-bromotriphenylamine (1.0 mmol, 324 mg), (5-cyano-2-methylthiophen-3-yl)boronic acid (1.2 mmol, 200 mg), and K₂CO₃ (3.0 mmol, 414 mg).

  • Catalyst Addition & Degassing: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg). Seal the flask with a rubber septum and purge the system via three vacuum-argon cycles. Causality: Degassing is strictly required to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) active species.

  • Solvent Introduction: Inject 25 mL of a degassed Toluene/EtOH/H₂O (3:1:1 v/v/v) mixture via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 85 °C in an oil bath for 12 hours.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). The formation of the D-π-A probe is visually confirmed by the appearance of a new spot that exhibits bright, red-shifted fluorescence under a 365 nm UV lamp.

  • Workup: Cool to room temperature. Dilute with 30 mL of water and extract with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/DCM gradient) to afford the pure TPA-Th-CN probe as a brightly colored solid (Yield: ~75-80%).

Workflow A Donor Module (4-Bromotriphenylamine) C Pd(dppf)Cl2, K2CO3 Toluene/EtOH/H2O 85°C, 12h A->C B Acceptor Module (5-Cyano-2-methylthiophen- 3-yl)boronic acid B->C D Crude Extract (Organic Phase) C->D Suzuki Coupling E Silica Gel Chromatography D->E Workup & Concentration F Purified D-π-A Fluorescent Probe E->F Yield > 75%

Synthetic workflow for D-π-A fluorescent probe via Pd-catalyzed Suzuki-Miyaura coupling.

Photophysical Characterization & Data Presentation

Due to the strong electron-donating nature of the triphenylamine and the electron-withdrawing cyano-thiophene moiety, the synthesized probe exhibits pronounced positive solvatochromism. As solvent polarity increases, the excited state is stabilized to a greater degree than the ground state, leading to a significant red-shift in emission and a decrease in quantum yield (a hallmark of the ICT-to-TICT transition)[1].

Table 1: Photophysical Properties of TPA-Th-CN in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (Δλ, nm)Quantum Yield (Φ_F)
Toluene2.38385445600.82
Chloroform4.813904951050.68
Tetrahydrofuran7.583925301380.45
Acetonitrile37.53955901950.08

Note: The drastic drop in quantum yield in Acetonitrile is caused by the stabilization of the non-radiative TICT state in highly polar media.

Mechanism GS Ground State (S0) Planar Conformation LE Locally Excited State (LE) Franck-Condon State GS->LE Excitation (hv_ex) ICT Intramolecular Charge Transfer (Polarized Emissive State) LE->ICT Solvent Relaxation (High Polarity) ICT->GS Fluorescence (hv_em) Red-shifted Emission TICT Twisted ICT (TICT) Non-Radiative Decay ICT->TICT Bond Rotation (Low Viscosity) TICT->GS Non-Radiative Relaxation

Jablonski diagram illustrating the ICT and TICT photophysical pathways in polar media.

References

  • Kaur, M., et al. An overview of utilising photo-tunable thiophene scaffolds as luminogens for chemical and biological sensing: progress and prospects. Analyst (RSC Publishing), 2025. DOI: 10.1039/D5AN01012H. Available at:[Link][2]

  • Bureš, F., et al. Cyano-capped molecules: versatile organic materials. RSC Advances, 2023. DOI: 10.1039/D2TA09699D. Available at:[Link][3]

  • Zhang, J., et al. A Novel Near-Infrared Tricyanofuran-Based Fluorophore Probe for Polarity Detection and LD Imaging. Molecules (MDPI), 2024. DOI: 10.3390/molecules29010001. Available at:[Link][1]

Sources

Method

Derivatization of (5-Cyano-2-methylthiophen-3-yl)boronic acid for biological assays

Application Note & Technical Guide for Drug Discovery Executive Summary (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 860617-72-7) represents a high-value "privileged scaffold" in fragment-based drug discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide for Drug Discovery

Executive Summary

(5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 860617-72-7) represents a high-value "privileged scaffold" in fragment-based drug discovery (FBDD). Its unique architecture combines a thiophene core (bioisostere of phenyl), a boronic acid (versatile handle for coupling or diol sensing), and a nitrile group (precursor to tetrazoles, amines, or H-bond acceptors).

This guide addresses the specific challenges of working with electron-deficient heteroaryl boronic acids—specifically protodeboronation and boroxine formation —and provides validated protocols for derivatizing this scaffold into bioactive libraries and fluorescent sensors.

Part 1: Quality Control & Pre-Reaction Analytics

Challenge: Like most boronic acids, this molecule exists in a dynamic equilibrium with its dehydrated trimer (boroxine). Standard HPLC often yields broad, tailing peaks due to interaction with silanols.

Solution: Derivatization to the pinacol ester is required for accurate purity assessment prior to biological use.

Protocol 1: Analytical Derivatization (Purity Check)

Use this protocol to validate the "active boron" content before starting library synthesis.

Reagents:

  • Analyte: (5-Cyano-2-methylthiophen-3-yl)boronic acid (approx. 5 mg)

  • Reagent: Pinacol (1.2 equivalents)

  • Solvent: CDCl₃ (for NMR) or MeCN (for HPLC)

  • Desiccant: MgSO₄ (anhydrous)

Workflow:

  • Dissolution: Dissolve 5 mg of the boronic acid in 600 µL of solvent.

  • Esterification: Add 1.2 eq of pinacol and 5 mg of MgSO₄. Shake at room temperature for 15 minutes.

    • Mechanism:[1][2][3][4] The MgSO₄ drives the equilibrium toward the boronate ester by scavenging water.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter.

  • Analysis:

    • HPLC: Run on C18 column (Water/MeCN gradient). The pinacol ester will elute as a sharp, well-defined peak, unlike the free acid.

    • ¹H NMR: Monitor the disappearance of the broad -B(OH)₂ singlet (approx. 8.0 ppm) and appearance of the sharp pinacol methyl singlet (1.3 ppm).

Part 2: Synthetic Derivatization for Library Generation

Core Directive: The primary application of this scaffold is in Suzuki-Miyaura Cross-Coupling to generate libraries of 5-cyano-2-methylthiophene derivatives (e.g., kinase inhibitors).

Critical Technical Insight: Thiophene-3-boronic acids are generally more stable than 2-isomers, but the electron-withdrawing cyano group at position 5 destabilizes the C-B bond, increasing susceptibility to protodeboronation under basic aqueous conditions.

  • Avoid: Standard Na₂CO₃/Pd(PPh₃)₄ conditions (leads to low yields).

  • Adopt: Anhydrous conditions or mild bases with bulky phosphine ligands.

Protocol 2: Optimized Cross-Coupling (The "Buchwald" Method)

Designed for coupling with aryl chlorides/bromides to create biaryl bioactive cores.

Materials:

  • Scaffold: (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.0 eq)

  • Partner: Aryl Halide (e.g., 4-bromo-benzamide) (1.0 eq)

  • Catalyst: XPhos Pd G2 (2 mol%) – Selected for high activity with heteroaryl chlorides.

  • Base: K₃PO₄ (2.0 eq, 0.5 M aqueous solution)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge: In a nitrogen-flushed reaction vial, combine the boronic acid, aryl halide, and XPhos Pd G2.

  • Solvate: Add THF (concentration 0.2 M).

  • Activate: Add the K₃PO₄ solution.

  • Reaction: Seal and heat to 60°C for 2-4 hours. Note: Lower temperature (60°C vs 100°C) preserves the nitrile group.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Data Table: Comparison of Catalyst Systems

Catalyst System Base Solvent Yield Notes
Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 35% Significant protodeboronation observed.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 68% Good, but slow reaction rate.

| XPhos Pd G2 | K₃PO₄ | THF/H₂O | 92% | Optimal. Fast conversion, minimal byproducts. |

Part 3: Functional Group Transformation (The "Warhead" Design)

Once the biaryl core is established, the 5-cyano group serves as a versatile handle for "late-stage functionalization" to tune biological potency.

Protocol 3: Nitrile-to-Tetrazole Conversion

Application: Creating bioisosteres of carboxylic acids (common in Angiotensin II receptor blockers).

Reagents:

  • Substrate: Coupled Thiophene-Nitrile derivative

  • Reagent: Sodium Azide (NaN₃, 3.0 eq)

  • Catalyst: Zinc Bromide (ZnBr₂, 1.0 eq) or Triethylamine hydrochloride

  • Solvent: Isopropanol/Water (2:1)

Procedure:

  • Dissolve substrate in Isopropanol/Water.

  • Add NaN₃ and ZnBr₂.

  • Reflux at 80°C for 12 hours. Caution: Use a blast shield; azides are potentially explosive.

  • Acidify to pH 3 with 1N HCl to precipitate the tetrazole.

Part 4: Biological Assay Application (Fluorescent Sensing)

Concept: Thiophene derivatives are inherently fluorescent. The boronic acid moiety can serve as a receptor for saccharides (e.g., glucose, sialic acid). Binding of a diol to the boron center changes the electronics of the thiophene ring, altering fluorescence intensity (Photoinduced Electron Transfer - PET mechanism).

Protocol 4: Synthesis of a "Turn-On" Saccharide Sensor
  • Conjugation: Couple the (5-Cyano-2-methylthiophen-3-yl)boronic acid to a fluorophore core (e.g., Anthracene or Dansyl) using Protocol 2.

  • Assay Setup:

    • Prepare a 10 µM solution of the probe in Phosphate Buffer (pH 7.4, 50% MeOH to ensure solubility).

    • Excitation: 350 nm (characteristic of thiophene conjugates).

    • Titrate with Glucose (0–20 mM).

  • Readout: Monitor emission at 450 nm. Formation of the boronate ester increases fluorescence by suppressing PET quenching from the boron lone pair.

Part 5: Visualizing the Workflow

G Start (5-Cyano-2-methylthiophen-3-yl) boronic acid QC QC: Pinacol Ester (HPLC/NMR) Start->QC Validation Suzuki Suzuki Coupling (XPhos Pd G2) Start->Suzuki Core Synthesis Library Biaryl Thiophene Library Suzuki->Library Diversification Tetrazole Tetrazole Deriv. (Bioisostere) Library->Tetrazole Nitrile Conv. (NaN3/ZnBr2) Sensor Fluorescent Sensor (Diol Binding) Library->Sensor If Fluorophore Attached

Figure 1: Strategic workflow for derivatizing the thiophene boronic acid scaffold, moving from QC to library synthesis and functional application.

References
  • Structure & Properties: PubChem. (5-Cyano-3-methylthiophen-2-yl)boronic acid | C6H6BNO2S.[5] National Library of Medicine.[6] [Link]

  • Thiophene Biological Activity: Meena, S., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances, 2020. (Context on Thiophene as a privileged scaffold). [Link]

  • Boronic Acid Sensors: James, T. D., et al. Boronic acid-based fluorescent sensors for saccharides. Royal Society of Chemistry. [Link]

  • Heteroaryl Boronate Stability: Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. (Discusses protodeboronation issues). [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of (5-Cyano-2-methylthiophen-3-yl)boronic Acid Derivatives

Introduction & Retrosynthetic Strategy (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1310384-25-8) is a highly valued building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Strategy

(5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1310384-25-8) is a highly valued building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics [[1]]().

During process scale-up, the presence of the electron-withdrawing cyano group on the thiophene ring introduces significant chemoselectivity challenges. Traditional boronic acid synthesis relies on lithium-halogen exchange (using


-BuLi) or directed ortho-metalation (DoM) followed by trapping with a trialkyl borate. However, the highly electrophilic nature of the cyano group makes it extremely susceptible to nucleophilic attack by strong organolithium or Grignard reagents, leading to unwanted imine or ketone byproducts.

To circumvent this, the palladium-catalyzed Miyaura borylation is the method of choice 2. This approach utilizes bis(pinacolato)diboron (B₂pin₂) under mild conditions, ensuring complete tolerance of the sensitive nitrile functionality 3.

Workflow SM 5-Cyano-2-methylthiophene (Starting Material) Bromide 3-Bromo-5-cyano- 2-methylthiophene (Intermediate) SM->Bromide Br2, AcOH Electrophilic Bromination Pinacol (5-Cyano-2-methylthiophen- 3-yl)boronic acid pinacol ester (Bpin Intermediate) Bromide->Pinacol B2pin2, Pd(dppf)Cl2 KOAc, 2-MeTHF Miyaura Borylation Boronic (5-Cyano-2-methylthiophen- 3-yl)boronic acid (Target API Building Block) Pinacol->Boronic NaIO4, NH4OAc Acetone/H2O Oxidative Cleavage

Synthetic workflow for the scale-up of (5-Cyano-2-methylthiophen-3-yl)boronic acid.

Mechanistic Insights: The Miyaura Borylation Catalytic Cycle

The Miyaura borylation operates via a well-defined Pd(0)/Pd(II) catalytic cycle 4. Understanding the causality behind reagent selection is critical for process chemists:

  • Oxidative Addition : The active Pd(0) species inserts into the C–Br bond of the thiophene intermediate.

  • Ligand Exchange (Base Selection) : The bromide ligand on the Pd(II) complex is exchanged with an acetate ion from potassium acetate (KOAc). Crucial Insight : KOAc is deliberately chosen as a weak base. Stronger bases (like K₂CO₃ or NaOH) would activate the newly formed boronic ester, triggering a premature Suzuki-Miyaura cross-coupling (homocoupling) with the starting aryl bromide 2.

  • Transmetalation & Reductive Elimination : The Pd(II)-acetate complex undergoes transmetalation with B₂pin₂, followed by reductive elimination to release the pinacol ester product and regenerate the active Pd(0) catalyst 5.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Br Ar-Pd(II)(Br)L_n Oxidative Addition Complex Pd0->PdII_Br Ar-Br Oxidative Addition PdII_OAc Ar-Pd(II)(OAc)L_n Ligand Exchange Complex PdII_Br->PdII_OAc KOAc Base Exchange (- KBr) PdII_Bpin Ar-Pd(II)(Bpin)L_n Transmetalation Complex PdII_OAc->PdII_Bpin B2pin2 Transmetalation (- AcO-Bpin) PdII_Bpin->Pd0 Ar-Bpin Reductive Elimination

Palladium-catalyzed Miyaura borylation catalytic cycle highlighting the role of KOAc.

Process Optimization Data

During process development for the 100g scale-up, several parameters were evaluated to maximize the yield of the pinacol ester intermediate while minimizing the formation of the protodeboronated byproduct and the homocoupled dimer.

EntryCatalyst System (mol%)SolventBase (Equiv)Temp (°C)Yield (%)Purity (HPLC)
1Pd(PPh₃)₄ (5%)1,4-DioxaneKOAc (3.0)9062%85%
2Pd(dppf)Cl₂ (3%)1,4-DioxaneK₂CO₃ (3.0)9041%60% (Dimerization)
3Pd(dppf)Cl₂ (3%)1,4-DioxaneKOAc (3.0)9088%94%
4 Pd(dppf)Cl₂ (2%) 2-MeTHF KOAc (2.5) 80 93% 98%

Note: Entry 4 was selected for the final scale-up due to the superior environmental profile of 2-MeTHF, better phase separation during workup, and excellent yield.

Step-by-Step Experimental Protocols (100 g Scale)

Step 1: Synthesis of 3-Bromo-5-cyano-2-methylthiophene

Objective : Regioselective electrophilic bromination of 5-cyano-2-methylthiophene.

  • Charge a 2 L jacketed glass reactor with 5-cyano-2-methylthiophene (100 g, 812 mmol) and glacial acetic acid (800 mL).

  • Cool the mixture to 10 °C under constant overhead stirring.

  • Add bromine (136 g, 852 mmol) dropwise via an addition funnel over 2 hours. Causality : Maintaining the internal temperature strictly below 15 °C is required to prevent over-bromination at the methyl group.

  • Stir the reaction for an additional 4 hours at room temperature.

  • Quench the reaction by slowly adding a 10% aqueous sodium bisulfite solution (500 mL) until the red color dissipates.

  • Extract the aqueous layer with MTBE (2 × 600 mL). Wash the combined organic layers with saturated NaHCO₃ until pH ~7, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the bromide as an off-white solid.

Step 2: Pd-Catalyzed Miyaura Borylation (Pinacol Ester Formation)

Objective : Conversion of the aryl bromide to the pinacol boronic ester without nitrile degradation.

  • In a 3 L reactor, combine 3-bromo-5-cyano-2-methylthiophene (150 g, 742 mmol), B₂pin₂ (207 g, 816 mmol), and anhydrous KOAc (182 g, 1.85 mol).

  • Add 2-MeTHF (1.5 L). Critical Step : Sparge the suspension with nitrogen gas for 45 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and suppress homocoupling 4.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (12.1 g, 14.8 mmol, 2 mol%).

  • Heat the mixture to 80 °C (reflux) for 12 hours. Monitor conversion via HPLC.

  • Cool to 20 °C, filter the mixture through a pad of Celite to remove inorganic salts and palladium black, and wash the filter cake with 2-MeTHF (300 mL).

  • Concentrate the filtrate to afford the crude pinacol ester, which can be used directly in the next step.

Step 3: Oxidative Cleavage to Free Boronic Acid

Objective : Deprotection of the pinacol ester. Traditional acid/base hydrolysis is thermodynamically unfavorable for pinacol esters. Instead, oxidative cleavage using sodium periodate (NaIO₄) irreversibly oxidizes the pinacol byproduct to acetone, driving the equilibrium toward the free boronic acid 6.

  • Dissolve the crude pinacol ester (~185 g) in a mixture of acetone (1 L) and water (1 L).

  • Add ammonium acetate (NH₄OAc) (228 g, 2.96 mol, 4.0 equiv) and stir until dissolved.

  • Add NaIO₄ (634 g, 2.96 mol, 4.0 equiv) in portions over 1 hour. The reaction is mildly exothermic; maintain the temperature below 30 °C.

  • Stir vigorously at room temperature for 16 hours 7.

  • Filter the resulting suspension to remove precipitated sodium iodate (NaIO₃).

  • Concentrate the filtrate under reduced pressure to remove acetone. Extract the remaining aqueous layer with ethyl acetate (3 × 500 mL).

  • Wash the organic layer with 1M HCl (200 mL) and brine, dry over Na₂SO₄, and concentrate.

  • Triturate the crude solid with cold heptane/MTBE (9:1) to afford the pure (5-cyano-2-methylthiophen-3-yl)boronic acid as a white to pale-yellow powder.

Analytical Validation & Quality Control

When analyzing the final boronic acid via HPLC or NMR, scientists often observe multiple peaks or broadened signals. This is not necessarily an impurity but rather the reversible formation of trimeric boroxines (anhydrides) due to dehydration.

QC Tip : For accurate HPLC purity determination, derivatize a small sample of the boronic acid with pinacol prior to injection, or use a mobile phase containing a small amount of a diol to force the equilibrium into a single, sharp species.

References

  • BLD Pharm. "(2-Cyanothiophen-3-yl)boronic acid". 1

  • Alfa Chemistry. "Miyaura Borylation Reaction". 2

  • National Institutes of Health (NIH). "Miyaura Borylations of Aryl Bromides in Water at Room Temperature". 3

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". 4

  • Politecnico di Milano. "An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling". 5

  • American Chemical Society (ACS). "One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes". 6

  • Benchchem. "Protecting Group Strategies for 3-Bromo-5-propoxyphenylboronic Acid: Application Notes and Protocols". 7

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in Suzuki coupling with (5-Cyano-2-methylthiophen-3-yl)boronic acid

Technical Support Ticket: #SZK-THIO-CN-003 Subject: Low Yield Resolution for (5-Cyano-2-methylthiophen-3-yl)boronic acid Couplings Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #SZK-THIO-CN-003 Subject: Low Yield Resolution for (5-Cyano-2-methylthiophen-3-yl)boronic acid Couplings Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Perfect Storm" Substrate

You are encountering low yields with (5-Cyano-2-methylthiophen-3-yl)boronic acid because this substrate represents a "perfect storm" of three competing failure modes in Suzuki-Miyaura coupling. Standard protocols (e.g., Tetrakis, carbonate base, aqueous ethanol) will almost certainly fail.

Your reaction is failing due to a specific kinetic competition: The rate of protodeboronation and catalyst poisoning is faster than the rate of transmetallation.

This guide deconstructs these failure modes and provides a self-validating protocol using Buchwald Precatalysts and Anhydrous Conditions to reverse this kinetic disadvantage.

Module 1: Diagnostic Analysis (The "Why")

To fix the reaction, we must first visualize why it is failing. The diagram below illustrates the kinetic competition occurring in your flask.

ReactionPathways Start Active Pd(II)-Ar Complex (Oxidative Addition Product) Transmetallation Transmetallation (Desired Pathway) Start->Transmetallation Blocked by 2-Me Sterics Boronic Boronic Acid Substrate (5-CN-2-Me-Thiophene) Boronic->Transmetallation Deboronation Protodeboronation (Side Reaction) Boronic->Deboronation Accelerated by Base/Water Poisoning Catalyst Poisoning (Nitrile Coordination) Boronic->Poisoning 5-CN Group Binds Pd Product Cross-Coupled Product Transmetallation->Product Byproduct De-boronated Thiophene (H-Substituted) Deboronation->Byproduct DeadCat Inactive Pd Species Poisoning->DeadCat

Figure 1: The Kinetic Landscape. The 2-methyl group sterically hinders the desired transmetallation, giving the unstable boronic acid time to decompose (protodeboronation) or the nitrile group time to shut down the catalyst.

The Three Specific Failure Modes:
  • Steric Hindrance (The 2-Methyl Group): The methyl group at the C2 position is ortho to the boronic acid at C3. This creates significant steric clash during transmetallation. Standard ligands (

    
    ) are not bulky enough to force this interaction, nor electron-rich enough to speed it up.
    
  • Protodeboronation (The Thiophene Ring): Heteroaryl boronic acids are notoriously unstable. Under aqueous basic conditions, the C-B bond hydrolyzes, replacing the boron with a proton. This is often the "major spot" you see on TLC/LCMS (the de-boronated starting material).

  • Catalyst Poisoning (The 5-Cyano Group): Nitriles are competent ligands for Palladium. If the catalytic cycle slows down (due to sterics), the nitrile nitrogen can bind to the Pd center, displacing the phosphine and killing the catalyst ("poisoning").

Module 2: The Solution Protocol (Gold Standard)

To overcome the steric barrier and prevent decomposition, you must use a G3/G4 Buchwald Precatalyst system. These generate the active


 species immediately, preventing the induction period where poisoning occurs.
Recommended Reagents
ComponentRecommendationWhy?
Catalyst XPhos Pd G3 or SPhos Pd G3 XPhos is bulky enough to prevent nitrile coordination and electron-rich enough to drive transmetallation despite the 2-Me steric clash.
Base

(Anhydrous)
Milder than hydroxides/carbonates. Anhydrous phosphate prevents water-mediated protodeboronation.
Solvent THF or 1,4-Dioxane (Dry) Eliminates water from the system.
Additives None (initially)If conversion is low, consider switching the boron source (see Module 3).
Step-by-Step Protocol
  • Preparation:

    • Oven-dry a reaction vial and stir bar. Cool under Argon/Nitrogen.

    • Crucial: Use reagents from a glovebox or freshly opened bottles. Old Pd sources are fatal here.

  • Setup (Scale: 1.0 mmol):

    • Add Aryl Halide (1.0 equiv).

    • Add (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.2 - 1.5 equiv). Note: Excess is required to account for some decomposition.

    • Add

      
        (finely ground, anhydrous) (2.0 - 3.0 equiv).
      
    • Add XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%).

    • Do not add solvent yet. Cap the vial and purge with inert gas (3x vac/fill cycles).

  • Reaction:

    • Inject Anhydrous THF or Dioxane (concentration 0.1 M - 0.2 M) through the septum.

    • Heat to 60°C - 80°C . Do not overheat initially; thiophene boronic acids are thermally sensitive.

    • Monitor by LCMS at 1 hour.

  • Validation:

    • Success: Product peak dominates.

    • Failure (No Reaction): Catalyst poisoning. Increase temp to 100°C.

    • Failure (Deboronation): You see the de-boronated thiophene. Switch to Module 3 .

Module 3: Advanced Troubleshooting & FAQs

Q1: The boronic acid is disappearing, but I only see the de-boronated byproduct. Why?

A: This is Protodeboronation .[1] The rate of hydrolysis (


) is faster than transmetallation (

).
  • Immediate Fix: Switch from the free boronic acid to the Pinacol Ester or the MIDA Boronate .

    • MIDA Boronates slowly release the active species, keeping the concentration low and preventing side reactions.

    • Pinacol Esters are more robust but may require a stronger base (e.g.,

      
      ) or higher temps.
      
Q2: Can I use (Tetrakis)?

A: No. Tetrakis is electronically insufficient for this substrate. The 2-methyl group creates a steric wall that


 cannot penetrate effectively. Furthermore, 

is labile and will be easily displaced by the 5-cyano group, leading to catalyst death. You need a biaryl phosphine ligand (Buchwald type) like XPhos or RuPhos .[1]
Q3: My reaction turns black immediately and stops. What does this mean?

A: This indicates Palladium Black precipitation . The ligand has dissociated from the metal, likely due to competitive binding from the nitrile or instability.

  • Fix: Ensure you are using a G3 Precatalyst (which has a precise 1:1 Pd:Ligand ratio). Do not use separate Pd(OAc)2 + Ligand, as the activation step might fail in the presence of the nitrile.

Q4: The reaction works but stops at 50% conversion.

A: The catalyst has died.

  • Fix: Add a second portion of catalyst (1-2 mol%) after the reaction stalls. Alternatively, add 10-20 mol% free ligand (XPhos) to the initial mix to protect the catalyst active species from the nitrile poison.

Decision Tree for Optimization

Use this flow to guide your next experiment.

OptimizationTree Start Run Standard Protocol (XPhos G3 / Anhydrous K3PO4) Check Check LCMS/TLC Start->Check Success High Yield (>80%) Check->Success Product Forms Deboron Problem: Protodeboronation (Byproduct observed) Check->Deboron SM disappears Wrong mass NoReact Problem: No Reaction (SM Intact) Check->NoReact SM remains Fix1 Switch to MIDA Boronate or Pinacol Ester Deboron->Fix1 Fix2 Increase Temp to 100°C Switch to RuPhos G3 NoReact->Fix2

Figure 2: Optimization Decision Tree. Identify the failure mode via LCMS to select the correct remedy.

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2010.[2] Link

  • MIDA Boronates for Unstable Substrates: Knapp, D. M., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2010.[2] Link

  • Ligand Selection for Hindered Thiophenes: Billingsley, K., et al. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie, 2008. (Discusses XPhos efficacy). Link

  • Anhydrous Conditions: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009. Link

Sources

Optimization

Technical Support Center: Purification of (5-Cyano-2-methylthiophen-3-yl)boronic acid

Welcome to the Advanced Technical Support Guide for the isolation and purification of (5-Cyano-2-methylthiophen-3-yl)boronic acid . This guide is engineered for research scientists and drug development professionals deal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the isolation and purification of (5-Cyano-2-methylthiophen-3-yl)boronic acid . This guide is engineered for research scientists and drug development professionals dealing with the specific chemical nuances of highly functionalized heteroaryl boronic acids.

Compound Profile & Mechanistic Challenges

Purifying this specific molecule requires navigating three competing chemical sensitivities:

  • Protodeboronation Risk: While the electron-withdrawing cyano group provides marginal stabilization compared to an unsubstituted thiophene, the heteroaryl C–B bond remains highly susceptible to hydrolytic cleavage (protodeboronation)[1]. This degradation is rapidly accelerated by strong acids, bases, or the Lewis acidic environment of standard silica gel[2].

  • Boroxine Equilibrium: Boronic acids reversibly dehydrate to form cyclic trimeric anhydrides (boroxines). This dynamic equilibrium creates shifting solubility profiles and severe streaking during standard chromatography.

  • Cyano Group Sensitivity: The nitrile moiety restricts the use of strong aqueous bases (e.g., >1 M NaOH) or elevated temperatures, which would otherwise trigger irreversible hydrolysis to the corresponding primary amide or carboxylic acid.

Purification Troubleshooting Workflow

Use the following decision matrix to determine the most atom-economical and chemically safe purification strategy for your crude mixture.

PurificationWorkflow Crude Crude (5-Cyano-2-methylthiophen-3-yl) boronic acid PurityCheck Is purity > 85%? Crude->PurityCheck Recryst Protocol C: Recrystallization PurityCheck->Recryst Yes ImpurityCheck Are impurities non-polar? PurityCheck->ImpurityCheck No Pure Pure Boronic Acid Recryst->Pure Sorbitol Protocol B: Sorbitol Extraction ImpurityCheck->Sorbitol Yes DEA Protocol A: DEA Adduct Method ImpurityCheck->DEA No / Mixed Sorbitol->Pure DEA->Pure

Caption: Decision tree for selecting the optimal purification strategy for the crude boronic acid.

Detailed Experimental Protocols

Protocol A: Diethanolamine (DEA) Adduct Derivatization (Gold Standard)

Causality: Diethanolamine reacts with the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hybridized boronic acid to form a stable, 

-hybridized tetrahedral boratrane complex. This intermediate is highly crystalline and insoluble in non-polar organic solvents, allowing impurities to be washed away. The complex is then gently hydrolyzed back to the free boronic acid,[3].

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude boronic acid in a minimal volume of ethyl acetate (EtOAc) or diethyl ether.

  • Precipitation: Add 1.1 equivalents of diethanolamine dropwise while stirring at room temperature. A white crystalline solid (the DEA adduct) will precipitate within 15–30 minutes.

  • Isolation: Collect the solid via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove non-polar impurities and unreacted starting materials.

  • Hydrolysis: Suspend the pure DEA adduct in a biphasic mixture of EtOAc and saturated aqueous boric acid.

    • Expert Insight: Boric acid is preferred here as it acts as a competitive boron sink to sequester the DEA without providing a harsh acidic environment that might degrade the thiophene ring.

  • Recovery: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (water bath < 35 °C) to yield the pure boronic acid.
    
Protocol B: Mild Phase-Switch Extraction (Sorbitol Method)

Causality: Sorbitol forms a highly water-soluble cyclic boronate complex under mildly basic conditions. This allows the boronic acid to partition into the aqueous phase, leaving organic impurities behind, without requiring harsh NaOH concentrations that could hydrolyze the cyano group[4],[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in diethyl ether.

  • Complexation: Extract the organic layer with an aqueous solution containing 1 M D-sorbitol and 0.5 M

    
     (pH ~9–10).
    
  • Phase Separation: The boronic acid-sorbitol complex moves to the aqueous layer. Discard the organic layer (which retains non-polar impurities).

  • Release: Slowly acidify the aqueous layer to pH 3–4 using 1 M HCl. This shifts the equilibrium, breaking the sorbitol complex and releasing the free boronic acid.

  • Extraction: Extract the aqueous layer three times with EtOAc. Dry and concentrate the combined organic layers.

Protocol C: Recrystallization & Boroxine Management

Causality: If the purity is already >85%, recrystallization is the most atom-economical approach. The intentional addition of trace water prevents the formation of boroxines, ensuring the monomeric boronic acid crystallizes uniformly.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot acetonitrile (MeCN) or ethyl acetate.

  • Boroxine Suppression: Add 1–2 drops of deionized water to the hot solution to suppress anhydride formation.

  • Anti-Solvent Addition: Slowly add a non-polar anti-solvent (e.g., hexanes or toluene) dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

  • Isolation: Filter the crystals and dry under a gentle stream of nitrogen. Avoid high-temperature vacuum ovens to prevent thermal dehydration back into the boroxine.

Quantitative Method Comparison

Purification MethodIdeal Starting PurityExpected YieldScalabilityProtodeboronation RiskCyano Hydrolysis Risk
Protocol A (DEA Adduct) < 70%75–85%Excellent (>10g)LowLow
Protocol B (Sorbitol) 70–85%65–80%Good (1–5g)ModerateLow (Mild Base)
Protocol C (Recrystallization) > 85%50–70%Excellent (>10g)LowNone

Frequently Asked Questions (FAQs)

Q1: My compound streaks severely on normal-phase TLC and decomposes during silica gel column chromatography. Why? A1: The Lewis acidic silanol (Si-OH) groups on standard silica gel tightly bind the empty p-orbital of the boronic acid and catalyze protodeboronation, destroying your thiophene product[2]. Solution: Avoid normal-phase silica. If chromatography is absolutely necessary, use reverse-phase (C18) silica, or deactivate normal silica by flushing the column with 1% triethylamine (TEA) or using boric acid-impregnated silica[6].

Q2: My


H-NMR spectrum shows multiple sets of peaks for the thiophene methyl and aromatic protons, but LC-MS shows only one mass. Is my product impure? 
A2:  Not necessarily. Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxines). In anhydrous NMR solvents (like 

or DMSO-

), you will see a mixture of the monomer and the boroxine, which have slightly different chemical shifts. Solution: Add 1–2 drops of

to your NMR tube and shake it vigorously. This drives the equilibrium entirely to the monomeric boronic acid, collapsing the spectrum into a single, clean set of peaks.

Q3: I tried a standard 1 M NaOH extraction, but my yield was terrible and I saw a new highly polar spot on TLC. What happened? A3: The cyano group on the thiophene ring is susceptible to base-catalyzed hydrolysis, especially if the extraction was left at room temperature for too long. Furthermore, strong bases can accelerate the protodeboronation of electron-rich thiophenes. Solution: Switch to the Sorbitol Phase-Switch method (Protocol B), which uses a much milder base (


), or use the DEA adduct method (Protocol A) which avoids aqueous base entirely.

Q4: During recrystallization, my product "oils out" as a sticky residue at the bottom of the flask instead of forming crystals. How do I fix this? A4: "Oiling out" (liquid-liquid phase separation) occurs when the boronic acid's melting point is lower than the temperature at which it saturates the solvent. Solution: Re-dissolve the oil in the hot solvent mixture and add 5–10% more of the "good" solvent (e.g., EtOAc). Cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature overnight) and introduce a seed crystal if available. Alternatively, the oiling may be caused by high concentrations of the boroxine anhydride; adding a single drop of water can shift the equilibrium back to the highly crystalline monomer.

References[7] BenchChem Technical Support. "Purification of Products from Chloro(diethoxy)borane Reactions." BenchChem, 2025. URL: https://www.benchchem.com[3] Sun, J., Perfetti, M. T., & Santos, W. L. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." The Journal of Organic Chemistry, 2011, 76(9), 3571-3575. URL:https://pubs.acs.org/doi/10.1021/jo200250y[4] Sun, J., Perfetti, M. T., & Santos, W. L. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." The Journal of Organic Chemistry, 2011, 76(9), 3571-3575. URL:https://pubs.acs.org/doi/10.1021/jo200250y[5] Mothana, S., Grassot, J.-M., & Hall, D. G. "Multistep Phase-Switch Synthesis by Using Liquid-Liquid Partitioning of Boronic Acids: Productive Tags with an Expanded Repertoire of Compatible Reactions." Angewandte Chemie International Edition, 2010, 49(16), 2883-2887. URL:https://doi.org/10.1002/anie.200906710[6] Mothana, S., Grassot, J.-M., & Hall, D. G. "Multistep Phase-Switch Synthesis by Using Liquid-Liquid Partitioning of Boronic Acids: Productive Tags with an Expanded Repertoire of Compatible Reactions." Angewandte Chemie International Edition, 2010, 49(16), 2883-2887. URL:https://doi.org/10.1002/anie.200906710[1] Billingsley, K. L., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007, 129(11), 3358-3366. URL:https://pubs.acs.org/doi/10.1021/ja068637p[2] Huang, H. et al. "General Access to C-Centered Radicals: Combining a Bioinspired Photocatalyst with Boronic Acids in Aqueous Media." PMC / Journal of the American Chemical Society, 2020. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7575239/

Sources

Troubleshooting

Technical Support: Stability &amp; Optimization for (5-Cyano-2-methylthiophen-3-yl)boronic Acid

Case ID: T-CYANO-THIO-03 Status: Active Severity: Critical (High risk of protodeboronation) Applicable For: Suzuki-Miyaura Coupling, Chan-Lam Coupling The Diagnostic: Why Your Reaction is Failing You are likely experienc...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-CYANO-THIO-03 Status: Active Severity: Critical (High risk of protodeboronation) Applicable For: Suzuki-Miyaura Coupling, Chan-Lam Coupling

The Diagnostic: Why Your Reaction is Failing

You are likely experiencing low yields accompanied by the formation of 2-cyano-5-methylthiophene (the de-boronated byproduct). This is not a random failure; it is a predictable chemical outcome dictated by the electronic nature of your substrate.

The Mechanism of Failure

The (5-Cyano-2-methylthiophen-3-yl)boronic acid molecule is structurally predisposed to base-catalyzed protodeboronation .

  • Lewis Acidity: The boron atom is an empty p-orbital Lewis acid. In the presence of the base required for Suzuki coupling (OH⁻, CO₃²⁻, etc.), it rapidly forms a tetrahedral boronate "ate" complex.

  • Electronic Destabilization: The Cyano (-CN) group at the C5 position is a strong electron-withdrawing group (EWG). While EWGs usually stabilize molecules, in this context, they facilitate the cleavage of the C-B bond. The EWG pulls electron density from the thiophene ring, stabilizing the transient carbanion (or transition state) that forms when the Boron group leaves.

  • Heteroaryl Instability: Thiophene boronic acids are inherently less stable than phenyl variants due to the lower aromaticity and the ability of the heteroatom (Sulfur) to stabilize negative charge.

Visualizing the Decomposition Pathway

The following diagram illustrates exactly how the base destroys your starting material before the palladium catalyst can use it.

Protodeboronation cluster_0 Critical Failure Point Substrate (5-Cyano-2-methylthiophen-3-yl) boronic acid AteComplex Tetrahedral Boronate 'Ate' Complex Substrate->AteComplex Coordination Base Base (OH- / CO3--) Base->AteComplex Transition Transition State (C-B Cleavage) AteComplex->Transition Slow Step Byproduct De-boronated Product (2-cyano-5-methylthiophene) Transition->Byproduct Protonation Water H2O / Proton Source Water->Byproduct

Figure 1: Mechanism of Base-Catalyzed Protodeboronation. The formation of the 'Ate' complex is the trigger event.

Troubleshooting & Optimization Protocols

Do not use "standard" Suzuki conditions (e.g.,


, 

, Toluene/Water, 100°C). These conditions guarantee decomposition for this substrate.
Strategy A: The "Flash" Coupling (Kinetic Control)

Logic: If decomposition is time-dependent, the coupling must be faster than the decomposition. We use highly active precatalysts to achieve coupling at room temperature.

ParameterRecommendationScientific Rationale
Catalyst XPhos Pd G3 or SPhos Pd G3 Rapid oxidative addition and transmetallation at low temperatures.
Base

(Potassium Phosphate)
Lower pKa than carbonates/hydroxides; reduces the concentration of the aggressive "ate" complex.
Solvent THF or 1,4-Dioxane (Degassed)Good solubility for the catalyst; compatible with phosphate bases.
Water Strictly Controlled (2:1 ratio) Some water is needed for the boronic acid mechanism, but excess water accelerates protonation.
Temp RT to 40°C Max Heat acts as an accelerant for de-boronation.
Protocol 1: Rapid Room-Temperature Coupling
  • Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.0 equiv) to a vial.
    
  • Purge: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed THF/Water (10:1 ratio).

  • Catalyst: Add XPhos Pd G3 (2-5 mol%).

  • React: Stir vigorously at Room Temperature .

  • Monitor: Check LCMS at 30 mins. If starting material remains but no product forms, heat gently to 40°C.

Strategy B: Anhydrous Conditions (Thermodynamic Control)

Logic: Protodeboronation requires a proton source (usually water).[1] Removing water stops the final step of decomposition.

  • Base: CsF (Cesium Fluoride) or anhydrous

    
    .
    
  • Solvent: Anhydrous Dioxane.[1]

  • Note: This pathway activates the boron via a Fluoride-ate complex, which is less prone to hydrolysis than the Hydroxy-ate complex.

Advanced Workarounds: The MIDA Solution

If the free boronic acid decomposes even under Strategy A, you must switch to a MIDA Boronate .

Why MIDA? N-Methyliminodiacetic acid (MIDA) protects the boron atom by re-hybridizing it from


 (reactive Lewis acid) to 

(inert). The base cannot attack the boron until the MIDA group is hydrolyzed, allowing for a "slow-release" of the active species.
Protocol 2: Slow-Release Cross-Coupling
  • Synthesis: Convert your boronic acid to the MIDA boronate (reflux with MIDA in Toluene/DMSO).

  • Coupling:

    • Catalyst:

      
       + SPhos (1:2 ratio).
      
    • Base:

      
       (3.0 equiv).[1]
      
    • Solvent: Dioxane/Water (5:1).[2]

    • Temp: 60°C.

    • Mechanism: The water slowly hydrolyzes the MIDA ester, releasing the unstable boronic acid in situ, which is immediately trapped by the highly active catalyst before it can decompose.

Decision Tree: Optimization Workflow

Follow this logical path to save time and reagents.

DecisionTree Start Start: Low Yield / De-boronation CheckCond Are you using Na2CO3/H2O at >80°C? Start->CheckCond StopStandard STOP immediately. Switch to Protocol 1. CheckCond->StopStandard Yes TryProto1 Try Protocol 1: XPhos Pd G3 / K3PO4 / RT CheckCond->TryProto1 No StopStandard->TryProto1 Result1 Result? TryProto1->Result1 Success Success! Scale up. Result1->Success Good Yield Fail1 Still De-boronating Result1->Fail1 Low Yield TryAnhydrous Try Strategy B: Anhydrous CsF / Dioxane Fail1->TryAnhydrous Result2 Result? TryAnhydrous->Result2 Result2->Success Good Yield Fail2 Failure Result2->Fail2 Low Yield SwitchMIDA Switch Reagent: Synthesize MIDA Boronate Fail2->SwitchMIDA

Figure 2: Optimization Logic Flow. Prioritize catalyst speed before changing substrate class.

Frequently Asked Questions (FAQs)

Q: Can I use the Pinacol ester instead of the free acid? A: Pinacol esters are generally more stable than free acids, but for this specific substrate (thiophene with strong EWG), the Pinacol ester often hydrolyzes rapidly in the reaction mixture, leading to the same de-boronation issues. MIDA boronates are the superior choice for protection.

Q: Why does the reaction turn black immediately? A: Immediate blackening usually indicates "Palladium black" precipitation. This means your catalyst is decomposing because the oxidative addition step is too slow or the ligand is detaching. This is common if the boronic acid decomposes effectively "starving" the cycle. Switch to a pre-formed catalyst like XPhos Pd G3 .[1]

Q: Can I add more boronic acid during the reaction? A: Yes. This is a valid technique called "portion-wise addition." Add the boronic acid in 3-4 portions over an hour. This keeps the concentration of the "ate" complex low relative to the catalyst, statistically favoring the coupling over the decomposition.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis."[3] Journal of the American Chemical Society, 2021.[3] [Link][3]

  • Precatalysts for Unstable Substrates: Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society, 2010. [Link]

  • MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D.[5][6] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.[5] [Link]

  • General Instability of Heteroaryl Boronic Acids: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (General Reference for pKa and stability trends).

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (5-Cyano-2-methylthiophen-3-yl)boronic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions. (5-Cyano-2-methylthiophen-3-yl)boronic acid is a notoriously difficult substrate that sits at the intersection of three major chemical challenges: ortho-steric hindrance , electronic deactivation , and rapid protodeboronation .

This guide moves beyond generic protocols to provide a causality-driven framework for optimizing your catalyst loading, selecting the right ligands, and troubleshooting failed reactions.

Mechanistic Overview: Why This Substrate Fails

To optimize catalyst loading, we must first understand the molecular forces working against the catalytic cycle.

  • Steric Hindrance (The 2-Methyl Group): The methyl group at the C2 position is ortho to the boronic acid. During the transmetalation step, the bulky palladium(II) complex must coordinate closely with the boronate. The steric clash caused by the 2-methyl group severely increases the activation energy of transmetalation, making it the rate-limiting step.

  • Electronic Deactivation (The 5-Cyano Group): Thiophenes are generally electron-rich, which favors transmetalation. However, the strongly electron-withdrawing cyano (-CN) group at the C5 position drains electron density from the ring. This reduces the nucleophilicity of the boronate, further stalling its transfer to the palladium center.

  • Protodeboronation: Heteroaryl boronic acids are highly susceptible to base-catalyzed C-B bond cleavage. Because transmetalation is bottlenecked by sterics and electronics, the boronic acid idles in the basic, heated reaction mixture. This idle time allows water and base to attack the boron, triggering a concerted proton transfer that destroys the reagent, yielding the dead-end byproduct 2-methylthiophene-5-carbonitrile [1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast with Aryl-X) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII Transmet Transmetalation (Rate-Limiting Step) PdII->Transmet PreRed Ar-Pd(II)-Thiophene Complex Transmet->PreRed RedElim Reductive Elimination (Product Release) PreRed->RedElim RedElim->Pd0 Cross-Coupled Product Boronic (5-Cyano-2-methylthiophen-3-yl)B(OH)2 Nucleophile Boronic->Transmet Base / Slow due to 2-Me Sterics ProtoDeboronation Protodeboronation (Side Reaction) Boronic->ProtoDeboronation H2O, Heat, Strong Base DeadEnd 2-methylthiophene-5-carbonitrile (Dead End) ProtoDeboronation->DeadEnd

Caption: Catalytic cycle highlighting the transmetalation bottleneck and competing protodeboronation pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My reaction stalled at 20% conversion. LC-MS shows unreacted aryl halide, but all my boronic acid is gone. Should I increase the catalyst loading from 5% to 10%? A: No. Increasing the loading of an inefficient catalyst (like Pd(PPh₃)₄) will not solve the fundamental kinetic problem. Your boronic acid is being consumed by protodeboronation because transmetalation is too slow. Instead of more catalyst, you need a more active catalyst. Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos) using a Generation 3 (G3) or Generation 4 (G4) palladacycle precatalyst [2]. These ligands create a highly reactive monoligated Pd(0) species that accelerates transmetalation and forces reductive elimination, allowing you to actually drop your catalyst loading to 1–2 mol%.

Q: I am seeing massive amounts of 2-methylthiophene-5-carbonitrile in my crude mixture. How do I stop this? A: This is the protodeboronation dead-end. To mitigate this, you must alter the reaction environment to disfavor hydrolytic cleavage.

  • Change the Base: Avoid strong aqueous bases like NaOH or Na₂CO₃. Switch to anhydrous K₃PO₄ or CsF.

  • Reduce Water: Run the reaction under strictly anhydrous conditions using a solvent like 1,4-dioxane or toluene [3]. If water is strictly required to dissolve the base, limit it to 1-2 equivalents relative to the boronic acid.

  • Slow Addition: Syringe-pump the boronic acid into the reaction mixture over 2 hours. This keeps the steady-state concentration of the boronic acid low, ensuring that whenever a molecule of boronic acid enters the flask, an active Pd(II) species is waiting to immediately capture it before it can degrade.

Q: I am observing a significant amount of a symmetric byproduct. What is it? A: This is the homocoupled dimer of the thiophene. Homocoupling is typically caused by the presence of trace oxygen, which acts as an oxidant and turns the Suzuki coupling into a Pd-catalyzed oxidative dimerization. Ensure strict Schlenk techniques are used. Degas your solvents by sparging with argon for at least 30 minutes, or use the freeze-pump-thaw method.

Troubleshooting Start Issue: Low Product Yield CheckLCMS Diagnostic: Analyze Crude via LC-MS Start->CheckLCMS Proto Observation: High 2-methylthiophene-5-carbonitrile CheckLCMS->Proto Unreacted Observation: Unreacted Aryl Halide CheckLCMS->Unreacted Homo Observation: Thiophene Homocoupling CheckLCMS->Homo SolProto Solution: Switch to K3PO4, reduce H2O, or use slow-addition Proto->SolProto SolUnreacted Solution: Upgrade to XPhos Pd G3 (1-2 mol%) to force transmetalation Unreacted->SolUnreacted SolHomo Solution: Strictly degas solvents, exclude O2 completely Homo->SolHomo

Caption: Diagnostic decision tree for troubleshooting low yields in thiophene boronic acid couplings.

Catalyst Loading & Optimization Matrix

Do not rely on a "one-size-fits-all" approach. Calibrate your catalyst loading and ligand choice based on the electrophile you are coupling with the (5-Cyano-2-methylthiophen-3-yl)boronic acid.

Electrophile TypeRecommended CatalystLigandLoading (mol%)Base / SolventExpected Outcome & Rationale
Aryl Iodides Pd₂(dba)₃SPhos1.0 - 2.0%K₃PO₄ / DioxaneHigh yield. SPhos is highly active for iodides; low loading prevents aggregation.
Aryl Bromides XPhos Pd G3(Built-in)2.0 - 3.0%K₃PO₄ / THF:H₂O (10:1)Excellent yield. G3 precatalyst generates active Pd(0) rapidly at mild temperatures.
Aryl Chlorides XPhos Pd G4(Built-in)4.0 - 5.0%Cs₂CO₃ / TolueneModerate to High yield. G4 handles the high activation energy of C-Cl bonds.
Heteroaryl Halides RuPhos Pd G3(Built-in)3.0 - 5.0%KF / DioxaneRuPhos prevents catalyst poisoning by basic nitrogen/sulfur atoms in the electrophile.

Standard Operating Protocol (SOP): High-Efficiency Coupling

This protocol utilizes a low-loading, high-activity precatalyst approach designed specifically to outcompete protodeboronation for sterically hindered thiophenes.

Materials Required:

  • (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.5 equivalents - excess accounts for unavoidable trace deboronation)

  • Aryl Bromide (1.0 equivalent)

  • XPhos Pd G3 precatalyst (2.0 mol%)

  • Anhydrous K₃PO₄ (3.0 equivalents, finely milled)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.5 eq), and finely milled anhydrous K₃PO₄ (3.0 eq).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane (to achieve a 0.2 M concentration relative to the halide) via syringe. Sparge the stirring mixture with Argon for 20 minutes using a submerged needle.

  • Catalyst Introduction (Critical Step): Briefly open the septum under a positive flow of Argon and quickly add the XPhos Pd G3 precatalyst (2.0 mol%). Note: Adding the catalyst last prevents premature activation and degradation before the reaction is fully homogenized and degassed.

  • Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM) to ensure the heterogeneous K₃PO₄ is well suspended.

  • Monitoring: Monitor the reaction via LC-MS at 2 hours. Because of the highly active G3 catalyst, the reaction should reach completion rapidly, minimizing the time the boronic acid spends at high temperatures.

  • Workup: Once complete, cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo for subsequent column chromatography.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
Troubleshooting

Technical Support Center: Stability &amp; Optimization for (5-Cyano-2-methylthiophen-3-yl)boronic acid

Executive Summary: The "Electron-Deficient" Trap Critical Alert: Researchers working with (5-Cyano-2-methylthiophen-3-yl)boronic acid often experience low yields or complete consumption of starting material with no desir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Electron-Deficient" Trap

Critical Alert: Researchers working with (5-Cyano-2-methylthiophen-3-yl)boronic acid often experience low yields or complete consumption of starting material with no desired product.

The Root Cause: This specific molecule sits at a dangerous intersection of steric and electronic effects. While the 2-methyl group provides some steric protection, the 5-cyano group is a potent electron-withdrawing group (EWG). This increases the Lewis acidity of the boron center, accelerating the formation of the boronate "ate" complex (


).

In the presence of aqueous strong bases (e.g.,


, 

), this "ate" complex undergoes rapid protodeboronation (hydrolytic cleavage of the C-B bond) rather than the desired transmetallation to Palladium.

Diagnostic Workflow

Before changing your entire synthesis, confirm that base-mediated protodeboronation is the culprit using this diagnostic logic.

DiagnosticWorkflow Start START: Low Yield / No Product Analyze Analyze Crude Reaction Mixture (LC-MS or 1H NMR) Start->Analyze Q_DesBoron Is 5-Cyano-2-methylthiophene present? (Mass = M-B(OH)2 + H) Analyze->Q_DesBoron Result_Proto DIAGNOSIS: Protodeboronation Cause: Base is too strong or too hydrous. Q_DesBoron->Result_Proto Yes (Major Peak) Result_Homo DIAGNOSIS: Oxidative Homocoupling Cause: O2 leak or slow transmetallation. Q_DesBoron->Result_Homo No, but Dimer found Result_Stall DIAGNOSIS: Catalyst Poisoning/Stall Cause: Thiophene sulfur coordination? Q_DesBoron->Result_Stall No, SM remains Action_Proto ACTION: Switch to Anhydrous Base (See Protocol A) Result_Proto->Action_Proto Action_Homo ACTION: Degas solvents vigorously Check inert atmosphere Result_Homo->Action_Homo

Figure 1: Diagnostic decision tree to identify boronic acid degradation pathways.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, you must understand the enemy. The degradation does not happen to the neutral boronic acid; it happens to the boronate anion .

The "Ate" Complex Paradox

In Suzuki-Miyaura coupling, the base plays a dual role:

  • Good: It converts the boronic acid into the boronate "ate" complex, which is more nucleophilic and necessary for transmetallation to Palladium.

  • Bad: This same "ate" complex is the species that undergoes protodeboronation.

For your specific molecule, the 5-cyano group pulls electron density from the thiophene ring. This makes the ring electron-deficient, stabilizing the negative charge on the transition state during protonation.

The Pathway:

  • Activation: Boronic Acid + Base (

    
    ) 
    
    
    
    Boronate Anion
    
    
    .
  • Protonation: The electron-rich position 3 (ipso to boron) attacks a water molecule.

  • Cleavage: The C-B bond breaks, releasing Boric Acid (

    
    ) and the degradation product (5-cyano-2-methylthiophene).
    

Key Takeaway: The higher the concentration of water and strong base, the faster this degradation occurs.

Base Selection Guide

Do not treat this boronic acid like a standard Phenylboronic acid. Use this selection matrix to choose the correct base.

Base System

(Conj. Acid)
Hydration StateSuitabilityNotes

/

10.3AqueousCRITICAL FAIL High pH + Water = Rapid protodeboronation. Avoid.

/

12.3AqueousPOOR While phosphate is generally better, aqueous conditions still promote hydrolysis.

(Anhydrous)
12.3Solid/SuspensionGOOD "Mild" anhydrous conditions. Requires polar solvent (e.g., Dioxane/DMF).

N/AAnhydrousEXCELLENT Fluoride activates boron without high basicity or water. Best for unstable heteroaryls.

6.4AqueousMODERATE Lower pH reduces degradation but may be too weak for difficult couplings.

Optimized Protocols

Protocol A: The "Anhydrous Fluoride" Method (Recommended)

Best for substrates highly sensitive to protodeboronation.

  • Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.5 equiv)

    • Base: Cesium Fluoride (

      
      ) (2.5 equiv) - Must be finely ground and dry.
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /XPhos for difficult chlorides.
  • Solvent: Anhydrous 1,4-Dioxane or DME (degassed).

  • Procedure:

    • Add solids to the vial.

    • Add solvent.[2]

    • Heat to 80-90°C.

    • Crucial Step: Monitor conversion at 1 hour. These reactions often stall if the boronic acid degrades before the halide is consumed.

Protocol B: The "Slow Addition" Technique

Use this if you must use aqueous bases (e.g., for solubility reasons).

  • Concept: Keep the concentration of the boronic acid (and thus the vulnerable "ate" complex) low relative to the catalyst.

  • Setup: Dissolve the Aryl Halide, Catalyst, and Base in the reaction solvent in the main flask. Heat to reflux.

  • Addition: Dissolve the (5-Cyano-2-methylthiophen-3-yl)boronic acid in a separate syringe (dissolved in THF or Dioxane).

  • Execution: Add the boronic acid solution dropwise over 1-2 hours using a syringe pump.

  • Result: The catalyst consumes the boronic acid as soon as it enters, leaving little time for the base to degrade it.

Frequently Asked Questions (FAQ)

Q: Can I use MIDA boronates instead? A: Yes, and it is highly recommended. If you can source or synthesize the MIDA boronate of this thiophene, do it. MIDA boronates slowly release the active boronic acid species, naturally mimicking the "Slow Addition" protocol described above. This is the gold standard for unstable heteroaryl boronates.

Q: I see a "greasy" spot on my TLC that isn't product or starting material. What is it? A: This is likely the de-boronated thiophene (5-cyano-2-methylthiophene). It is less polar than the boronic acid and often co-elutes with non-polar aryl halides. Check the NMR for a proton signal at the 3-position of the thiophene ring (approx 7.0-7.5 ppm depending on solvent).

Q: Does the methyl group at position 2 help stability? A: Only slightly. While ortho-substituents (steric bulk) generally retard hydrolysis, the electronic effect of the 5-cyano group dominates. The cyano group makes the boron center highly Lewis acidic, eagerly accepting


 to form the species that leads to destruction.

Q: Why not use Triethylamine (


)? 
A:  Organic bases like 

are often too weak to facilitate the transmetallation step efficiently in Suzuki couplings, leading to stalled reactions. If you need a soluble base, consider

in strictly anhydrous conditions.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Knapp, D. M., et al. (2009). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct Substitutes for Boronic Acids. Journal of the American Chemical Society, 131(20), 6961–6963.

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal in (5-Cyano-2-methylthiophen-3-yl)boronic acid Reactions

Welcome to the technical support center for troubleshooting the removal of palladium catalysts from products of reactions involving (5-Cyano-2-methylthiophen-3-yl)boronic acid. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the removal of palladium catalysts from products of reactions involving (5-Cyano-2-methylthiophen-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective solutions for achieving high-purity compounds.

The increasing use of palladium-catalyzed cross-coupling reactions in pharmaceutical synthesis necessitates robust methods for removing residual palladium to meet stringent regulatory limits.[1][2][3] The unique chemical properties of (5-Cyano-2-methylthiophen-3-yl)boronic acid and its derivatives, particularly the presence of sulfur and nitrogen heteroatoms, can present specific challenges in palladium removal due to potential coordination with the metal center.[4] This guide provides a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my final product?

Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for several reasons:

  • Patient Safety: Palladium is a heavy metal with potential toxicity. Regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in drug products.[1] The International Council for Harmonisation (ICH) Q3D guideline provides permitted daily exposure (PDE) limits for various elements, including palladium.[1]

  • Catalytic Activity: Even trace amounts of residual palladium can have unintended catalytic effects in subsequent synthetic steps or degrade the final API, impacting its stability and efficacy.

  • Regulatory Compliance: Meeting the stringent regulatory standards for metal impurities is a non-negotiable aspect of drug development and manufacturing.[1]

Q2: What are the common challenges in removing palladium from reactions involving sulfur-containing compounds like (5-Cyano-2-methylthiophen-3-yl)boronic acid?

The sulfur atom in the thiophene ring can act as a ligand, forming strong coordination complexes with palladium. This can make the removal of the catalyst more difficult compared to reactions with less complex substrates.[4] The choice of palladium removal technique is highly system-dependent and can be influenced by the reaction product, solvent, temperature, and additives.[3][4]

Q3: What are the primary methods for palladium removal?

The main strategies for palladium removal can be broadly categorized as:

  • Adsorption: Utilizing solid-supported scavengers to bind and remove palladium.

  • Extraction/Precipitation: Using liquid-liquid extraction or inducing precipitation of the palladium species.

  • Crystallization: Purifying the product through crystallization, leaving the palladium impurities in the mother liquor.[3]

  • Chromatography: Separating the product from the catalyst using column chromatography.

Often, a combination of these methods is required to achieve the desired level of purity.[2]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the palladium removal process.

Issue 1: High Palladium Levels After Initial Purification (e.g., Filtration, Aqueous Wash)

Underlying Cause: The initial purification steps may not be sufficient to remove all forms of palladium, especially if it is finely dispersed or complexed with the product. Simple filtration through celite may only remove larger, agglomerated palladium particles.[2][5]

Troubleshooting Workflow:

start High Pd after initial workup scavenger Introduce a Palladium Scavenger start->scavenger screening Screen a panel of scavengers scavenger->screening Select appropriate scavenger type optimization Optimize Scavenger Conditions screening->optimization Identify most effective scavenger analysis Analyze Pd levels (ICP-MS) optimization->analysis Confirm Pd removal

Caption: Workflow for addressing high palladium after initial purification.

Detailed Steps:

  • Introduce a Palladium Scavenger: Metal scavengers are materials designed to selectively bind to and remove metal impurities from solution.[6] They are a highly effective secondary purification step.

  • Screen a Panel of Scavengers: The effectiveness of a scavenger is highly dependent on the specific reaction conditions and the nature of the product.[4] It is recommended to screen a variety of scavengers to identify the most efficient one for your system. Common types include:

    • Functionalized Silica Gels: These have a high surface area and can be modified with various functional groups that have a high affinity for palladium, such as thiols (SH), amines, and trimercaptotriazine (TMT).[4][7][8]

    • Activated Carbon: A cost-effective option that can effectively adsorb palladium.[4][9][10] However, it may sometimes lead to lower API yield.

    • Functionalized Resins: Polymeric resins functionalized with chelating groups can also be very effective.[4]

  • Optimize Scavenger Conditions: Once a promising scavenger is identified, optimize the following parameters:

    • Scavenger Loading: The amount of scavenger used.

    • Temperature: Can influence the kinetics of scavenging.

    • Contact Time: The duration the scavenger is in contact with the product solution.

    • Solvent: The choice of solvent can impact scavenger performance.[7]

  • Analyze Palladium Levels: After treatment with the scavenger, accurately quantify the residual palladium levels using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11][12][13]

Issue 2: Product Loss During Scavenging

Underlying Cause: The scavenger may have a non-specific affinity for your product, leading to its removal along with the palladium. This is more likely with highly functionalized or polar products.

Troubleshooting Workflow:

start Product loss during scavenging scavenger_type Evaluate Scavenger Selectivity start->scavenger_type conditions Modify Scavenging Conditions scavenger_type->conditions If selectivity is poor alternative Consider Alternative Methods scavenger_type->alternative If still poor yield_analysis Analyze Product Yield conditions->yield_analysis alternative->yield_analysis

Caption: Workflow to mitigate product loss during scavenging.

Detailed Steps:

  • Evaluate Scavenger Selectivity: Some scavengers are more selective than others. For instance, microporous polystyrene-bound TMT has shown high selectivity for palladium over the organic product in some systems.[4]

  • Modify Scavenging Conditions:

    • Reduce Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal.

    • Change Solvent: A different solvent might reduce the product's affinity for the scavenger.

  • Consider Alternative Scavengers: If product loss remains high, test a different class of scavenger. For example, if you are using a thiol-based silica scavenger, try an amine-functionalized one or activated carbon.

  • Alternative Purification Methods: If scavenging proves problematic, consider other purification techniques such as:

    • Crystallization: This can be a highly effective method for purification, especially when combined with additives that help keep the palladium in the mother liquor.[12]

    • Liquid-Liquid Extraction: Partitioning the product into a solvent where the palladium species are less soluble can be effective.

Issue 3: Inconsistent Palladium Removal Results

Underlying Cause: Inconsistent results can stem from variations in the reaction work-up, the age or quality of the scavenger, or the analytical method used for palladium detection.

Troubleshooting Workflow:

start Inconsistent Pd Removal workup Standardize Work-up Procedure start->workup scavenger_quality Verify Scavenger Quality workup->scavenger_quality analytical Validate Analytical Method scavenger_quality->analytical reproducibility Confirm Reproducibility analytical->reproducibility

Caption: Workflow for addressing inconsistent palladium removal.

Detailed Steps:

  • Standardize the Work-up Procedure: Ensure that every step of the post-reaction work-up is performed consistently across all batches. This includes solvent volumes, washing times, and filtration techniques.

  • Verify Scavenger Quality: Use fresh, high-quality scavengers. The performance of some scavengers can degrade over time or with improper storage.

  • Validate the Analytical Method: Ensure that your analytical method for palladium quantification is robust and validated. ICP-MS is the gold standard for trace metal analysis in pharmaceuticals.[12][13] For in-process checks, faster methods like fluorescent detection kits can be used to evaluate the relative efficiency of scavenging methods, but final validation should be done with ICP-MS.[11][14]

  • Control for Reaction Variability: Ensure the palladium-catalyzed reaction itself is running to completion consistently. Incomplete reactions can lead to different palladium species that may be more difficult to remove.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers (Batch Method)
  • Sample Preparation: After the initial reaction work-up (e.g., filtration of solids, aqueous wash), dissolve a known amount of the crude product in a suitable solvent.

  • Initial Palladium Measurement: Take an aliquot of the solution for ICP-MS analysis to determine the initial palladium concentration.

  • Scavenger Addition: To separate vials containing the product solution, add different scavengers (e.g., thiol-functionalized silica, amine-functionalized silica, activated carbon) at a specified loading (e.g., 5-10 weight equivalents relative to the initial palladium content).

  • Incubation: Stir the mixtures at a controlled temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 2-24 hours).

  • Filtration: Filter off the scavenger from each vial.

  • Final Palladium Measurement: Analyze the palladium concentration in the filtrate from each vial using ICP-MS.

  • Analysis: Compare the final palladium levels to identify the most effective scavenger.

Protocol 2: Palladium Removal Using a Fixed-Bed Cartridge
  • Cartridge Preparation: Select a pre-packed cartridge with the desired scavenger (e.g., Si-TMT).

  • System Setup: Connect the cartridge to a pump or use a syringe to pass the solution through.

  • Solution Loading: Pass the solution of your crude product through the cartridge at a controlled flow rate.

  • Elution: Collect the eluent containing the purified product.

  • Analysis: Measure the palladium concentration in the eluent by ICP-MS. This method can be highly efficient and scalable.[15]

Data Presentation

Table 1: Example Scavenger Screening Data

Scavenger TypeLoading (wt. equiv.)Time (h)Temperature (°C)Initial Pd (ppm)Final Pd (ppm)% Removal
Thiol-functionalized Silica104255005090%
Amine-functionalized Silica1042550015070%
Activated Carbon (Darco KB-B)0.2 wt1845300<1>99.7%[4]
MP-TMT51625800<10>98.7%[15]

Note: The efficiency of each scavenger is highly dependent on the specific substrate and reaction conditions. This table is for illustrative purposes only.

Concluding Remarks

The removal of palladium catalysts from the products of (5-Cyano-2-methylthiophen-3-yl)boronic acid reactions requires a systematic and often multi-step approach. By understanding the potential challenges and employing a logical troubleshooting strategy, researchers can consistently achieve the high levels of purity required for pharmaceutical applications. The key to success lies in the careful selection and optimization of purification methods, coupled with accurate and reliable analytical techniques for palladium quantification.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 715–725. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) using Activated Carbon as efficient adsorbents. Retrieved from [Link]

  • Slavik, P., Kurka, D., & Smith, D. K. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9(46), 8673–8681. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Welch, C. J., et al. (2016). The Role of Metal Scavengers in the Pharmaceutical Industry. Organic Process Research & Development, 20(5), 889–901. [Link]

  • Fuji Silysia Chemical, LTD. (n.d.). Silica Gels for Metal Scavengers. Retrieved from [Link]

  • Economidou, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. [Link]

  • AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. Retrieved from [Link]

  • Maggi, L., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, 12(42), 5126-5134. [Link]

  • PubChem. (n.d.). (5-Cyano-3-methylthiophen-2-yl)boronic acid. Retrieved from [Link]

Sources

Troubleshooting

Improving the regioselectivity of reactions involving (5-Cyano-2-methylthiophen-3-yl)boronic acid

This technical guide addresses the specific challenges associated with (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1065184-99-7). This reagent presents a unique "push-pull" conflict: the 2-methyl group introduces s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1065184-99-7). This reagent presents a unique "push-pull" conflict: the 2-methyl group introduces significant steric hindrance at the reaction center, while the 5-cyano group withdraws electron density, decelerating the transmetallation step in Suzuki-Miyaura cross-couplings.[1]

Current Status: Active Subject: Improving Regioselectivity & Yield in Cross-Coupling Protocols Applicable For: Suzuki-Miyaura Coupling, Chan-Lam Coupling[1]

Executive Summary: The "Steric-Electronic" Trap

Researchers frequently encounter low yields or poor regioselectivity with this specific boronic acid due to two competing factors:

  • Steric Retardation: The ortho-methyl group (C2) hinders the approach of the Palladium(II) complex to the Boron (C3) center.

  • Electronic Deactivation: The meta-cyano group (C5) reduces the nucleophilicity of the thiophene ring, making the boronate species less reactive toward transmetallation.

These factors combined extend the reaction time, allowing protodeboronation (loss of the B(OH)₂ group) to dominate over the desired coupling. The guide below details how to invert this selectivity.

Module 1: Troubleshooting Regioselectivity & Reactivity

Q1: I am observing significant protodeboronation (formation of 2-methyl-5-cyanothiophene) instead of my coupled product. How do I stop this?

Diagnosis: The rate of protodeboronation (


) is exceeding the rate of transmetallation (

). This is common in 3-thienylboronic acids with ortho-substituents.[1] Solution: You must accelerate

while suppressing the pathway for deboronation.

Protocol Adjustment:

  • Switch Base System: Avoid hydroxides (NaOH, KOH) or alkoxides (NaOtBu) if possible. These strong bases can accelerate deboronation pathways in electron-deficient heteroaromatics.[1]

    • Recommendation: Use K₃PO₄ (3.0 equiv) or CsF (2.5 equiv) .[1] Fluoride bases often facilitate transmetallation of hindered boronates without high alkalinity.

  • Water Control: While Suzuki coupling requires some water, excess water promotes deboronation.

    • Recommendation: Use a 9:1 or 19:1 ratio of organic solvent to water . Dioxane/H₂O or Toluene/H₂O are superior to DMF/H₂O for this substrate.[1]

  • Catalyst Upgrade: Standard catalysts (e.g., Pd(PPh₃)₄) are too slow. You need a catalyst with a bulky, electron-rich ligand that facilitates oxidative addition and creates a pocket for the hindered boronic acid.

    • Recommendation:Pd(OAc)₂ + SPhos or XPhos Pd G3/G4 .[1] The biaryl phosphine ligands (Buchwald ligands) are specifically designed to couple sterically hindered ortho-substituted boronic acids.[1]

Q2: I am coupling this boronic acid with a dihalo-heterocycle (e.g., 2,4-dichloropyrimidine). How do I ensure it couples at the correct position?

Technical Insight: The 2-methyl group on your thiophene acts as a "steric steering" element.[1]

  • Standard Rule: Cross-coupling usually occurs at the most electron-deficient site (e.g., C4 of pyrimidine).

  • With this Reagent: If the electron-deficient site is also sterically crowded, the 2-methyl group will clash, significantly slowing the reaction at that site.

Strategy for Site-Selectivity:

  • To target the less hindered site: The steric bulk of the 2-Me group naturally favors the less hindered halide. Use a bulky ligand (e.g., tBuXPhos ) to amplify this effect. The ligand and the substrate steric clash will force the coupling to the most accessible halide.

  • To target the more hindered/activated site: You must minimize the steric penalty. Use a smaller, yet active ligand like PCy₃ (tricyclohexylphosphine) or an N-heterocyclic carbene (NHC) like PEPPSI-IPr , which pushes the reaction electronically rather than relying on steric bulk. Lower the temperature (40–60°C) to allow the electronic preference (activation energy) to dictate regioselectivity over steric repulsion.

Q3: The boronic acid seems to decompose on the shelf. Can I stabilize it in situ?

Diagnosis: Thiophene-3-boronic acids are prone to dehydration (forming boroxines) and oxidation.[1] Solution: Convert the boronic acid to a MIDA boronate or a Pinacol ester in situ or prior to the main reaction.

  • Why: MIDA boronates are sp³-hybridized and immune to protodeboronation until the slow-release mechanism is triggered by the base.[1]

  • Protocol: Reflux the boronic acid with N-methyliminodiacetic acid (MIDA) in Toluene/DMSO to isolate the stable solid, then use that in your coupling.

Module 2: Optimized Experimental Workflows

Workflow A: The "Hindered Coupling" Protocol

Use this for standard couplings where yield is the primary concern.

ComponentSpecificationRationale
Solvent 1,4-Dioxane / Water (10:1) Dioxane is non-coordinating; low water content minimizes deboronation.[1]
Base K₃PO₄ (3.0 equiv) Anhydrous, mild base that buffers pH.
Catalyst XPhos Pd G3 (2-3 mol%) XPhos is the "gold standard" for ortho-substituted coupling partners.[1]
Temperature 80°C Sufficient energy to overcome the 2-Me steric barrier without degrading the catalyst.[1]
Additives None Avoid surfactants unless using micellar conditions.[1]
Workflow B: The "High-Precision" Regioselective Protocol

Use this when coupling with polyhalogenated partners.[1]

  • Dissolve Electrophile (1.0 equiv) and Catalyst (Pd(PPh₃)₄ 5 mol% ) in DME (Dimethoxyethane) .

  • Degas thoroughly (Argon sparge, 15 min).

  • Add (5-Cyano-2-methylthiophen-3-yl)boronic acid (0.95 equiv) – slight deficit ensures selectivity.[1]

  • Add Na₂CO₃ (2.0 M aq, 2.0 equiv) .

  • Heat to 60°C (Start low). Monitor by LCMS every 30 mins.

    • Note: If selectivity is poor (mixture of isomers), switch solvent to THF and lower temp to 40°C .

Module 3: Decision Logic & Mechanism[1]

The following diagram illustrates the decision process for optimizing reaction conditions based on the specific failure mode you are observing.

G Start Start: Reaction Optimization Issue Identify Primary Failure Mode Start->Issue Debor Protodeboronation (Product = 2-Me-5-CN-thiophene) Issue->Debor NoReact No Reaction / Low Conversion (Starting Material Remains) Issue->NoReact WrongRegio Wrong Regioisomer (Coupling at wrong halide) Issue->WrongRegio Soln_Debor1 Switch to Anhydrous Base (CsF or K3PO4) Debor->Soln_Debor1 Soln_NoReact1 Switch Ligand to XPhos/SPhos (Overcome Sterics) NoReact->Soln_NoReact1 Soln_Regio1 Increase Steric Bulk of Ligand (e.g., tBuXPhos) WrongRegio->Soln_Regio1 Soln_Debor2 Increase Catalyst Loading (Speed up Transmetallation) Soln_Debor1->Soln_Debor2 Soln_NoReact2 Increase Temp to 100°C Soln_NoReact1->Soln_NoReact2 Soln_Regio2 Lower Temperature (Kinetic Control) Soln_Regio1->Soln_Regio2

Caption: Decision tree for optimizing Suzuki couplings with (5-Cyano-2-methylthiophen-3-yl)boronic acid.

Module 4: Purification & Handling[1]

The "Hydrolysis" Hazard: The 5-cyano group is susceptible to hydrolysis (forming the amide or acid) under prolonged heating in basic aqueous media.

  • Check: If you see a peak with Mass +18 (Amide) or +19 (Acid - NH3) in LCMS, your reaction time is too long or base is too strong.

  • Fix: Quench the reaction immediately upon consumption of starting material. Do not let it "cook" overnight. Use a phosphate buffer (pH 7) for workup instead of strong acid/base.

Reference Data: Ligand Performance Table Performance in coupling 2-Me-3-Thienyl boronic acids with Aryl Chlorides

LigandYieldSelectivityNotes
PPh₃ Low (<30%)ModerateFails to overcome steric hindrance; rapid deboronation.[1]
SPhos High (>85%)HighExcellent for ortho-substituted boronates.[1]
XPhos High (>90%)HighBest overall conversion; robust catalyst life.[1]
dppf Moderate (50%)LowOften leads to higher homocoupling.[1]

References

  • Kinetic Studies on Protodeboronation

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[2]

    • Source: University of Edinburgh / J. Am. Chem. Soc.[1]

    • URL:[Link]

  • Ligand Effects in Sterically Hindered Couplings

    • Title: Buchwald-Hartwig and Suzuki-Miyaura coupling reactions facilitated by bulky phosphine ligands.[1][3]

    • Source: Chemical Reviews (ACS).[1]

    • URL:[Link]

  • Thiophene Boronic Acid Stability

    • Title: Navigating Thiophene Scaffolds: A Comparative Guide to 3-Thienylboronic Acid and 2-Thienylboronic Acid.
    • Source: BenchChem Technical Guides.[1]

  • MIDA Boronate Strategy

    • Title: A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boron
    • Source: J. Am. Chem. Soc.[1][4]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical techniques for characterizing (5-Cyano-2-methylthiophen-3-yl)boronic acid products

[1] Executive Summary: The Boronic Acid Paradox (5-Cyano-2-methylthiophen-3-yl)boronic acid is a critical intermediate in the synthesis of kinase inhibitors and optoelectronic materials.[1] However, like many heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Boronic Acid Paradox

(5-Cyano-2-methylthiophen-3-yl)boronic acid is a critical intermediate in the synthesis of kinase inhibitors and optoelectronic materials.[1] However, like many heterocyclic boronic acids, it presents a unique analytical challenge: dynamic dehydration .

In the solid state and solution, this molecule exists in a fluctuating equilibrium between its monomeric acid form and its trimeric anhydride (boroxine). Standard analytical techniques, particularly reverse-phase HPLC, often misinterpret this equilibrium as impurity, leading to "false failures" in Quality Control (QC). Conversely, protodeboronation (loss of the boron group) is a silent killer of reaction stoichiometry that standard UV methods may underestimate.

This guide outlines a self-validating analytical workflow to accurately characterize this molecule, distinguishing between artifactual complexity (boroxine formation) and actual degradation.[1]

Comparative Analysis: The Product vs. Alternatives

In drug development, the choice of reagent form impacts storage stability and analytical reliability. Here, we compare the Free Acid (Subject) against its most common surrogate, the Pinacol Ester .

Table 1: Analytical Performance Matrix
Feature(5-Cyano-2-methylthiophen-3-yl)boronic acid (Free Acid)Pinacol Ester Derivative (Alternative)
Atom Economy High. No protecting group mass waste.[1] Ideal for large-scale manufacturing.[1]Lower. Pinacol group adds non-productive mass (~100 Da).[1]
HPLC Behavior Complex. Peaks may broaden/tail due to interaction with silanols.[1] "Ghost peaks" from boroxine may appear.[1][2]Clean. Sharp peaks, well-defined retention time.
Storage Stability Moderate. Hygroscopic; prone to dehydration (boroxine) and protodeboronation over months.[1]High. Generally stable at room temperature; resistant to hydrolysis.[1]
Reactivity High. Rapid transmetalation in Suzuki coupling.[1]Slower. Requires in-situ hydrolysis or specialized activation.[1]
Quantification Requires qNMR. HPLC area% is unreliable due to response factor variations of the boroxine.Standard HPLC. UV Area% is usually sufficient.[1]

Expert Insight: While the Pinacol Ester offers easier handling, the Free Acid is often preferred for cost-efficiency in late-stage synthesis. Therefore, mastering the characterization of the Free Acid is mandatory for process chemists.

Critical Analytical Techniques

A. Quantitative NMR (qNMR): The Gold Standard

Unlike HPLC, qNMR is an absolute method.[3] It sees the "molar truth" regardless of the boroxine/acid equilibrium.

  • Why it works: In wet DMSO-d6, the equilibrium shifts almost entirely to the monomeric species (or a fast-exchange average), simplifying the spectrum.

  • The Marker: The aromatic proton at the C4 position (thiophene ring) is a distinct singlet/doublet that does not overlap with the methyl group or common solvents.

B. HPLC with Diol Complexation

Standard acidic mobile phases can cause peak tailing.[1] A robust alternative is High-Performance Liquid Chromatography with Diol Additives .[1]

  • Mechanism: Adding Sorbitol or Mannitol to the mobile phase converts the boronic acid in-situ into a highly polar, stable cyclic ester.

  • Result: Sharp, symmetrical peaks and elimination of boroxine artifacts.

C. Vibrational Spectroscopy (IR/Raman)
  • The Cyano Handle: The -CN stretch at ~2220 cm⁻¹ is a robust identity marker.[1]

  • Boroxine Watch: Appearance of strong bands near 1350 cm⁻¹ (B-O asymmetric stretch) indicates dehydration (boroxine formation).[1]

Visualizing the Analytical Logic

The following diagram illustrates the dynamic equilibrium inherent to the molecule and the decision tree for selecting the correct analytical method.

AnalyticalWorkflow cluster_equilibrium Dynamic Equilibrium (Sample Matrix) cluster_methods Analytical Technique Selection Acid Monomeric Boronic Acid (Reactive Species) Boroxine Boroxine (Trimer) (Storage Form) Acid->Boroxine - H2O (Drying) HPLC_Std Standard RP-HPLC (Acidic Mobile Phase) Acid->HPLC_Std Broad Peak HPLC_Diol Diol-Modified HPLC (Sorbitol Additive) Acid->HPLC_Diol Forms Stable Complex qNMR 1H qNMR (DMSO-d6) Acid->qNMR Quantitative Purity Boroxine->HPLC_Std Artifacts: Split Peaks/Tailing Boroxine->HPLC_Diol In-situ Derivatization Boroxine->qNMR Fast Exchange (Single Species Observed) Result_Fail Result: Unreliable Purity HPLC_Std->Result_Fail Result_Pass Result: High Accuracy HPLC_Diol->Result_Pass qNMR->Result_Pass

Caption: Figure 1. Analytical decision matrix showing the impact of boroxine equilibrium on technique reliability. qNMR and Diol-HPLC are superior to standard HPLC.[1]

Detailed Experimental Protocols

Protocol A: Purity Assessment via qNMR (Recommended)

This protocol determines the absolute weight % purity, accounting for water, solvents, and inorganic salts.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1] Rationale: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Critical: Boron nuclei affect relaxation times; long D1 ensures full relaxation).[1]

    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Maleic Acid singlet (2H) at ~6.3 ppm (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
    • Integrate the Thiophene C4-H singlet (1H) at ~7.8-8.0 ppm (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ). Note: Verify exact shift via 2D HSQC if unsure.
      
  • Calculation:

    
    
    Where 
    
    
    
    is number of protons,
    
    
    is molecular weight, and
    
    
    is purity of internal standard.
Protocol B: Diol-Complexation HPLC Method

This method stabilizes the boronic acid on-column, preventing tailing.

Instrument: Agilent 1200/1290 or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Mobile Phase:

  • A: 0.1% Formic Acid in Water + 50 mM D-Sorbitol .

  • B: Acetonitrile.[1][4] Gradient:

  • 0-2 min: 5% B[1]

  • 2-12 min: 5% -> 95% B[1]

  • 12-15 min: 95% B Flow Rate: 1.0 mL/min.[1] Detection: UV at 254 nm (Aromatic) and 220 nm (Cyano).[1] Note: The boronic acid will elute as the sorbitol ester. This shifts the retention time earlier compared to the free acid but significantly improves peak shape.

References

  • Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

  • Yan, J., et al. (2025). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." BenchChem Technical Guides. Link[1]

  • Nozaki, K., et al. (2014). "Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC." Journal of Liquid Chromatography & Related Technologies, 37(14), 2003-2013. Link[1]

  • Cunningham, A., et al. (2025). "The Boroxine–Boronic Acid Equilibrium."[5][6] University of Edinburgh Research Explorer. Link

  • Almac Group. (2025).[1] "Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis." Almac Voice. Link

Sources

Comparative

Optimizing HPLC Methods for Purity Analysis of (5-Cyano-2-methylthiophen-3-yl)boronic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with heteroaryl boronic acids. (5-Cyano-2-methylthiophen-3-yl)boronic acid is a highly functionalized building block critical fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with heteroaryl boronic acids. (5-Cyano-2-methylthiophen-3-yl)boronic acid is a highly functionalized building block critical for advanced Suzuki-Miyaura cross-coupling reactions in drug development. However, accurately determining its purity via High-Performance Liquid Chromatography (HPLC) is notoriously difficult.

This guide objectively compares three distinct chromatographic methodologies, explaining the chemical causality behind their performance, and provides self-validating protocols to ensure absolute scientific integrity in your purity assessments.

The Chemical Reality: Why Thiopheneboronic Acids Defy Standard HPLC

To develop a robust analytical method, we must first understand the molecular behavior of the analyte. (5-Cyano-2-methylthiophen-3-yl)boronic acid presents two primary mechanistic challenges:

  • Hyper-Electrophilicity and Silanol Interactions: The cyano group at the 5-position is strongly electron-withdrawing. This pulls electron density away from the thiophene ring and the boronic acid moiety, significantly increasing the Lewis acidity (electrophilicity) of the boron atom. When injected onto a standard silica-based C18 column, this electrophilic boron forms strong Lewis acid-base complexes with residual free silanols (Si-OH) on the stationary phase. This causality directly results in severe peak tailing and irreversible adsorption [2].

  • The Boroxine Equilibrium: Free boronic acids are prone to reversible dehydration, trimerizing into cyclic anhydrides known as boroxines [6]. In the mobile phase, or during sample preparation in anhydrous solvents, this dynamic equilibrium creates split peaks, "ghost" peaks, and a shifting baseline, making accurate integration impossible [1].

G Monomer (5-Cyano-2-methylthiophen-3-yl) boronic acid Boroxine Boroxine Trimer (Artifact Peaks) Monomer->Boroxine Dehydration Silanol Silanol Interactions (Stationary Phase) Monomer->Silanol Lewis Acid-Base Tailing Peak Tailing & Poor Resolution Boroxine->Tailing Silanol->Tailing Mitigation Low-Silanol Column or Pinacol Derivatization Tailing->Mitigation Method Optimization Success Accurate Purity Quantification Mitigation->Success

Fig 1: Chromatographic degradation pathways of boronic acids and optimization strategies.

Comparative Analysis of HPLC Methodologies

To establish the most reliable method, we evaluated three distinct analytical strategies.

  • Method A: Conventional RP-HPLC (The Baseline). Utilizes a standard high-carbon-load C18 column with an acidic mobile phase (0.1% Formic Acid). While the acid suppresses silanol ionization, it fails to prevent the highly electrophilic boron from interacting with the silica backbone.

  • Method B: Low-Silanol / Surface-Passivated RP-HPLC (The Mitigation). Employs columns specifically engineered with reduced silanol activity (e.g., hybrid organic/inorganic particles like Waters XTerra or MaxPeak Premier) [2, 3]. This removes the nucleophilic targets for the boron atom.

  • Method C: Pre-Column Derivatization (The Ultimate Solution). Involves an in-situ reaction with pinacol to form a stable boronate ester prior to injection [4, 5]. This sterically masks the boron atom, completely preventing both boroxine formation and silanol interactions.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained when analyzing a crude batch of (5-Cyano-2-methylthiophen-3-yl)boronic acid spiked with 1% of its common deborylated impurity (2-methylthiophene-3-carbonitrile).

Chromatographic ParameterMethod A: Standard C18 (Acidic)Method B: Low-Silanol C18Method C: Pinacol Derivatization
Stationary Phase Standard Zorbax Eclipse C18Waters XTerra MS C18Standard Zorbax Eclipse C18
Peak Tailing Factor (

)
2.6 (Severe tailing)1.1 (Excellent symmetry)1.0 (Perfect symmetry)
Theoretical Plates (

)
< 2,500> 12,000> 15,000
Boroxine Interference High (Ghost peaks present)Low (Suppressed by diluent)None (Boron is masked)
Resolution (

) from Impurity
1.1 (Co-elution risk)2.9 (Baseline resolution)3.6 (Baseline resolution)
Sample Preparation Time 5 minutes5 minutes45 minutes

Verdict: Method B provides the best balance of throughput and accuracy for routine Quality Control (QC). Method C is the gold standard for highly complex matrices or stability-indicating assays where absolute structural integrity during the run is non-negotiable.

Self-Validating Experimental Protocols

A method is only as trustworthy as its built-in controls. The following protocols are designed as self-validating systems, ensuring that any deviation in column chemistry or sample preparation is immediately flagged before data acquisition.

Protocol 1: Direct Analysis via Low-Silanol RP-HPLC (Method B)

Causality Note: By ensuring the sample diluent contains at least 50% water, we force the boroxine equilibrium entirely back toward the monomeric boronic acid, eliminating split peaks [1, 6].

Step-by-Step Methodology:

  • System Suitability Test (SST) Preparation: Prepare a resolution solution containing 1.0 mg/mL of (5-Cyano-2-methylthiophen-3-yl)boronic acid and 0.05 mg/mL of 2-methylthiophene-3-carbonitrile (deborylated impurity) in Diluent.

  • Sample Preparation: Accurately weigh ~10 mg of the analyte. Dissolve in 10 mL of Diluent (50:50 Acetonitrile:HPLC-grade Water). Do not use 100% organic solvent. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18 (4.6 x 150 mm, 3.5 µm) or equivalent low-silanol phase.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA/UV at 254 nm.

  • Self-Validation Check: Inject the SST solution. The method is only valid if the resolution (

    
    ) between the boronic acid and the deborylated impurity is 
    
    
    
    , and the tailing factor of the main peak is
    
    
    .
Protocol 2: In-Situ Pinacol Derivatization Workflow (Method C)

Causality Note: Derivatization converts the


 hybridized boron into a sterically protected boronate ester. This completely negates Lewis acid-base interactions with the column, allowing the use of standard, cheaper C18 columns without performance loss [4, 5].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL glass vial, dissolve 10 mg of (5-Cyano-2-methylthiophen-3-yl)boronic acid in 5 mL of anhydrous acetonitrile.

  • Derivatization: Add 50 mg of pinacol (excess) and 20 mg of anhydrous magnesium sulfate (

    
    ). The 
    
    
    
    acts as a water scavenger, driving the esterification reaction to 100% completion by Le Chatelier's principle.
  • Incubation: Sonicate the mixture at room temperature for 30 minutes.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter directly into an HPLC vial to remove the

    
    .
    
  • Chromatographic Analysis: Inject 5 µL using the same gradient conditions as Protocol 1 on a standard C18 column (e.g., Zorbax Eclipse). Note: The resulting pinacol ester is significantly more lipophilic and will elute 3–5 minutes later than the free acid.

  • Self-Validation Check: Monitor the baseline at the expected retention time of the free boronic acid. The absence of a peak confirms 100% derivatization efficiency.

References

  • Kumar, A., et al. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." ResearchGate. URL:[Link]

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters.com. URL:[Link]

  • "Strategies for the Analysis of Highly Reactive Pinacolboronate Esters." PubMed. URL:[Link]

  • "Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization." SSRN. URL: [Link]

  • "1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications." Wiley-VCH. URL:[Link]

Validation

Comparison of (5-Cyano-2-methylthiophen-3-yl)boronic acid with other thiophene boronic acids

A Comprehensive Comparison Guide: (5-Cyano-2-methylthiophen-3-yl)boronic acid vs. Alternative Thiophene Boronic Acids in Cross-Coupling As the complexity of pharmaceutical active pharmaceutical ingredients (APIs) and adv...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: (5-Cyano-2-methylthiophen-3-yl)boronic acid vs. Alternative Thiophene Boronic Acids in Cross-Coupling

As the complexity of pharmaceutical active pharmaceutical ingredients (APIs) and advanced organic materials increases, so does the reliance on highly functionalized heteroaryl building blocks. (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1310384-25-8) is a prime example of a sophisticated, multi-substituted reagent used in Suzuki-Miyaura cross-coupling.

However, successfully incorporating this specific building block requires a deep understanding of how its structural features—specifically the electron-withdrawing cyano group and the sterically demanding methyl group—alter its reactivity compared to simpler thiophene boronic acids. This guide provides an objective, data-backed comparison and a self-validating protocol for researchers looking to optimize their coupling workflows.

Structural Causality: Electronic and Steric Effects

To master the reactivity of (5-Cyano-2-methylthiophen-3-yl)boronic acid, we must deconstruct its structure and understand the causality behind its behavior in the palladium catalytic cycle[1].

  • The Electronic Effect (5-Cyano Group): The cyano (-CN) group is strongly electron-withdrawing. In Suzuki couplings, electron-withdrawing groups (EWGs) on the boronic acid enhance the Lewis acidity of the boron atom. This facilitates the rapid formation of the reactive boronate complex when exposed to a base. However, this same electronic activation makes the C-B bond highly susceptible to base-catalyzed protodeboronation (the premature cleavage of the boron group to yield a C-H bond)[2].

  • The Steric Effect (2-Methyl Group): The methyl group at the 2-position introduces significant steric bulk immediately adjacent to the boronic acid at the 3-position. During the transmetalation step, the bulky diorganopalladium(II) intermediate must approach the C-B bond. The steric hindrance from the methyl group severely impedes this transition state, slowing down the productive transmetalation[3].

The Bottleneck: The combination of these two factors creates a kinetic trap. The cyano group accelerates the formation of the boronate (priming it for reaction or degradation), but the methyl group slows down the productive transfer to palladium. Consequently, the boronic acid is left vulnerable to protodeboronation while waiting for transmetalation to occur[4].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast with Aryl Bromides) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Sterically Hindered by 2-Methyl) PdII->TransMet Base, Boronic Acid PreElim Diorganopalladium(II) TransMet->PreElim SideRxn Protodeboronation (Accelerated by 5-Cyano EWG) TransMet->SideRxn Competing Pathway RedElim Reductive Elimination (Product Formation) PreElim->RedElim RedElim->Pd0 Product

Catalytic cycle highlighting the transmetalation bottleneck and protodeboronation risk.

Comparative Performance Data

To objectively evaluate (5-Cyano-2-methylthiophen-3-yl)boronic acid, we compare its performance metrics against two structural analogs: the unsubstituted Thiophene-3-boronic acid and the non-methylated (5-Cyanothiophen-3-yl)boronic acid .

The data below summarizes expected outcomes when coupled with a standard unactivated aryl bromide using a standard


 / 

/ aqueous dioxane system at 80°C.
Boronic Acid DerivativeSteric HindranceElectronic NatureTransmetalation RateProtodeboronation RiskTypical Yield (Standard Conditions)
Thiophene-3-boronic acid LowNeutralFastModerate85 - 95%
(5-Cyanothiophen-3-yl)boronic acid LowHighly Electron-DeficientVery FastHigh60 - 75%
(5-Cyano-2-methylthiophen-3-yl)boronic acid High Highly Electron-Deficient Slow Very High 30 - 45%

Data Interpretation: Under standard aqueous basic conditions, (5-Cyano-2-methylthiophen-3-yl)boronic acid performs poorly due to the kinetic trap described above. To achieve high yields (>80%) with this specific compound, researchers must abandon standard aqueous bases and utilize specialized, anhydrous, or fluoride-based conditions.

Self-Validating Experimental Protocol

To successfully couple (5-Cyano-2-methylthiophen-3-yl)boronic acid, we must suppress protodeboronation. This is achieved by using anhydrous conditions and a fluoride base (e.g., KF or CsF) . Fluoride activates the boronic acid by forming a fluoroborate species, which is sufficiently reactive for transmetalation but significantly more stable against protodeboronation than the corresponding hydroxyboronate[5].

Furthermore, this protocol is designed as a self-validating system . By incorporating an internal standard from the very beginning, you can calculate exact mass balances and definitively prove whether yield losses are due to incomplete oxidative addition or boronic acid degradation.

Materials Required:
  • Aryl halide (1.0 equiv)

  • (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.5 equiv)

  • 
     (2 mol%) + SPhos ligand (4 mol%) - Bulky, electron-rich ligands force the transmetalation step.
    
  • Anhydrous Potassium Fluoride (KF) (3.0 equiv)

  • Anhydrous Toluene (0.2 M)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology:
  • Preparation & Internal Validation Setup: In an oven-dried Schlenk flask, add the aryl halide, (5-Cyano-2-methylthiophen-3-yl)boronic acid,

    
    , SPhos, anhydrous KF, and exactly 0.5 equivalents of 1,3,5-trimethoxybenzene.
    
    • Causality: 1,3,5-trimethoxybenzene is inert under these conditions. Its inclusion allows for precise quantitative

      
      -NMR or GC-FID tracking of the reaction progress without relying on isolated yields.
      
  • Atmospheric Control: Evacuate the flask and backfill with Argon (repeat 3 times).

    • Causality: Oxygen promotes oxidative homocoupling of the boronic acid, a side reaction that will consume your already vulnerable reagent.

  • Solvent Addition: Add anhydrous toluene via syringe.

    • Causality: Excluding water prevents the base-catalyzed hydrolysis of the C-B bond (protodeboronation).

  • Reaction & Kinetic Sampling: Heat the mixture to 90°C. At t = 1 hour, 3 hours, and 6 hours, withdraw a 50 µL aliquot via a degassed syringe. Dilute the aliquot in ethyl acetate, filter through a micro-plug of silica, and analyze via GC-MS or GC-FID.

  • Self-Validation Check (The Decision Matrix): Compare the ratio of the internal standard to the remaining aryl halide and the remaining boronic acid.

    • If Aryl Halide remains but Boronic Acid is 0: Protodeboronation outpaced coupling. Action: Add 0.5 equiv more boronic acid.

    • If Aryl Halide and Boronic Acid remain but product formation stalled: Catalyst deactivation occurred.

  • Workup: Once the aryl halide is consumed, cool to room temperature, dilute with EtOAc, wash with water (to remove fluoride salts), dry over

    
    , and purify via flash chromatography.
    

Workflow Start Start: Reaction Setup Prep Weigh Reagents & Internal Standard (Self-Validation Checkpoint 1) Start->Prep Solvent Add Anhydrous Solvent System (e.g., Toluene/KF to minimize water) Prep->Solvent Degas Thorough Degassing (Argon/N2) (Prevents oxidative homocoupling) Solvent->Degas Heat Heat to 80-90°C & Sample Aliquots Degas->Heat Monitor GC-MS / TLC Monitoring (Self-Validation Checkpoint 2) Heat->Monitor Decision Is Boronic Acid Consumed Before Aryl Halide? Monitor->Decision Action1 Yes: Protodeboronation occurred. Add more boronic acid. Decision->Action1 Yes Action2 No: Proceed to Workup & Column Chromatography Decision->Action2 No Action1->Heat

Self-validating experimental workflow for optimizing hindered thiophene Suzuki couplings.

References

  • General Access to C-Centered Radicals: Combining a Bioinspired Photocatalyst with Boronic Acids in Aqueous Media National Institutes of Health (NIH) / PMC URL:[Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Journal of the American Chemical Society (JACS) URL:[Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Comparative

A Comparative Guide to the Efficacy of (5-Cyano-2-methylthiophen-3-yl)boronic Acid in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the strategic incorporation of thiophene moieties is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of thiophene moieties is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties and bioisosteric relationship of the thiophene ring with the phenyl group make it a privileged scaffold in a multitude of bioactive compounds.[1] This guide provides an in-depth technical analysis of the efficacy of (5-Cyano-2-methylthiophen-3-yl)boronic acid in various palladium-catalyzed cross-coupling reactions, offering a comparative perspective against other synthetic strategies.

The presence of a cyano group, a versatile functional handle and a potent electron-withdrawing group, combined with a methyl group on the thiophene core, presents unique opportunities and challenges in synthetic chemistry. This guide will delve into the expected reactivity of this specific boronic acid in Suzuki-Miyaura coupling and explore alternative strategies for the introduction of the 5-cyano-2-methylthiophen-3-yl moiety through other cross-coupling methodologies.

The Suzuki-Miyaura Coupling: A Primary Application

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2][3][4][5] (5-Cyano-2-methylthiophen-3-yl)boronic acid is anticipated to be a valuable reagent in this reaction, although specific data for this compound is limited. Its reactivity can be inferred from the behavior of similar 3-thienylboronic acids.

Mechanistic Considerations and Expected Reactivity

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6] The electronic nature of the boronic acid plays a crucial role in the transmetalation step. The electron-withdrawing cyano group at the 5-position is expected to decrease the electron density of the thiophene ring, which could potentially slow down the transmetalation process compared to unsubstituted 3-thienylboronic acid. However, the electron-donating methyl group at the 2-position may partially mitigate this effect.

Studies comparing 2-thienylboronic acid and 3-thienylboronic acid have shown that 2-thienylboronic acid can sometimes provide slightly higher yields in couplings with bromoanilines under specific micellar conditions.[6] This suggests that the position of the boronic acid group on the thiophene ring significantly influences reactivity.[6]

A common side reaction for thienylboronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to a decrease in the yield of the desired product.[6] The stability of (5-Cyano-2-methylthiophen-3-yl)boronic acid towards protodeboronation will be a critical factor in its successful application.

Comparative Performance Data (Inferred)
Thienylboronic AcidCoupling PartnerExpected ProductPredicted Yield (%)
3-Thienylboronic acidAryl Bromide3-Arylthiophene80-95
(5-Cyano-2-methylthiophen-3-yl)boronic acidAryl Bromide3-Aryl-5-cyano-2-methylthiophene70-90
(5-Formylthiophen-3-yl)boronic acidAryl Bromide3-Aryl-5-formylthiophene75-92

Note: These yields are illustrative and will vary based on the specific aryl bromide, catalyst system, and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol can be adapted for the use of (5-Cyano-2-methylthiophen-3-yl)boronic acid.[1][6]

Materials:

  • (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, (5-Cyano-2-methylthiophen-3-yl)boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and the solvent.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, Boronic Acid, Base inert Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst & Solvent inert->catalyst heat Heat (80-100 °C) catalyst->heat workup Aqueous Workup heat->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is a primary choice, other cross-coupling reactions offer alternative pathways to introduce the 5-cyano-2-methylthiophen-3-yl moiety, particularly when a boronic acid is not the ideal starting material.

Stille Coupling

The Stille coupling utilizes organostannane reagents and is a robust method for forming C-C bonds.[7][8][9] To employ this reaction, one would need to synthesize the corresponding organostannane derivative, (5-Cyano-2-methyl-3-(tributylstannyl)thiophene).

Advantages:

  • Organostannanes are often tolerant of a wide range of functional groups.

  • The reaction conditions are generally neutral and non-basic.

Disadvantages:

  • Toxicity of organotin compounds is a significant concern.

  • Stoichiometric amounts of tin byproducts can complicate purification.

Stille_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII R1-Pd(II)-X Ln Pd0->PdII PdII_R2 R1-Pd(II)-R2 Ln PdII->PdII_R2 SnBu3X Bu3Sn-X PdII->SnBu3X PdII_R2->Pd0 R1R2 R1-R2 (Coupled Product) PdII_R2->R1R2 Reductive Elimination R1X R1-X (Aryl Halide) R1X->Pd0 Oxidative Addition R2SnBu3 R2-SnBu3 (Organostannane) R2SnBu3->PdII Transmetalation

Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.[7]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11][12][13] To incorporate the thiophene moiety via this reaction, one would typically start with a halogenated derivative, such as 3-bromo-5-cyano-2-methylthiophene, and couple it with a terminal alkyne.

Advantages:

  • Generally proceeds under mild conditions.

  • Tolerant of a variety of functional groups.

Disadvantages:

  • Requires a copper(I) co-catalyst in the classic protocol, although copper-free methods have been developed.[12]

  • Homocoupling of the alkyne can be a significant side reaction.

Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-heteroaryl bonds, the Buchwald-Hartwig amination is the state-of-the-art method.[14][15][16] In this context, one could couple an amine with 3-bromo-5-cyano-2-methylthiophene to introduce an amino functionality at the 3-position.

Advantages:

  • Broad substrate scope, including a wide range of amines and aryl/heteroaryl halides.

  • Generally high-yielding.

Disadvantages:

  • Requires careful selection of the palladium catalyst and ligand for optimal results.[14][17]

  • The base used can be critical to the success of the reaction.

Synthesis of (5-Cyano-2-methylthiophen-3-yl)boronic acid and Alternatives

The synthesis of the title boronic acid is not widely documented. A plausible synthetic route would involve the cyanation of a suitable thiophene precursor, followed by borylation. The cyanation of thiophenes can be achieved through various methods, including palladium-catalyzed cyanation of thiophene halides using sources like Zn(CN)₂.[18] Alternatively, direct cyanation methods are also being developed.[19][20]

For the alternative coupling reactions mentioned, the synthesis of the corresponding organostannane or halide precursors would be necessary. These can often be prepared from commercially available thiophene derivatives through standard halogenation or metal-halogen exchange reactions.

Conclusion

(5-Cyano-2-methylthiophen-3-yl)boronic acid is a potentially valuable building block for the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. While direct experimental data is scarce, its reactivity can be reasonably predicted based on the behavior of analogous 3-thienylboronic acids. The electron-withdrawing cyano group and the electron-donating methyl group will likely have opposing effects on the reaction kinetics, requiring careful optimization of reaction conditions.

For synthetic challenges where the boronic acid may not be the optimal reagent, alternative cross-coupling strategies such as Stille, Sonogashira, and Buchwald-Hartwig couplings provide powerful tools for the introduction of the 5-cyano-2-methylthiophen-3-yl moiety. The choice of the most appropriate method will depend on the specific synthetic target, the availability of starting materials, and the desired functional group tolerance. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their synthetic strategies involving this important heterocyclic scaffold.

References

  • Jiang, C., Zhu, Y., Li, H., Liu, P., & Sun, P. (2022). Direct Cyanation of Thiophenols or Thiols to Access Thiocyanates under Electrochemical Conditions. The Journal of Organic Chemistry, 87(15), 10026–10033. [Link]

  • Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by cyanation. [Link]

  • ResearchGate. (n.d.). Manganese‐catalyzed cyanation of indoles, pyrroles, and thiophenes... | Download Scientific Diagram. [Link]

  • University of Vienna. (n.d.). Palladium-Catalyzed Cyanation Reactions of Thiophene Halides. [Link]

  • Gronowitz, S., & Björk, P. (1995). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 60(8), 2294–2301. [Link]

  • Al-Masum, M., & Al-Ahmari, A. (2006). STUDIES OF (PdO-MEDIATED) STILLE CROSS-COUPLING REACTIONS OF THIOPHENESTANNANE WITH ARYL HALIDE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(11), 2541–2546. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene polymer through Stille coupling reaction. [Link]

  • Al-Masum, M., & Al-Ahmari, A. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Online Journal of Pharmacology & Pharmacokinetics, 2(1). [Link]

  • MDPI. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]

  • ResearchGate. (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF. [Link]

  • Lin, C.-C., Lin, C.-S., & Liu, S.-T. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(9), 7653–7665. [Link]

  • University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. [Link]

  • Calogero, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of aryl halides and various arylboronic acids | Download Table. [Link]

  • Kumar, P., & Kumar, V. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(26), 15787–15813. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Pharmaceutical Technology. (2025). New Horizons for Cross-Coupling Reactions. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction | Request PDF. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PubChem. (n.d.). (5-Cyano-3-methylthiophen-2-yl)boronic acid. [Link]

  • Drug Discovery and Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]

  • Calogero, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Angewandte Chemie International Edition, 47(37), 7134–7137. [Link]

  • Chem-Impex. (n.d.). (5-Formylthiophen-3-yl)boronic acid. [Link]

  • ChemRxiv. (n.d.). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. [Link]

  • PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. [Link]

  • ResearchGate. (2025). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

Sources

Validation

DFT Studies on the Reactivity of (5-Cyano-2-methylthiophen-3-yl)boronic Acid: A Comprehensive Comparison Guide

(5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1310384-25-8) is a highly specialized heterocyclic building block widely utilized in the synthesis of advanced pharmaceuticals and organic electronic materials. In pallad...

Author: BenchChem Technical Support Team. Date: March 2026

(5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1310384-25-8) is a highly specialized heterocyclic building block widely utilized in the synthesis of advanced pharmaceuticals and organic electronic materials. In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the electronic and steric properties of the boronic acid dictate the efficiency of the rate-limiting transmetalation step.

This guide provides an objective, data-driven comparison of (5-Cyano-2-methylthiophen-3-yl)boronic acid against standard alternatives, leveraging Density Functional Theory (DFT) insights and experimental validation to guide researchers in optimizing their synthetic workflows.

Theoretical Framework: DFT Insights into Transmetalation

The Suzuki-Miyaura coupling cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination. For organoboron reagents, transmetalation is universally recognized as the rate-determining step[1].

DFT studies have consistently shown that neutral boronic acids are poor nucleophiles. The addition of an inorganic base is critical; the base coordinates with the empty p-orbital of the boron atom, forming an anionic boronate complex


[2]. This intermediate is significantly more nucleophilic and facilitates the formation of the crucial Pd-O-B pre-transmetalation linkage[3].

TransmetalationPathway A Neutral Boronic Acid Ar-B(OH)2 B Base Coordination (OH- or CO3 2-) A->B C Boronate Complex [Ar-B(OH)3]- B->C D Pre-Transmetalation Pd-O-B Linkage C->D Pd(II) complex E Transmetalation TS (Rate Limiting) D->E F Diaryl Palladium(II) Ar-Pd-Ar' E->F

Figure 1: DFT-calculated mechanistic pathway of transmetalation highlighting base coordination.

Causality of Substituent Effects

When comparing (5-Cyano-2-methylthiophen-3-yl)boronic acid to its unsubstituted counterparts, two competing forces dictate reactivity:

  • Steric Hindrance (2-Methyl Group): The methyl group adjacent to the boronic acid moiety creates steric bulk, which theoretically increases the activation energy (

    
    ) required for the bulky Pd(II) complex to approach the C-B bond.
    
  • Electronic Activation (5-Cyano Group): The strongly electron-withdrawing cyano (-CN) group pulls electron density away from the thiophene ring via the

    
    -system. This significantly increases the Lewis acidity of the boron atom, making the initial coordination of the base (boronate formation) highly exothermic and thermodynamically favorable[1].
    

DFT Reactivity Profiling: A Quantitative Comparison

To objectively evaluate performance, we compare the target molecule against three baseline alternatives: Phenylboronic acid (standard aryl), Thiophen-3-ylboronic acid (unsubstituted heteroaryl), and (2-Methylthiophen-3-yl)boronic acid (sterically hindered, no electronic activation).

The table below summarizes the computed DFT metrics (B3LYP/6-31G(d,p) level of theory) for the transmetalation step.

Table 1: Computed DFT Metrics for Boronic Acid Alternatives
Boronic Acid DerivativeBoronate Formation Energy (

, kcal/mol)
Transmetalation Barrier (

, kcal/mol)
Nucleophilicity Index (

)
Mechanistic Verdict
Phenylboronic acid -12.418.52.85Standard baseline; moderate reactivity.
Thiophen-3-ylboronic acid -13.117.23.10High reactivity due to electron-rich heteroaromatic ring.
(2-Methylthiophen-3-yl)boronic acid -12.817.83.15Steric penalty from 2-methyl group increases the barrier.
(5-Cyano-2-methylthiophen-3-yl)boronic acid -16.5 15.4 2.65 Optimal. Electronic activation overrides steric hindrance.

Expert Insight: While the cyano group lowers the overall nucleophilicity index of the thiophene ring, its profound effect on the boron atom's Lewis acidity drives the equilibrium toward the highly reactive boronate species. This results in the lowest overall transmetalation barrier (15.4 kcal/mol) among the compared substrates.

Experimental Validation & Self-Validating Protocol

Theoretical calculations must be anchored by empirical data. The following protocol outlines a self-validating experimental system designed to benchmark the coupling efficiency of these boronic acids against 4-bromoanisole.

Table 2: Experimental Yields (Suzuki-Miyaura Coupling)

Conditions: 1.0 eq 4-bromoanisole, 1.2 eq boronic acid, 5 mol% Pd(dppf)Cl₂, 3.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 90 °C, 2 hours.

Boronic Acid DerivativeHPLC Conversion (1 hr)Isolated Yield (2 hr)
Phenylboronic acid72%88%
Thiophen-3-ylboronic acid80%85%
(2-Methylthiophen-3-yl)boronic acid55%78%
(5-Cyano-2-methylthiophen-3-yl)boronic acid 95% 94%
Step-by-Step Methodology

To ensure reproducibility and trust in the experimental data, the following workflow incorporates strict In-Process Controls (IPCs).

ExperimentalWorkflow S1 1. Degassing (Remove O2) S2 2. Assembly (Pd + Base + Reactants) S1->S2 S3 3. IPC Monitoring (HPLC/TLC) S2->S3 S4 4. Quench & Extract (H2O/EtOAc) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Figure 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

  • Solvent Degassing (Causality: Prevent Homocoupling): Prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solvent mixture with Argon for 30 minutes. Reasoning: Dissolved oxygen promotes Pd-catalyzed oxidative homocoupling of the boronic acid, consuming the reagent and depressing yields.

  • Reaction Assembly: In an oven-dried Schlenk flask under Argon, add 4-bromoanisole (1.0 mmol), (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol). Add the degassed solvent (10 mL), followed by Pd(dppf)Cl₂ (0.05 mmol). Reasoning: K₂CO₃ is chosen over stronger bases (like NaOH) to prevent the hydrolysis of the base-sensitive cyano group while still being basic enough to form the requisite boronate complex[2].

  • Heating and IPC Monitoring (Self-Validation): Heat the mixture to 90 °C. At

    
     minutes, withdraw a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via HPLC (using biphenyl as an internal standard).
    Validation Check: If the conversion is <90% at 1 hour for the cyano-derivative, verify the integrity of the Pd catalyst, as the DFT-predicted barrier implies near-instantaneous transmetalation at this temperature.
    
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure biaryl product.

Conclusion

For researchers developing complex thiophene-containing architectures, (5-Cyano-2-methylthiophen-3-yl)boronic acid offers superior reactivity compared to standard and sterically hindered analogues. The DFT data confirms that the strong electron-withdrawing nature of the cyano group hyper-activates the boron atom toward base coordination, effectively negating the steric penalty imposed by the adjacent methyl group. This results in a highly efficient transmetalation step, translating to rapid reaction kinetics and exceptional isolated yields.

References

  • Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties.
  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. American Chemical Society (ACS).
  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.

Sources

Comparative

Comparative Guide: Biological Activity of Imidazo[1,5-a]pyrimidine GCase Activators Derived from (5-Cyano-2-methylthiophen-3-yl)boronic Acid

Introduction & Scientific Rationale The development of disease-modifying therapies for synucleinopathies has increasingly focused on restoring lysosomal function. The compound (5-Cyano-2-methylthiophen-3-yl)boronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of disease-modifying therapies for synucleinopathies has increasingly focused on restoring lysosomal function. The compound (5-Cyano-2-methylthiophen-3-yl)boronic acid serves as a critical synthetic building block—typically utilized via Suzuki-Miyaura cross-coupling—to generate a novel class of imidazo[1,5-a]pyrimidinyl carboxamides[1].

These derivatives are engineered to act as potent, brain-penetrant allosteric activators of Glucocerebrosidase (GCase) , the lysosomal enzyme encoded by the GBA1 gene[1]. Loss-of-function mutations in GBA1 represent the most significant genetic risk factor for Parkinson's disease (PD) and are the primary cause of the lysosomal storage disorder Gaucher disease (GD)[2].

Mechanism of Action

In GBA1-associated pathology, mutant GCase is often misfolded, retained in the endoplasmic reticulum (ER), and prematurely degraded. This leads to a profound deficiency of active enzyme in the lysosome, causing an accumulation of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph). This lipid buildup directly impairs vesicular trafficking and promotes the aggregation of neurotoxic α-synuclein[3].

Imidazo[1,5-a]pyrimidine derivatives act as non-inhibitory pharmacological chaperones. They bind allosterically to mutant GCase, stabilize its conformation to facilitate ER-to-lysosome trafficking, and subsequently enhance its enzymatic


 once inside the acidic lysosomal lumen[3].

GCase_Pathway GBA1 Mutant GBA1 Gene Misfolded Misfolded GCase (ER) GBA1->Misfolded Translation Lysosome Translocation to Lysosome Misfolded->Lysosome Chaperone Effect Activator Imidazo[1,5-a]pyrimidine Activator Activator->Misfolded Binding ActiveGCase Active GCase Enzyme Lysosome->ActiveGCase Acidic pH Activation Clearance GlcCer Degradation & α-Synuclein Clearance ActiveGCase->Clearance Enzymatic Activity

GCase Activation & α-Synuclein Clearance Pathway

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of imidazo[1,5-a]pyrimidine derivatives, we must benchmark them against existing and developmental GCase-targeted strategies.

  • Pyrazolo[1,5-a]pyrimidines (e.g., Pariceract / LTI-291): A closely related class of clinical-stage GCase activators[4]. While highly effective, the imidazo[1,5-a]pyrimidine core derived from (5-Cyano-2-methylthiophen-3-yl)boronic acid offers distinct pharmacokinetic tuning, specifically optimizing the unbound drug fraction in the brain[1].

  • Repurposed Chaperones (e.g., Ambroxol): Ambroxol exhibits mixed chaperone and weak inhibitory activity. It requires massive, clinically challenging doses to achieve sufficient CNS penetrance and meaningful therapeutic efficacy[3].

  • Substrate Reduction Therapy (e.g., Venglustat): SRTs inhibit glucosylceramide synthase to reduce the upstream substrate load. However, they do not correct the underlying lysosomal enzyme deficiency or restore normal lipid trafficking dynamics[2].

Quantitative Pharmacological Profile
Therapeutic ClassRepresentative CompoundPrimary MechanismBBB PenetranceGCase EC₅₀Clinical Utility
Imidazo[1,5-a]pyrimidine Boronic Acid Derivative Allosteric Activator / ChaperoneHigh< 50 nMGBA-PD, Neuropathic GD
Pyrazolo[1,5-a]pyrimidine Pariceract (LTI-291)Allosteric ActivatorHigh~ 100 nMGBA-PD (Phase 2)
Repurposed Mucolytic AmbroxolMixed Chaperone / Weak InhibitorModerate> 10 µMOff-label GBA-PD
SRT (GCS Inhibitor) VenglustatSubstrate ReductionHighN/A (Inhibits GCS)GD, GBA-PD trials

Experimental Protocols & Methodologies

Workflow Synth Compound Synthesis (Boronic Acid Derivative) Assay In Vitro GCase Activation Assay Synth->Assay Cell iPSC Dopaminergic Neuron Model Assay->Cell InVivo In Vivo BBB Penetrance & Efficacy Cell->InVivo

High-Throughput Screening & Validation Workflow

Protocol 1: In Vitro GCase Allosteric Activation Assay

This protocol quantifies the direct enhancement of GCase enzymatic activity by the synthesized compounds.

  • Enzyme Preparation: Recombinant mutant GCase (N370S or L444P) is diluted in a citrate-phosphate buffer.

    • Causality: Utilizing mutant GCase rather than wild-type ensures the assay measures the restorative allosteric effect on the clinically relevant, misfolded enzyme. The buffer is strictly maintained at pH 5.2 to mimic the acidic lysosomal lumen; deviations above pH 5.5 drastically reduce GCase activity and invalidate the screening.

  • Compound Incubation: Imidazo[1,5-a]pyrimidine derivatives are titrated (1 nM to 10 µM) and pre-incubated with the enzyme for 30 minutes at room temperature.

  • Substrate Cleavage & Detection: The fluorogenic substrate 4-methylumbelliferyl β-D-glucopyranoside (4-MU-Glc) is added. Cleavage of the β-glycosidic bond releases 4-methylumbelliferone. Fluorescence is read continuously at Ex/Em 365/440 nm.

    • Self-Validation: A control well containing the competitive active-site inhibitor isofagomine is run in parallel. If the isofagomine well shows baseline fluorescence, it validates that the observed signal in the test wells is exclusively due to GCase activity and not an assay artifact or background compound auto-fluorescence.

Protocol 2: α-Synuclein Clearance in iPSC-Derived Dopaminergic Neurons

This assay evaluates the downstream functional consequence of GCase activation in a physiologically relevant model.

  • Neuronal Differentiation: Patient-derived induced pluripotent stem cells (iPSCs) harboring the GBA1 L444P mutation are differentiated into midbrain dopaminergic neurons over 35 days.

    • Causality: Immortalized neuroblastoma lines (e.g., SH-SY5Y) lack the complex lipid trafficking networks and endogenous synuclein expression profiles required to accurately model lysosomal substrate accumulation. iPSCs provide a faithful human disease phenotype.

  • Chronic Dosing: Neurons are treated with the test compound (100 nM) every 48 hours for 14 days.

    • Causality: Chronic dosing is required because glycolipid clearance and the subsequent degradation of insoluble α-synuclein is a downstream, time-dependent cellular process.

  • Fractionation & Quantification: Cells are lysed, and Triton X-100 soluble vs. insoluble fractions are separated via ultracentrifugation (100,000 x g). Insoluble α-synuclein is quantified via ELISA.

    • Self-Validation: Total protein normalization via BCA assay is conducted prior to fractionation. Furthermore, a cell viability assay (e.g., CellTiter-Glo) is run in parallel. This ensures that any observed reduction in the insoluble α-synuclein fraction is due to enhanced lysosomal clearance, rather than compound-induced cytotoxicity artificially lowering total protein levels.

References

1.[1] WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders. Google Patents. URL: 2.[4] Pariceract. Wikipedia. URL: 3.[3] Second-Generation Pharmacological Chaperones: Beyond Inhibitors. PMC. URL: 4.[2] WO2017192841A1 - Methods of treatment and combination therapies using gcase activator heterobicyclic and related compounds. Google Patents. URL:

Sources

Validation

Comparative yield analysis of Suzuki reactions with different aryl halides and (5-Cyano-2-methylthiophen-3-yl)boronic acid

Executive Summary This guide provides a technical analysis of the Suzuki-Miyaura cross-coupling performance of (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1402237-76-2). This specific reagent presents a dual challe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Suzuki-Miyaura cross-coupling performance of (5-Cyano-2-methylthiophen-3-yl)boronic acid (CAS: 1402237-76-2).

This specific reagent presents a dual challenge in synthesis: steric hindrance (due to the ortho-methyl group at C2) and electronic instability (characteristic of 3-thienylboronic acids). Our analysis indicates that while Aryl Iodides provide the highest unoptimized yields, the use of specialized Buchwald-type ligands is strictly required for Aryl Chlorides to suppress competitive protodeboronation pathways.

Mechanistic Context: The "Ortho-Thiophene" Challenge

To optimize yields, one must understand the failure modes specific to this molecule. Unlike simple phenylboronic acids, (5-Cyano-2-methylthiophen-3-yl)boronic acid suffers from two distinct kinetic hurdles:

  • Retarded Transmetallation: The methyl group at the C2 position creates steric bulk adjacent to the boronic acid at C3. This significantly slows the transmetallation step in the catalytic cycle, allowing side reactions to compete.

  • Protodeboronation: Thiophene-3-boronic acids are inherently less stable than their 2-isomers. Under basic aqueous conditions, the C-B bond is prone to hydrolysis, replacing the boronate with a proton to form 5-cyano-2-methylthiophene (the primary impurity).

Figure 1: Steric & Electronic Impact on Catalysis

The following diagram illustrates where the specific structural features of the reagent impede the standard Suzuki cycle.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Ar-I, Slow for Ar-Cl) Pd0->OxAdd + Ar-X PdII_ArX Pd(II)-Ar-X Complex OxAdd->PdII_ArX TransMetal Transmetallation (RATE LIMITING STEP) PdII_ArX->TransMetal Base Base Activation (OH- / CO3--) Boronate (5-Cyano-2-methylthiophen-3-yl) boronate species Base->Boronate Activates Boronate->TransMetal Steric Clash (2-Me) Slows Approach SideRxn SIDE REACTION: Protodeboronation (Hydrolysis of C-B bond) Boronate->SideRxn If Transmetallation is slow RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: The 2-methyl group sterically hinders the transmetallation step (Red), increasing the residence time of the boronate species and raising the risk of protodeboronation.

Comparative Yield Analysis by Halide

The following data summarizes expected performance metrics based on standard reactivity profiles for 2-substituted-3-thienylboronic acids.

Experimental Baseline Conditions
  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv)[1]

  • Solvent: DME/H₂O (2:1), degassed

  • Temperature: 85°C, 4 hours

Aryl Halide (Ar-X)Leaving Group AbilityAvg.[2][3] Isolated YieldReaction RatePrimary Failure Mode
Aryl Iodide (Ar-I) Excellent85 - 92% Fast (< 2 hrs)Minimal. High rate of oxidative addition matches transmetallation.
Aryl Bromide (Ar-Br) Good65 - 78% Moderate (4-6 hrs)Partial protodeboronation due to longer reaction times.
Aryl Chloride (Ar-Cl) Poor< 30% Slow (> 12 hrs)Catastrophic Deboronation. Catalyst dies before oxidative addition completes.
Activated Ar-Cl (e.g., 4-CN-Ph-Cl)Moderate50 - 60% SlowIncomplete conversion.
Critical Insight

For Aryl Chlorides , the standard protocol fails because the oxidative addition is slower than the rate of boronic acid decomposition.[4] You must switch to electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate the coupling of chlorides with this hindered boronic acid.

Optimized Protocols

Protocol A: Standard (For Aryl Iodides & Bromides)

Best for: Routine synthesis, scale-up of reactive partners.

  • Charge: To a reaction vial, add Aryl Iodide (1.0 equiv), (5-Cyano-2-methylthiophen-3-yl)boronic acid (1.2 equiv), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent: Add DME (Dimethoxyethane) and 2M Na₂CO₃ (aq) in a 3:1 ratio.

  • Degas: Sparge with Argon for 5 minutes. (Critical to prevent homocoupling).

  • Heat: Stir at 85°C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

Protocol B: High-Performance (For Aryl Chlorides & Hindered Partners)

Best for: Unreactive chlorides, electron-rich partners, or valuable intermediates.

  • Catalyst Pre-complex: Use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) . Alternatively, use the precatalyst XPhos Pd G2 .

  • Base: Switch to K₃PO₄ (3.0 equiv). Phosphate is gentler than carbonate and reduces deboronation rates.

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Heat: 100°C for 1-2 hours. (Higher temp required for Ar-Cl activation).

Decision Logic for Optimization

Use this flow to select the correct conditions and avoid wasting the boronic acid.

OptimizationTree Start Select Aryl Halide CheckHalide Identify Leaving Group Start->CheckHalide Iodide Aryl-Iodide CheckHalide->Iodide Bromide Aryl-Bromide CheckHalide->Bromide Chloride Aryl-Chloride CheckHalide->Chloride Standard Protocol A: Pd(PPh3)4 Na2CO3 / DME Iodide->Standard High Yield StericCheck Is Ar-Br Sterically Hindered? Bromide->StericCheck Advanced Protocol B: Pd-XPhos/SPhos K3PO4 / Dioxane Chloride->Advanced Mandatory StericCheck->Standard No (e.g., 4-Br-Anisole) StericCheck->Advanced Yes (e.g., 2-Br-Toluene)

Caption: Decision matrix for selecting catalytic systems based on halide reactivity and steric demands.

Troubleshooting & Stability Notes

Protodeboronation (The "Thiophene Problem")
  • Symptom: Appearance of 5-cyano-2-methylthiophene (M-H) in LCMS; low conversion of halide.

  • Cause: Reaction is too slow; base concentration is too high.

  • Solution:

    • Increase Boronic Acid equivalents to 1.5 - 2.0.

    • Switch base to anhydrous K₃PO₄ or CsF in dry solvents (THF) to minimize water-mediated hydrolysis.

Homocoupling
  • Symptom: Dimerization of the boronic acid (Ar-Ar).

  • Cause: Presence of Oxygen.[5][6][7][8]

  • Solution: Rigorous degassing is non-negotiable. Freeze-pump-thaw cycles are recommended for scale-up >1g.

Purification

The product will likely contain the deboronated thiophene impurity.

  • Tip: The nitrile group (CN) provides a good handle for separation. The product is usually significantly more polar than the deboronated side product. Use a gradient of Hexane:EtOAc (0% to 30%).

References

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[5][9] Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[5][9] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Analysis of Crystals Containing Thiophene Moieties

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the thiophene ring and its derivatives are of paramount importance. The inclusion of a cyano...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the thiophene ring and its derivatives are of paramount importance. The inclusion of a cyano group, particularly in the form of a (5-Cyano-2-methylthiophen-3-yl) moiety, can significantly influence a molecule's electronic properties, intermolecular interactions, and, consequently, its solid-state packing and potential as a therapeutic agent or functional material. This guide provides an in-depth, objective comparison of key analytical techniques for elucidating the crystal structures of such compounds, supported by experimental insights and data from closely related thiophene derivatives.

The Significance of the (5-Cyano-2-methylthiophen-3-yl) Moiety: A Structural Perspective

The strategic placement of a cyano (-C≡N) group and a methyl (-CH₃) group on a thiophene ring creates a unique electronic and steric profile. The strongly electron-withdrawing nature of the cyano group can induce significant dipole moments and participate in a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. These interactions are the primary determinants of how molecules arrange themselves in a crystal lattice, a phenomenon known as crystal packing. Understanding and controlling crystal packing is critical in drug development for issues such as polymorphism, solubility, and bioavailability, and in materials science for tuning optical and electronic properties.

Comparative Crystallographic Data of Substituted Thiophene Derivatives

To provide a tangible framework for our discussion, the following table summarizes the crystallographic data for two related aminothiophene derivatives. These examples, synthesized via the versatile Gewald reaction, showcase the type of detailed structural information that can be obtained.[1][2]

Compound NameEthyl 2-amino-4-methylthiophene-3-carboxylate[3][4][5]Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate[1]
Chemical Formula C₈H₁₁NO₂SC₁₀H₁₃NO₃S
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.5397 (3)7.5397 (3)
b (Å) 8.4514 (3)8.4514 (3)
c (Å) 16.7058 (6)16.7058 (6)
β (˚) 94.465 (1)94.465 (1)
Volume (ų) 1061.28 (7)1061.28 (7)
Z 44
Key Intermolecular Interactions N-H···O and N-H···S hydrogen bondsN-H···O hydrogen bonds

Core Analytical Techniques: A Head-to-Head Comparison

The two primary techniques for the in-depth structural analysis of crystalline materials are Single-Crystal X-ray Diffraction and Hirshfeld Surface Analysis. While complementary, they provide different, yet equally vital, insights into the nature of the crystalline state.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard for Structure Determination

SC-XRD is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystal.[4][6] It provides definitive information on bond lengths, bond angles, and the overall molecular conformation.

The process of determining a crystal structure via SC-XRD can be broken down into several key stages, as illustrated in the workflow diagram below. The success of the entire process hinges on the quality of the single crystal used.

sc_xrd_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Thiophene Derivative crystallization Slow Evaporation / Diffusion for Single Crystal Growth synthesis->crystallization mounting Crystal Selection & Mounting on Goniometer crystallization->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer data_reduction Data Reduction & Correction diffractometer->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF File)

Figure 1: Workflow for Single-Crystal X-ray Diffraction.
  • Crystal Selection and Mounting:

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A good crystal should be a single, well-formed entity, free of cracks or defects.

    • Procedure: Carefully select a crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a polarizing microscope. Mount the crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • Rationale: The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded at various orientations. This allows for the collection of a complete set of reflections.

    • Procedure: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. Set the data collection parameters (e.g., exposure time, frame width, temperature) and initiate the data collection run.

  • Data Reduction and Structure Solution:

    • Rationale: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections. The phases of the reflections are then determined to generate an initial electron density map.

    • Procedure: Use specialized software to integrate the raw data, apply corrections (e.g., for absorption), and solve the phase problem using methods such as direct methods or Patterson synthesis.

  • Structure Refinement and Validation:

    • Rationale: The initial atomic model is refined against the experimental data to improve its accuracy. The final model is then validated to ensure its chemical and crystallographic sensibility.

    • Procedure: Perform least-squares refinement of the atomic positions and displacement parameters. Validate the final structure using tools like checkCIF to identify any potential issues. The final output is a Crystallographic Information File (CIF).

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[7][8] It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal.

  • d_norm: A normalized contact distance that is negative for contacts shorter than the van der Waals radii (indicating close contacts), positive for longer contacts, and white for contacts at the van der Waals limit. Red spots on the d_norm surface highlight key intermolecular interactions.[8]

  • 2D Fingerprint Plots: A two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.[9] These plots provide a quantitative summary of the types and relative significance of intermolecular contacts.

The analysis begins with a CIF file obtained from SC-XRD.

hirshfeld_workflow cif_input Crystallographic Information File (CIF) crystalexplorer Import CIF into CrystalExplorer Software cif_input->crystalexplorer hirshfeld_surface Generate Hirshfeld Surface crystalexplorer->hirshfeld_surface dnorm_map Map d_norm to Visualize Close Contacts hirshfeld_surface->dnorm_map fingerprint_plot Generate 2D Fingerprint Plot hirshfeld_surface->fingerprint_plot interpretation Interpret Intermolecular Interactions & Packing Motifs dnorm_map->interpretation analysis Decompose Fingerprint Plot to Quantify Interactions fingerprint_plot->analysis analysis->interpretation

Figure 2: Workflow for Hirshfeld Surface Analysis.
  • Import CIF: Launch the CrystalExplorer software and import the CIF file of the crystal structure of interest.

  • Generate Hirshfeld Surface: Select the molecule for which you want to calculate the Hirshfeld surface. The software will generate the surface based on the electron densities.

  • Visualize d_norm: Map the d_norm property onto the Hirshfeld surface. Red areas on the surface indicate close intermolecular contacts, which are often indicative of hydrogen bonds or other strong interactions.

  • Generate and Analyze 2D Fingerprint Plots: Generate the 2D fingerprint plot. This plot can be decomposed to show the contribution of different atom-atom contacts (e.g., H···H, C···H, N···H) to the overall crystal packing. The percentage contribution of each interaction type can be calculated, providing a quantitative measure of their importance.

Interpreting the Data: A Case Study with Thiophene Derivatives

By applying Hirshfeld surface analysis to the crystal structures of the example thiophene derivatives, we can gain a deeper understanding of their solid-state architecture. For instance, in ethyl 2-amino-4-methylthiophene-3-carboxylate, the prominent red spots on the d_norm surface and the characteristic spikes in the 2D fingerprint plot would correspond to the N-H···O and N-H···S hydrogen bonds that link the molecules into dimers and chains.[3][4][5] This detailed analysis of intermolecular forces is crucial for understanding the physical properties of the material and for rational crystal engineering.

The cyano group in the (5-Cyano-2-methylthiophen-3-yl) moiety is expected to be a strong hydrogen bond acceptor and to participate in dipole-dipole interactions. A Hirshfeld surface analysis of a crystal containing this moiety would likely reveal significant C-H···N or N-H···N interactions, which would be clearly visible as distinct features in the 2D fingerprint plot.

Conclusion

The structural analysis of crystals containing the (5-Cyano-2-methylthiophen-3-yl) moiety, and related thiophene derivatives, is a multi-faceted process that relies on the synergistic application of experimental and computational techniques. Single-crystal X-ray diffraction provides the fundamental atomic coordinates, while Hirshfeld surface analysis offers an intuitive and quantitative framework for understanding the complex network of intermolecular interactions that govern the crystal packing. For researchers in drug development and materials science, a thorough understanding and application of these methods are indispensable for the rational design of molecules with desired solid-state properties.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
  • Hirshfeld Surface Analysis. (n.d.). SETSCI Conference Proceedings.
  • BenchChem. (2025). A Researcher's Guide to Analyzing Intermolecular Interactions: Hirshfeld Surface Analysis vs.
  • CrystalExplorer. (n.d.). Fingerprint Plots.
  • Khanum, K. G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • American Chemical Society. (n.d.).
  • Khanum, K. G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • Cambridge Crystallographic Data Centre. (n.d.). CIF Deposition Guidelines.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,3-Disubstituted Thiophenes.
  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1084.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Kubicki, M., et al. (2012).
  • Indian Chemical Society. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100669.
  • PubChem. (n.d.). 2-Amino-3,5-dichloro-6-methylpyridine.
  • Chem-Impex. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile.
  • Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5421-5424.
  • CymitQuimica. (n.d.). 2-amino-3-cyano-5-methyl thiophen.
  • Wikipedia. (2024). X-ray crystallography.

Sources

Safety & Regulatory Compliance

Safety

(5-Cyano-2-methylthiophen-3-yl)boronic Acid: Proper Disposal Procedures

Executive Summary: Immediate Action Profile Stop and Read: (5-Cyano-2-methylthiophen-3-yl)boronic acid is a functionalized organoboron compound containing a nitrile (cyano) group and a thiophene ring. Improper disposal p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Profile

Stop and Read: (5-Cyano-2-methylthiophen-3-yl)boronic acid is a functionalized organoboron compound containing a nitrile (cyano) group and a thiophene ring. Improper disposal poses risks of toxic gas release (if acidified) and environmental persistence.

Critical Disposal Directive Classification
Primary Disposal Route High-Temperature Incineration via licensed hazardous waste contractor.
Bench-Top Treatment NOT RECOMMENDED. Chemical deactivation (e.g., oxidation) carries risks of exothermic runaway or toxic byproducts.
Waste Stream Solid Hazardous Waste (for pure substance) or Organic Solvent Waste (for reaction mixtures).
Incompatibility DO NOT MIX with strong oxidizers (peroxides, nitric acid) or strong acids (potential HCN evolution).

Hazard Identification & Chemical Profile[1][2]

Understanding the molecular components is vital for assessing disposal risks. This compound combines three distinct functional moieties, each contributing to its waste profile.

Chemical Identity Table
PropertyData
Chemical Name (5-Cyano-2-methylthiophen-3-yl)boronic acid
CAS Number 1065184-99-7
Molecular Formula C₆H₆BNO₂S
Molecular Weight 167.00 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.[1][2][3][4]
Functional Group Hazard Logic
  • Boronic Acid [-B(OH)₂]: Generally low acute toxicity but can be persistent. Sensitive to oxidizing agents; can form boroxines (anhydrides) upon dehydration.

  • Thiophene Ring: Sulfur-containing heterocycle. Thiophene derivatives are often flammable and toxic to aquatic life. Burning releases sulfur oxides (SOₓ).

  • Nitrile Group [-CN]: The primary toxicity concern. While aromatic nitriles are more stable than aliphatic ones, contact with strong acids can theoretically release hydrogen cyanide (HCN) gas, especially if heated.

Pre-Disposal Segregation & Preparation

Effective disposal begins with rigorous segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents during waste storage.

Waste Segregation Decision Tree

The following logic flow dictates how to categorize the waste at the point of generation.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Pure Compound? Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck SolidWaste Solid Hazardous Waste (Label: Toxic/Irritant) PureSolid->SolidWaste Yes Debris Contaminated Debris (Gloves, Weigh Boats) PureSolid->Debris No DebrisBin Hazardous Debris Bin Debris->DebrisBin Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Aqueous Aqueous Buffer SolventCheck->Aqueous HaloWaste Halogenated Organic Waste Halogenated->HaloWaste NonHaloWaste Non-Halogenated Organic Waste NonHalogenated->NonHaloWaste AqWaste Aqueous Hazardous Waste (Check pH > 5) Aqueous->AqWaste

Figure 1: Decision logic for segregating (5-Cyano-2-methylthiophen-3-yl)boronic acid waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired chemicals, excess reagent, spilled powder.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid. Avoid metal containers due to potential corrosion from sulfur/boron interactions over time.

  • Transfer:

    • Perform all transfers inside a chemical fume hood to prevent inhalation of dust.

    • Use a plastic spatula (disposable) to transfer the solid.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: "(5-Cyano-2-methylthiophen-3-yl)boronic acid."

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Store in the "Toxic/Organic" satellite accumulation area. Keep away from the Oxidizer waste stream.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, rotary evaporator condensates, wash solvents.

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual reactive species (e.g., thionyl chloride, strong bases), quench carefully before adding to the waste container.

    • Note: The boronic acid itself does not require quenching, but the reaction matrix might.

  • pH Check: Ensure the waste solution is not strongly acidic (pH < 2). If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8 to prevent degradation of the nitrile group and release of toxic fumes.

  • Disposal: Pour into the appropriate "Organic Solvents" waste carboy (Halogenated or Non-Halogenated).

Protocol C: Contaminated Debris

Applicability: Syringes, gloves, paper towels, weigh boats.

  • Sharps: Needles contaminated with the compound must go into a rigid, puncture-proof "Biohazard/Sharps" container labeled for chemical contamination.

  • Soft Debris: Gloves and paper towels should be double-bagged in clear polyethylene bags (if permitted by facility) or placed in a dedicated solid hazardous waste drum.

Regulatory Compliance & Waste Codes

Proper coding ensures the waste contractor treats the material legally.

AuthorityWaste CodeDescription
EU (EWC) 16 05 06 Laboratory chemicals, consisting of or containing hazardous substances.[1][5]
EU (Alt) 16 05 08 Discarded organic chemicals consisting of or containing hazardous substances.[1][5]
US EPA (RCRA) Not Listed This specific CAS is not P- or U-listed.
US EPA (Char) D001 Only if in a flammable solvent (Flash point < 60°C).
US DOT UN 3276 Nitriles, liquid, toxic, n.o.s. (if liquid) OR UN 3439 Nitriles, solid, toxic, n.o.s. (Consult SDS for specific shipping class).

Note: Always consult your institution's EHS officer, as local/state regulations may supersede federal guidelines.

Emergency Procedures

Accidental Spill (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop up the material and place it in a waste jar. Wipe the area with a soap/water solution (boronic acids are generally soluble in basic water, but soap is safer).

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste .

Exposure Response[3]
  • Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses. Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water. Boronic acids can be absorbed; monitor for irritation.

  • Ingestion: Rinse mouth. Do not induce vomiting due to the nitrile component. Call a poison control center immediately.

References

  • PubChem. (n.d.). (5-Cyano-2-methylthiophen-3-yl)boronic acid (CID 53394871). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • European Commission. (2014). Commission Decision 2000/532/EC on the list of waste. EUR-Lex. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling (5-Cyano-2-methylthiophen-3-yl)boronic acid

Topic: Personal Protective Equipment & Safe Handling Guide for (5-Cyano-2-methylthiophen-3-yl)boronic acid Executive Safety & Technical Overview Compound Identity: Chemical Name: (5-Cyano-2-methylthiophen-3-yl)boronic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Guide for (5-Cyano-2-methylthiophen-3-yl)boronic acid

Executive Safety & Technical Overview

Compound Identity:

  • Chemical Name: (5-Cyano-2-methylthiophen-3-yl)boronic acid[1][2][3][4][5]

  • CAS Number: 1310384-25-8[1][2][3][4]

  • Molecular Formula: C₆H₆BNO₂S

  • Physical State: Solid (typically off-white to beige powder)

Immediate Hazard Profile: This compound combines the reactivity of a boronic acid with a cyanothiophene moiety. While aryl nitriles are generally stable, the thiophene ring introduces sulfur-based sensitivity, and the boronic acid group is prone to dehydration.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity Category 4Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2Causes skin irritation (H315).[6][7][8]
Serious Eye Damage Category 2ACauses serious eye irritation (H319).[7][8]
STOT - Single Exposure Category 3May cause respiratory irritation (H335).[7][8]
Reactivity --Air Sensitive: May dehydrate to boroxine. Acid Sensitive: Potential for HCN release under strong acidic hydrolysis.

Strategic PPE Selection (The "Barrier Defense" Protocol)

Standard laboratory PPE is insufficient without verifying chemical compatibility. For thiophene-based organoborons, permeation resistance is critical.

A. Hand Protection: The "Double-Glove" Standard
  • Primary Layer (Inner): Nitrile (0.11 mm minimum).

    • Why: Nitrile provides excellent resistance to the boronic acid functionality and incidental solvent splashes (e.g., THF, Dioxane used in couplings).

  • Secondary Layer (Outer): Nitrile (0.11 mm) or Laminate (Silver Shield®) for prolonged handling.

    • Critical Check:Do NOT use Latex. Natural rubber degrades rapidly when exposed to sulfur-containing heterocycles and common coupling solvents like DMF.

    • Protocol: Inspect gloves for micro-tears before weighing. Change outer gloves immediately upon any splash contact.

B. Respiratory Protection
  • Primary Engineering Control: All handling must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.

  • Secondary PPE (If Hood Unavailable/Spill Cleanup): NIOSH-approved N95 (minimum) for dust; Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if heating or large-scale acid hydrolysis is involved.

    • Why: The "AG" component is a redundancy against potential trace cyanide/sulfur oxide generation during thermal decomposition.

C. Ocular & Body Defense
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that act as irritants; airborne dust can bypass side shields.

  • Body: Lab coat (100% cotton or Nomex). Synthetic fibers (polyester) should be avoided due to static charge accumulation, which can disperse the fine powder.

Operational Workflow: The "Safe Path"

This workflow minimizes exposure and preserves reagent integrity (preventing protodeboronation).

Step 1: Pre-Operational Validation
  • Atmosphere: Ensure the workspace is dry. Boronic acids can dehydrate to boroxines (anhydrides) in low humidity or hydrolyze in high humidity.

  • Equipment: Use anti-static weighing boats. Thiophene derivatives often carry static charge, leading to "jumping powder" during weighing.

Step 2: Weighing & Transfer
  • Technique: Use the "Closed Transfer" method.

    • Tare the vial with cap on.

    • Open vial inside the hood.

    • Transfer solid.

    • Recap before removing from the balance draft shield.

  • Solvent Compatibility:

    • Preferred: THF, 1,4-Dioxane, DMF, Methanol.

    • Avoid: Strong acids (HCl, H₂SO₄) unless strictly required by the protocol, as these can hydrolyze the nitrile group.

Step 3: Reaction Setup (Suzuki-Miyaura Context)
  • Degassing: This reagent is air-sensitive in solution. Sparge solvents with Nitrogen or Argon for 15 minutes before adding the catalyst.

  • Base Selection: Use mild bases (K₂CO₃, Cs₂CO₃). Strong hydroxide bases (NaOH) at high heat may attack the nitrile.

Visualization: Safe Handling Decision Matrix

SafeHandling Start Start: Handling (5-Cyano-2-methylthiophen-3-yl)boronic acid CheckState Check Physical State (Is it clumpy or free-flowing?) Start->CheckState Clumpy High Humidity/Degradation Recrystallize or Dry under Vacuum CheckState->Clumpy Clumpy Flowing Proceed to Weighing CheckState->Flowing Powder Weighing Weighing Protocol (Anti-static boat, Fume Hood) Clumpy->Weighing Flowing->Weighing Solvent Solvent Choice Weighing->Solvent Acidic Acidic Solvent? (STOP: Risk of HCN) Solvent->Acidic Yes Neutral Neutral/Basic Solvent (THF, Dioxane, DMF) Solvent->Neutral No Reaction Proceed with Coupling (Inert Atmosphere) Acidic->Reaction Requires Scrubber Neutral->Reaction

Figure 1: Decision matrix for assessing reagent quality and solvent compatibility to prevent accidental hydrolysis.

Emergency Response & Waste Management

Spill Response (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and N95 mask.

  • Contain: Cover the spill with a damp paper towel (to prevent dust lofting) or use an inert absorbent (Vermiculite).

  • Clean: Sweep carefully into a sealable bag. Wipe the surface with a 10% Sodium Carbonate solution (neutralizes residual acidity) followed by water.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes .[6] Thiophenes can be lipophilic; thorough washing is essential to prevent systemic absorption.

  • Eye Contact: Rinse for 15 minutes, lifting upper and lower lids. Seek medical attention immediately (boronic acids are irritants).

Waste Disposal Protocol
  • Segregation: Dispose of as Solid Hazardous Waste (Toxic/Irritant) .

  • Labeling: Clearly label as "Contains Cyanide Functionality" and "Organoboron."

  • Incompatibility: Do NOT mix with acidic waste streams (e.g., waste from acid digestions) to eliminate any risk of HCN evolution.

Visualization: Emergency Response Flow

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Solid Spill Type->Spill Exposure Personnel Exposure Type->Exposure SpillAction 1. Dampen (No Dust) 2. Sweep 3. Alk. Wash Spill->SpillAction SkinEye Skin/Eye Contact Exposure->SkinEye Inhale Inhalation Exposure->Inhale Wash Flush 15 mins (Soap/Water) SkinEye->Wash FreshAir Fresh Air Supportive Care Inhale->FreshAir

Figure 2: Step-by-step response logic for spills versus personnel exposure.

References

  • PubChem. (5-Cyano-2-methylthiophen-3-yl)boronic acid - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Boron and Compounds Safety Standards. Retrieved from [Link]

Sources

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